molecular formula C9H6ClNS B186714 4-(4-Chlorophenyl)-1,3-thiazole CAS No. 1826-22-8

4-(4-Chlorophenyl)-1,3-thiazole

Cat. No.: B186714
CAS No.: 1826-22-8
M. Wt: 195.67 g/mol
InChI Key: NHPGTSMKZRIWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-1,3-thiazole is a versatile organic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This structure consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked to a 4-chlorophenyl group. The thiazole core is a key motif found in a wide range of biologically active molecules, making this compound a valuable intermediate for the synthesis of more complex chemical entities. As a building block, this compound is primarily used in research laboratories to develop novel compounds for screening against various biological targets. Researchers functionalize the thiazole ring at different positions to create diverse libraries for pharmaceutical development. While specific biological data for the parent compound is limited, its close derivatives demonstrate significant research interest. For instance, this compound-2-thiol (CID 3720080) is a known derivative with a molecular formula of C 9 H 6 ClNS 2 . Another key derivative, 2-Chloro-4-(4-chlorophenyl)-1,3-thiazole (CAS# 2103-96-0), has a molecular formula of C 9 H 5 Cl 2 NS and a molecular weight of 230.11 . Furthermore, 4-(4-Chlorophenyl)-1,3-thiazol-2-amine (CAS 2103-99-3), with a molecular weight of 210.68 g/mol, is a commercially available aminothiazole derivative used in research . The structural features of these analogs suggest potential applications in areas such as kinase inhibition, antimicrobial agent development, and materials science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound using appropriate safety protocols, including the use of personal protective equipment, and operate within a well-ventilated laboratory environment, referring to the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPGTSMKZRIWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311782
Record name 4-(4-Chlorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826-22-8
Record name 4-(4-Chlorophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Chlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(4-chlorophenyl)-1,3-thiazole. This molecule serves as a crucial scaffold in medicinal chemistry due to the prevalence of the thiazole ring in numerous pharmacologically active agents. This document details the well-established Hantzsch thiazole synthesis for its preparation and outlines the standard analytical techniques for its structural elucidation and purity assessment.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In this specific case, 2-bromo-1-(4-chlorophenyl)ethanone reacts with thioformamide to yield the target compound.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction as depicted below:

Figure 1: Synthesis of this compound via Hantzsch Reaction.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_product Product A 2-Bromo-1-(4-chlorophenyl)ethanone C This compound A->C + Thioformamide Ethanol, Reflux B Thioformamide

Caption: Hantzsch synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on established Hantzsch synthesis methodologies.

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • Thioformamide

  • Ethanol (absolute)

  • Sodium bicarbonate (5% aqueous solution)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filtration paper

  • Beakers

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq.) in absolute ethanol.

  • Addition of Thioamide: To the stirred solution, add thioformamide (1.1-1.5 eq.).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization: Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases. This will precipitate the free base of the thiazole.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with an ample amount of deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization of this compound

The structural confirmation and purity of the synthesized this compound are established using a combination of spectroscopic techniques and physical property measurements.

Physical Properties
PropertyExpected Value
Molecular FormulaC₉H₆ClNS
Molecular Weight195.67 g/mol
Melting Point~170-175 °C
AppearanceWhite to off-white solid
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Thiazole H-5~7.5 - 7.8Singlet (s)
Aromatic H (ortho to Cl)~7.4 - 7.6Doublet (d)
Aromatic H (meta to Cl)~7.8 - 8.0Doublet (d)
Thiazole H-2~8.8 - 9.0Singlet (s)

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Thiazole C-5~115 - 120
Aromatic C (ortho to Cl)~128 - 130
Aromatic C (meta to Cl)~127 - 129
Aromatic C (ipso to Cl)~133 - 136
Aromatic C (ipso to Thiazole)~132 - 135
Thiazole C-4~150 - 155
Thiazole C-2~152 - 157

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch~3100 - 3000Medium
C=N Stretch (Thiazole)~1620 - 1580Medium to Strong
C=C Stretch (Aromatic)~1600 - 1450Medium to Strong
Thiazole Ring Vibrations~1500 - 1300Medium
C-Cl Stretch~850 - 800Strong

Sample preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data

IonExpected m/z
[M]⁺195/197 (due to ³⁵Cl/³⁷Cl isotopes)
[M-HCN]⁺168/170
[M-Cl]⁺160
[C₇H₄Cl]⁺111/113

Ionization method: Electron Ionization (EI)

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Figure 2: Experimental Workflow for Characterization.

Characterization_Workflow A Synthesized Crude Product B Purification (Recrystallization) A->B C Purity Assessment (TLC, Melting Point) B->C D Structural Elucidation C->D E ¹H NMR Spectroscopy D->E F ¹³C NMR Spectroscopy D->F G FT-IR Spectroscopy D->G H Mass Spectrometry D->H I Pure this compound

Caption: Workflow for the characterization of the final product.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The Hantzsch synthesis offers a reliable and straightforward route to this important heterocyclic scaffold. The outlined characterization methods, including NMR and IR spectroscopy, mass spectrometry, and melting point determination, are essential for confirming the structure and purity of the final product. This information is intended to support researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development in their efforts to synthesize and utilize this valuable compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenyl)-1,3-thiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological context of the 4-(4-chlorophenyl)-1,3-thiazole core structure. This heterocyclic moiety is a key building block in medicinal chemistry, serving as a scaffold for a wide range of biologically active compounds. This document consolidates available data on the parent compound and its key derivatives to serve as a resource for researchers engaged in drug discovery and development.

Core Physicochemical Properties

Quantitative experimental data for the unsubstituted parent compound, this compound, is limited in publicly available literature. However, data for closely related and widely studied derivatives, particularly at the 2-position, provide valuable insights into the molecule's characteristics.

Properties of this compound (Parent Compound)
PropertyValueSource
CAS Number 1826-22-8[1]
Molecular Formula C₉H₆ClNS[1]
Physical Form Solid[1]
Purity 98%[1]
Storage Temperature 2-8°C[1]
Properties of 2-Amino-4-(4-chlorophenyl)-1,3-thiazole

The 2-amino derivative is a common synthetic intermediate and exhibits well-documented properties.

PropertyValueSource
CAS Number 2103-99-3[2][3]
Molecular Formula C₉H₇ClN₂S[2][3]
Molecular Weight 210.687 g/mol [2][3]
Appearance White to light yellow crystal powder[2]
Melting Point 169-171 °C (lit.)[2][3][4]
Boiling Point 389.8 °C at 760 mmHg[2]
Density 1.389 g/cm³[2]
pKa (Predicted) 3.95 ± 0.10[2]
LogP 3.62690[2]
XLogP3 3.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Properties of Other Key Derivatives

Computational and experimental data for other derivatives highlight the influence of substitution on the molecule's properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAReference
4-(4-Chlorophenyl)-2-pyrrolidinyl-1,3-thiazoleC₁₃H₁₃ClN₂S264.774.2[5]
4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2)C₁₄H₁₄ClN₃S291.8N/A[6]

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing the 4-aryl-1,3-thiazole core is the Hantzsch Thiazole Synthesis .[7][8] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.[8][9]

General Hantzsch Synthesis Protocol for this compound Derivatives

This protocol outlines the synthesis of a 2-amino-4-(4-chlorophenyl)-1,3-thiazole, a common precursor for further functionalization.

Reactants:

  • α-Bromo-4-chloroacetophenone (1 equivalent)

  • Thiourea (1.1-1.5 equivalents)[7]

  • Solvent: Absolute Ethanol[4]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve α-bromo-4-chloroacetophenone in absolute ethanol.[7]

  • Addition of Thioamide: Add thiourea to the solution.[7]

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).[7]

  • Isolation: Allow the reaction mixture to cool to room temperature. Pour the cooled solution into a beaker of cold deionized water or a 5% sodium carbonate solution to induce precipitation of the product.[7][8]

  • Purification: Collect the precipitate by vacuum filtration through a Buchner funnel. Wash the solid with cold water to remove any remaining salts.[8]

  • Drying and Characterization: Dry the purified solid. The final product, 2-amino-4-(4-chlorophenyl)thiazole, can be characterized by NMR, IR, Mass Spectrometry, and melting point analysis.[7]

G General Hantzsch Thiazole Synthesis Workflow cluster_reactants Starting Materials Reactant1 α-Bromo-4-chloroacetophenone Reaction Reflux (70-80°C) 1-3 hours Reactant1->Reaction Reactant2 Thiourea Reactant2->Reaction Solvent Ethanol Solvent->Reaction Precipitation Cool & Pour into Water/Base Reaction->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Product 2-Amino-4-(4-chlorophenyl) -1,3-thiazole Filtration->Product

Caption: Workflow for Hantzsch Thiazole Synthesis.

Biological Activity and Logical Relationships

While this compound itself is primarily a scaffold, its derivatives have demonstrated a wide array of biological activities. The nature of the substituent, particularly at the 2-position of the thiazole ring, dictates the specific biological target and therapeutic potential.

Derivatives have been reported to possess activities including:

  • Anticancer: Thiazole-based compounds have shown potent cytotoxic effects against various cancer cell lines.[10]

  • Antimicrobial and Antifungal: Certain derivatives exhibit significant activity against bacterial and fungal pathogens.[11]

  • Antiparasitic: Compounds have been evaluated as leishmanicidal and trypanocidal agents.[10]

  • Enzyme Inhibition: A key mechanism of action for some derivatives is the inhibition of enzymes like histone acetyltransferases (HATs).[6]

G Structure-Activity Relationships of Thiazole Derivatives cluster_derivatives Derivatives via Substitution cluster_activities Resulting Biological Activities Core This compound (Core Scaffold) Amino 2-Amino Group Core->Amino Hydrazinyl 2-Hydrazinyl Group Core->Hydrazinyl Pyrrolidinyl 2-Pyrrolidinyl Group Core->Pyrrolidinyl Other Other Substituents Core->Other Anticancer Anticancer Amino->Anticancer HAT HAT Inhibition Hydrazinyl->HAT Antimicrobial Antimicrobial Pyrrolidinyl->Antimicrobial Antiparasitic Antiparasitic Other->Antiparasitic

Caption: Logical relationships between the core scaffold and biological activities.
Mechanism of Action Example: Histone Acetyltransferase (HAT) Inhibition

One of the well-documented mechanisms for this class of compounds is the inhibition of histone acetyltransferases (HATs), specifically the Gcn5p network.[6] HATs are crucial enzymes in epigenetic regulation. By transferring an acetyl group to histone proteins, they modulate chromatin structure and gene expression. Aberrant HAT activity is implicated in diseases like cancer.

The derivative 4-(4-chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2) is a known Gcn5 inhibitor.[6] The inhibition of this pathway can lead to the modulation of gene expression, impacting cell cycle progression, differentiation, and apoptosis.

G Mechanism of Action: HAT Inhibition by a Thiazole Derivative cluster_pathway Normal Cellular Process Compound 4-(4-Chlorophenyl)-thiazole Derivative (e.g., CPTH2) HAT Histone Acetyltransferase (e.g., Gcn5) Compound->HAT Inhibition AcetylatedHistone Acetylated Histones HAT->AcetylatedHistone Acetylation BlockedChromatin Condensed Chromatin (Repressed Transcription) HAT->BlockedChromatin Histone Histone Proteins Chromatin Open Chromatin (Active Transcription) AcetylatedHistone->Chromatin GeneExpression Altered Gene Expression (e.g., Apoptosis Induction) BlockedChromatin->GeneExpression

References

Spectroscopic and Synthetic Profile of 4-(4-Chlorophenyl)-1,3-thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the thiazole derivative, 4-(4-Chlorophenyl)-1,3-thiazole. Due to the limited availability of direct experimental spectroscopic data for this specific compound in publicly accessible literature, this document focuses on presenting predicted spectroscopic data based on the analysis of structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for its synthesis via the Hantzsch thiazole synthesis and subsequent characterization is provided. This guide serves as a valuable resource for researchers involved in the synthesis, characterization, and application of novel thiazole-based compounds in drug discovery and materials science.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityAssignment
~7.40 - 7.50Doublet2H, Phenyl (ortho)
~7.80 - 7.90Doublet2H, Phenyl (meta)
~7.40Singlet1H, Thiazole (C5-H)
~8.80Singlet1H, Thiazole (C2-H)

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~150Thiazole (C2)
~153Thiazole (C4)
~115Thiazole (C5)
~133Phenyl (C-Cl)
~129Phenyl (CH)
~128Phenyl (CH)
~134Phenyl (C-Thiazole)

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~3100 - 3000C-H stretch (aromatic)
~1600, ~1480, ~1400C=C and C=N stretching (ring)
~1100 - 1000C-Cl stretch
~830C-H out-of-plane bend (para)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zAssignment
~195/197[M]⁺ (Molecular ion, chlorine isotopes)
~160[M - Cl]⁺
~134[C₇H₄Cl]⁺

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 4-aryl-1,3-thiazoles is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

Synthesis of this compound

The synthesis proceeds via the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thioformamide.

Hantzsch Thiazole Synthesis reagent1 2-Bromo-1-(4-chlorophenyl)ethanone reaction Reflux in Ethanol reagent1->reaction reagent2 Thioformamide reagent2->reaction product This compound reaction->product

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1 equivalent) in ethanol.

  • Addition of Reagent: To this solution, add thioformamide (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Experimental Protocol: Spectroscopic Characterization

The structural confirmation of the synthesized compound would be performed using a combination of spectroscopic techniques.

Spectroscopic Characterization Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms ir Infrared Spectroscopy (IR) start->ir uv UV-Vis Spectroscopy start->uv data Data Analysis and Structure Elucidation nmr->data ms->data ir->data uv->data

An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-(4-Chlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(4-Chlorophenyl)-1,3-thiazole. This compound is a key heterocyclic scaffold in medicinal chemistry, and a thorough understanding of its spectral characteristics is crucial for its synthesis, characterization, and application in drug development. This document outlines predicted spectral data based on closely related analogs, detailed experimental protocols, and visual aids to facilitate comprehension.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the thiazole ring and the 4-chlorophenyl group. Based on data from analogous structures, the predicted chemical shifts (δ) in a deuterated solvent like DMSO-d₆ are summarized below.

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-5 (Thiazole)~7.40 - 7.90Singlet (s)-
H-2', H-6' (Chlorophenyl)~7.80 - 7.95Doublet (d)~8.0 - 9.0
H-3', H-5' (Chlorophenyl)~7.40 - 7.55Doublet (d)~8.0 - 9.0
H-2 (Thiazole)~9.10 - 9.20Singlet (s)-

Note: The exact chemical shifts can vary depending on the solvent and concentration. The predictions are derived from spectral data of similar 4-(4-chlorophenyl)thiazole derivatives.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented in the following table.

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-2 (Thiazole)~152.0 - 155.0
C-4 (Thiazole)~150.0 - 153.0
C-5 (Thiazole)~115.0 - 118.0
C-1' (Chlorophenyl)~132.0 - 134.0
C-2', C-6' (Chlorophenyl)~128.0 - 129.5
C-3', C-5' (Chlorophenyl)~129.0 - 130.0
C-4' (Chlorophenyl)~133.0 - 135.0

Note: These are estimated values based on the analysis of related structures and substituent effects.

Molecular Structure and NMR Correlation

The following diagram illustrates the structure of this compound with atom numbering for correlation with the NMR data tables.

G cluster_0 This compound N1 N C2 C2 N1->C2 S3 S C2->S3 C4 C4 S3->C4 C5 C5 C4->C5 C1_prime C1' C4->C1_prime C5->N1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime Cl Cl C4_prime->Cl C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra for this compound and similar small molecules.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the height of the solution in the NMR tube is adequate for the spectrometer's probe (typically around 4-5 cm).

4.2. NMR Spectrometer and Parameters

  • Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[1]

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The sample is shimmed to optimize the homogeneity of the magnetic field.

  • For ¹H NMR:

    • A standard pulse sequence (e.g., zg30) is used.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

  • For ¹³C NMR:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay (d1): 2-5 seconds.

4.3. Data Processing

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • The signals are integrated to determine the relative ratios of the protons.

  • Coupling constants are measured from the splitting patterns of the signals.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.

G A Sample Preparation (Dissolution in Deuterated Solvent with TMS) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis C->D E ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity, J-Coupling) D->E F ¹³C NMR Analysis (Chemical Shift, Number of Signals) D->F G Structural Elucidation (Assignment of Protons and Carbons) E->G F->G

Caption: General workflow for NMR-based structural analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. For definitive structural confirmation, it is recommended to acquire and analyze the spectra of a synthesized and purified sample of the compound.

References

In-Depth Technical Guide: Mass Spectrometry Analysis of 4-(4-Chlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(4-Chlorophenyl)-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide synthesizes information from closely related analogs and fundamental principles of mass spectrometry to present a predictive yet thorough analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the thiazole ring and the chlorophenyl moiety. The presence of chlorine is expected to produce a characteristic M+2 isotopic pattern for chlorine-containing fragments.

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound

m/z (Predicted)Ion IdentityPredicted Relative IntensityNotes
195/197[M]+• (Molecular Ion)HighThe molecular ion peak, with the M+2 peak at m/z 197 having approximately one-third the intensity of the M+ peak at m/z 195 due to the 35Cl/37Cl isotope ratio.
160[M - Cl]+ModerateLoss of the chlorine atom.
134[C7H5S]+ModerateResulting from the cleavage of the thiazole ring.
111/113[C6H4Cl]+HighThe chlorophenyl cation, a very stable fragment.
84[C4H4S]+•Moderate to LowFragment corresponding to the thioethenyl cation.
75[C6H3]+Moderate to LowLoss of chlorine from the chlorophenyl cation.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways. The initial ionization will form the molecular ion [M]+•. Subsequent fragmentation is likely to involve the cleavage of the thiazole ring and the loss of the chlorine substituent.

Fragmentation_Pathway M This compound [M]+• m/z 195/197 F1 [M - Cl]+ m/z 160 M->F1 - Cl F2 [C7H5S]+ m/z 134 M->F2 - C2H2N F3 [C6H4Cl]+ m/z 111/113 M->F3 - C3H2NS F4 [C4H4S]+• m/z 84 M->F4 F5 [C6H3]+ m/z 75 F3->F5 - Cl

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

While a specific protocol for this compound is not detailed in the available literature, a general methodology can be proposed based on standard practices for similar small molecules.[1] This protocol is suitable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or dichloromethane.

  • Working Solutions: Prepare serial dilutions of the stock solution to the desired concentration range (e.g., 1-100 µg/mL) using the same solvent.

  • Matrix Samples (for drug development applications): For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction followed by reconstitution in a solvent compatible with the chromatographic system.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-7 min: 95% B.

    • 7-7.1 min: 95% to 5% B.

    • 7.1-9 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psig.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V.

  • Scan Range: m/z 50-500.

Experimental Workflow

The general workflow for the mass spectrometry analysis of this compound involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Prep Prepare Standard Solutions or Extract from Matrix Chrom Chromatographic Separation (GC or LC) Prep->Chrom Ion Ionization (EI or ESI) Chrom->Ion MassAn Mass Analysis (Quadrupole or TOF) Ion->MassAn Det Detection MassAn->Det Spec Mass Spectrum Generation Det->Spec Frag Fragmentation Pattern Analysis Spec->Frag Quant Quantitation (Optional) Frag->Quant

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While direct experimental data is sparse, the predicted fragmentation patterns and proposed experimental protocols offer a robust starting point for researchers in method development and structural elucidation. The provided workflows and data tables serve as a valuable resource for the analysis of this compound and its analogs in various research and development settings. Further experimental verification is recommended to confirm the predicted fragmentation pathways and optimize analytical methods.

References

Biological Screening of Novel 4-(4-Chlorophenyl)-1,3-thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 1,3-thiazole, particularly those substituted with a 4-(4-chlorophenyl) moiety, have garnered significant attention for their broad spectrum of pharmacological activities. These compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the biological screening of novel 4-(4-chlorophenyl)-1,3-thiazole derivatives, intended for researchers, scientists, and drug development professionals. The guide details common experimental protocols, presents quantitative biological activity data, and visualizes key signaling pathways and experimental workflows.

Experimental Workflow for Biological Screening

The biological evaluation of novel this compound derivatives typically follows a structured workflow. This process begins with the synthesis and characterization of the compounds, followed by a series of in vitro assays to determine their biological activity and preliminary mechanism of action.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Lead Identification synthesis Synthesis of this compound Derivatives purification Purification & Characterization synthesis->purification cytotoxicity Anticancer Screening (e.g., MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Well Diffusion/Broth Microdilution) purification->antimicrobial enzyme Enzyme Inhibition Assays (e.g., VEGFR-2 Kinase Assay) purification->enzyme apoptosis Apoptosis Assays cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle data_analysis IC50/MIC Determination antimicrobial->data_analysis pathway Signaling Pathway Analysis enzyme->pathway apoptosis->data_analysis cell_cycle->data_analysis pathway->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: General experimental workflow for biological screening.

Anticancer Activity

A significant area of investigation for this compound derivatives is their potential as anticancer agents. These compounds have been evaluated against a variety of cancer cell lines, with many exhibiting potent cytotoxic effects.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of these derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the IC50 values of selected this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
4b MCF-7 (Breast)31.5 ± 1.91Staurosporine6.77 ± 0.41
4b HepG2 (Liver)51.7 ± 3.13Staurosporine8.4 ± 0.51
5 MCF-7 (Breast)28.0 ± 1.69Staurosporine6.77 ± 0.41
5 HepG2 (Liver)26.8 ± 1.62Staurosporine8.4 ± 0.51
4b (Aryl) MDA-MB-231 (Breast)3.52Sorafenib1.18
4d (Aryl) MDA-MB-231 (Breast)1.21Sorafenib1.18
14a-c MCF-7 (Breast)2.32 - 8.35--
14a-c HepG2 (Liver)2.32 - 8.35--

Data compiled from multiple sources.[1][2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Doxorubicin, Staurosporine)

Procedure:

  • Cell Seeding: Harvest cells and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Mechanism of Anticancer Action

VEGFR-2 Inhibition

One of the key mechanisms underlying the anticancer activity of some this compound derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can suppress tumor-induced angiogenesis.

G cluster_0 Downstream Signaling cluster_1 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Thiazole This compound Derivative Thiazole->VEGFR2 Inhibits Proliferation Proliferation PLCg->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 signaling pathway and inhibition.
Experimental Protocol: VEGFR-2 Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • To a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Induction of Apoptosis

Many cytotoxic this compound derivatives induce programmed cell death, or apoptosis, in cancer cells.[1][4] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which execute the dismantling of the cell.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 CellStress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak activation) CellStress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c, Procaspase-9) CytoC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Thiazole This compound Derivatives Thiazole->CellStress Induces

References

In Vitro Biological Activity of 4-(4-Chlorophenyl)-1,3-thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of 4-(4-Chlorophenyl)-1,3-thiazole and its derivatives. The 1,3-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its diverse pharmacological properties. The incorporation of a 4-chlorophenyl group at the 4-position of the thiazole ring has been shown to confer a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This document collates quantitative data from various studies, details the experimental methodologies used, and visualizes key pathways and workflows to support further research and development in this area.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key cellular enzymes like histone acetyltransferases (HATs).[1]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, as measured by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values.

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
N-(4-(4-Chlorophenyl)thiazol-2-yl) derivativesHeLa (cervical cancer)IC501.3 ± 0.14[1]
4-cyanophenyl substituted thiazol-2-ylhydrazonesMCF-7 (breast cancer)GI501.0 ± 0.1 to 1.7 ± 0.3[1]
4-cyanophenyl substituted thiazol-2-ylhydrazonesHCT-116 (colorectal carcinoma)GI501.1 ± 0.5 to 1.6 ± 0.2[1]
2-benzylidenehydrazineyl)-1,3-thiazole derivative (3a)MCF-7 (breast cancer)IC5024.9[2]
2-benzylidenehydrazineyl)-1,3-thiazole derivative (3a)MDA-MB-231 (breast cancer)IC5018.65[2]
2-[5-(4-chlorophenyl)-1,3-thiazole-2-yl]-1-acetyl hydrazine (4)MCF-7 (breast cancer)IC505.73[2]
Experimental Protocols: In Vitro Anticancer Screening

A standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound is serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the compound. A control group with vehicle (DMSO) only is also included.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow

G cluster_setup Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plates start->seed incubate_attach Incubate for 24h for cell attachment seed->incubate_attach treat Treat cells with serial dilutions of test compound incubate_attach->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read Read absorbance solubilize->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Caption: General experimental workflow for in vitro anticancer drug screening.

Antimicrobial Activity

Various derivatives of this compound have been investigated for their efficacy against a range of microbial pathogens, including protozoa, bacteria, and fungi.

Quantitative Antimicrobial Data

The following tables summarize the in vitro antiparasitic, antibacterial, and antifungal activities of selected this compound derivatives.

Table 2.1: Antiparasitic Activity [3][4]

Compound ClassParasiteFormActivity MetricValue (µM)
4-(4-chlorophenyl)thiazole compoundsLeishmania amazonensisPromastigoteIC5019.86 to 200
4-(4-chlorophenyl)thiazole compoundsLeishmania amazonensisAmastigoteIC50101 to >200
4-(4-chlorophenyl)thiazole compoundsTrypanosoma cruziTrypomastigoteIC501.67 to 100
4-(4-chlorophenyl)thiazole compoundsTrypanosoma cruziAmastigoteIC501.96 to >200

Table 2.2: Antibacterial and Antifungal Activity [5]

CompoundBacterial/Fungal StrainActivity
3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one (4a)Bacillus subtilis, Escherichia coli, Staphylococcus aureusPromising antibacterial activity
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine (3c)Aspergillus flavusPromising antifungal activity
3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one (4b)Aspergillus flavusPromising antifungal activity
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine (3a)Aspergillus nigerMaximum zone of inhibition
3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one (4a)Aspergillus nigerMaximum zone of inhibition
Experimental Protocols

2.2.1. Leishmanicidal and Trypanocidal Activity Assay

Objective: To determine the IC50 of compounds against different forms of Leishmania and Trypanosoma parasites.

Procedure (General):

  • Parasite Culture: Promastigotes of Leishmania amazonensis are cultured in Schneider's medium. Trypomastigotes of Trypanosoma cruzi are maintained in appropriate culture systems.

  • Compound Preparation: The test compounds are dissolved in DMSO and serially diluted.

  • Assay: Parasites are incubated in 96-well plates with various concentrations of the test compounds for a specified period (e.g., 72 hours for promastigotes, 96 hours for amastigotes).

  • Viability Assessment: Parasite viability is determined using a colorimetric method, such as the resazurin assay or by direct counting using a hemocytometer. For intracellular amastigotes, host cells are infected, treated with the compounds, and the number of amastigotes per cell is counted after staining.

  • Data Analysis: The IC50 values are calculated from dose-response curves.

2.2.2. Antibacterial and Antifungal Susceptibility Testing (Cup-Plate Method) [5]

Objective: To qualitatively assess the antimicrobial activity of compounds by measuring the zone of inhibition.

Materials:

  • Bacterial strains (e.g., B. subtilis, E. coli, S. aureus)

  • Fungal strains (e.g., A. flavus, A. niger)

  • Nutrient agar or other suitable growth medium

  • Sterile petri dishes

  • Test compounds at a specified concentration (e.g., 1 mg/mL)

  • Standard antibiotic (e.g., Gentamicin) and antifungal (e.g., Fluconazole)

  • Sterile cork borer

Procedure:

  • Media Preparation: A suitable agar medium is prepared, sterilized, and poured into petri dishes.

  • Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.

  • Well Creation: Wells or "cups" are made in the agar using a sterile cork borer.

  • Compound Application: A fixed volume of the test compound solution is added to the wells. Control wells with the solvent and standard drugs are also prepared.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Anti-inflammatory Activity

Certain 4-(4-chlorophenyl)thiazol-2-amine derivatives have been identified as potential anti-inflammatory agents.[6][7] One of the proposed mechanisms for this activity is the dual inhibition of DNase I and 5-lipoxygenase (5-LO), which are involved in inflammatory processes.

Proposed Anti-inflammatory Mechanism

The anti-inflammatory action of these compounds can be attributed to their ability to interfere with key inflammatory pathways. For instance, the inhibition of 5-lipoxygenase reduces the production of leukotrienes, which are potent pro-inflammatory mediators.

Visualization of a Proposed Signaling Pathway

G membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid PLA2 prostaglandins Prostaglandins arachidonic_acid->prostaglandins COX leukotrienes Leukotrienes arachidonic_acid->leukotrienes 5-LO inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation compound This compound Derivative lo_5 5-LO compound->lo_5 Inhibits pla2 PLA2 cox COX

Caption: Inhibition of the 5-Lipoxygenase (5-LO) pathway by a thiazole derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available in vitro data highlights its potential in oncology, infectious diseases, and inflammatory conditions. The diverse biological activities underscore the importance of further structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. The experimental protocols and visualized pathways provided in this guide serve as a foundation for researchers to design and execute further investigations into this valuable class of molecules.

References

Preliminary Anticancer Evaluation of 4-(4-Chlorophenyl)-1,3-thiazole: A Technical Guide Based on Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anticancer activity of the specific core molecule, 4-(4-Chlorophenyl)-1,3-thiazole, is limited in publicly available scientific literature. This technical guide, therefore, provides a comprehensive overview of the anticancer potential of this compound by summarizing the extensive research conducted on its close structural derivatives. The data and mechanisms presented herein are derived from studies on these analogs and serve to infer the potential bioactivity of the parent compound.

Introduction

The 1,3-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. The incorporation of a 4-chlorophenyl group at the 4-position of the thiazole ring has been a common strategy in the design of novel therapeutic agents. While the primary focus of research on this compound and its immediate derivatives has often been on their antiparasitic properties, a significant body of evidence points towards the potential of the broader class of related compounds as anticancer agents.

This guide summarizes the preliminary anticancer evaluation of compounds structurally related to this compound, focusing on their in vitro cytotoxicity against various cancer cell lines, their mechanisms of action including induction of apoptosis and cell cycle arrest, and the experimental protocols employed in these evaluations.

In Vitro Anticancer Activity of this compound Derivatives

Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the IC50 values for several notable derivatives.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
5-(4-chlorophenyl)-1,3,4-thiadiazoles (derivatives 14a-c)MCF-7 (Breast)2.32 - 8.35[1][2]
HepG2 (Liver)2.32 - 8.35[1][2]
2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k)A549 (Lung)1.4[3]
A431 (Epidermal)3.1[3]
T98G (Glioblastoma)3.4[3]
NCI-H322 (Lung)7.1[3]
N-(5-(4-Chlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (5c)MDA-MB-468 (Breast)0.6±0.04 (as part of a series)[4]
PC-12 (Pheochromocytoma)0.43±0.06 (as part of a series)[4]
Novel 1,3-Thiazole Analogues (Compound 4)MCF-7 (Breast)5.73[5]
5-Arylidene-2-phenyliminothiazolidin-4-one derivative (5d)HepG2 (Liver)8.80 ± 0.31 µg/mL[6]
MCF-7 (Breast)7.22 ± 0.65 µg/mL[6]
HCT-116 (Colorectal)9.35 ± 0.61 µg/mL[6]
Thiazoles carrying 1,3,4-thiadiazole moiety (Compound 6c)HepG2 (Liver)1.29

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.

Induction of Apoptosis

Several studies have demonstrated that these compounds can trigger apoptosis in cancer cells. The proposed mechanisms often involve the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential, and the activation of caspases. For instance, some derivatives have been shown to induce apoptosis in A549 and HL-60 cells, confirmed by an increase in the sub-G1 cell population and cleavage of PARP-1 and procaspase-3.[3]

Thiazole Derivative Thiazole Derivative Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Thiazole Derivative->Bax/Bcl-2 Ratio Upregulates Mitochondrion Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Bax/Bcl-2 Ratio->Mitochondrion Disrupts Potential Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Generalized intrinsic apoptosis pathway induced by thiazole derivatives.

Cell Cycle Arrest

Derivatives of this compound have been reported to interfere with the normal progression of the cell cycle in cancer cells. For example, some 1,3,4-thiadiazole derivatives containing the 4-chlorophenyl moiety have been shown to cause cell cycle arrest at the G2/M phase. Another study on a 2-amino-1,3,4-thiadiazole derivative demonstrated cell cycle arrest in the G0/G1 phase through the inhibition of the extracellular signal-regulated kinase (ERK) pathway and enhanced expression of p27/Kip1.

Thiazole Derivative Thiazole Derivative ERK Pathway ERK Pathway Thiazole Derivative->ERK Pathway Inhibits CDK1 CDK1 Thiazole Derivative->CDK1 Inhibits G1 Phase G1 Phase ERK Pathway->G1 Phase Promotes Progression G0/G1 Arrest G0/G1 Arrest ERK Pathway->G0/G1 Arrest G2 Phase G2 Phase CDK1->G2 Phase Promotes Progression G2/M Arrest G2/M Arrest CDK1->G2/M Arrest S Phase S Phase G1 Phase->S Phase Transition S Phase->G2 Phase Transition M Phase M Phase G2 Phase->M Phase Transition

Caption: Putative cell cycle arrest mechanisms by thiazole derivatives.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anticancer activity of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for a predetermined time.

  • Cell Harvesting: Collect the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative / PI-negative: Live cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro evaluation of a potential anticancer compound.

cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Stock Solution Stock Solution Characterization->Stock Solution Cell Culture Cell Culture Stock Solution->Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Mechanism of Action Mechanism of Action Cytotoxicity Assay (MTT)->Mechanism of Action Apoptosis Assay Apoptosis Assay Mechanism of Action->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action->Cell Cycle Analysis Western Blot Western Blot Mechanism of Action->Western Blot

Caption: General experimental workflow for in vitro anticancer drug screening.

Conclusion

References

An In-depth Technical Guide on the Antimicrobial Potential of the 4-(4-Chlorophenyl)-1,3-thiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,3-thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. This technical guide focuses on the antimicrobial potential of a specific and promising scaffold: 4-(4-Chlorophenyl)-1,3-thiazole. This core structure has been the subject of extensive research, leading to the development of numerous derivatives with significant antibacterial and antifungal properties. This document provides a comprehensive overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.

Antimicrobial Activity

Derivatives of the this compound scaffold have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the thiazole ring and associated moieties.

Numerous studies have reported the antibacterial potential of this compound derivatives against a panel of clinically relevant bacteria. The activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A series of novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their corresponding thiazolidin-4-one derivatives have been synthesized and evaluated for their antibacterial activity. Notably, some of these compounds exhibited promising activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus[1]. Other studies have also shown that derivatives of 2-amino-4-(4-chlorophenyl)-1,3-thiazole possess moderate antibacterial activity, particularly against Gram-positive bacteria such as S. aureus and B. subtilis[2]. The thiazole derivatives have shown more pronounced inhibitory effects on Gram-positive bacteria compared to Gram-negative bacteria[3].

Table 1: Summary of Antibacterial Activity (MIC in µg/mL)

Compound/Derivative ClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Isatin-decorated thiazole derivativesMIC values comparable to chloramphenicol-Potent activity-[4]
Thiazole-quinolinium derivativesEffective against MRSA-Effective against NDM-1 E. coli-[5]
2-phenylacetamido-thiazole derivatives1.56 - 6.251.56 - 6.251.56 - 6.251.56 - 6.25[6]
4-(4-bromophenyl)-thiazol-2-amine derivatives16.128.816.1-[7]
Thiazolyl-halogenated pyrroles/pyrazolesSignificant inhibition of biofilm formation--Significant inhibition of biofilm formation[8]

Note: This table summarizes data from various studies on different derivatives and may not represent a direct comparison.

The this compound scaffold has also been a foundation for the development of potent antifungal agents. Several synthesized derivatives have shown significant activity against pathogenic fungi, including Candida species and Aspergillus niger. For instance, certain 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives exhibited distinguished antifungal activity against Candida albicans and Candida glabrata[2]. The antifungal efficacy of these compounds is often comparable to or even better than standard antifungal drugs[7][9].

Table 2: Summary of Antifungal Activity (MIC in µg/mL)

Compound/Derivative ClassCandida albicansAspergillus nigerReference
Heteroaryl(aryl) thiazole derivatives0.06–0.47-[9]
Isatin-decorated thiazole derivativesActivity equivalent to Nystatin-[4]
4-(4-bromophenyl)-thiazol-2-amine derivatives16.2-[7]
2-amino-4-(4-chlorophenyl)-1,3-thiazole derivativesDistinguished activity-[2]

Note: This table summarizes data from various studies on different derivatives and may not represent a direct comparison.

Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Thiazole derivatives have shown promise in inhibiting biofilm formation. For example, novel thiazole nortopsentin analogues were found to interfere with the initial steps of biofilm formation in both Gram-positive and Gram-negative pathogens, with a particular selectivity against staphylococcal strains[10]. Some thiazolyl-halogenated pyrrole and pyrazole derivatives have also demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa at sub-MIC doses[8].

Table 3: Summary of Anti-biofilm Activity

Compound/Derivative ClassTarget Organism(s)EffectReference
Thiazole nortopsentin analoguesStaphylococcus aureus, P. aeruginosaInhibition of biofilm formation (IC50: 0.40–2.03 µM for S. aureus)[10]
Isatin-decorated thiazole derivativesE. coli, MRSAStrong biofilm distortion effects at half MIC[4]
Thiazolyl-halogenated pyrroles/pyrazolesStaphylococcus aureus, P. aeruginosaSignificant inhibition of biofilm formation at sub-MIC doses[8]
Thiazole acid analogsPseudomonas aeruginosaInhibition of biofilm formation via IQS pathways[11]

Experimental Protocols

This section details the generalized methodologies for key experiments cited in the evaluation of the antimicrobial potential of this compound derivatives.

A common and versatile method for the synthesis of the 2-amino-4-(4-chlorophenyl)-1,3-thiazole core is the Hantzsch thiazole synthesis.

General Protocol:

  • Reactants: p-Chlorophenacyl bromide (or other α-haloketones) and a thiourea derivative.

  • Solvent: Typically, a protic solvent like absolute methanol or ethanol is used.

  • Reaction Conditions: The reactants are usually refluxed together for a specific duration.

  • Work-up: The reaction mixture is cooled, and the resulting solid product is filtered, washed, and recrystallized from a suitable solvent to yield the purified 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivative[2].

G cluster_synthesis Hantzsch Thiazole Synthesis p-Chlorophenacyl bromide p-Chlorophenacyl bromide Reflux in Alcohol Reflux in Alcohol p-Chlorophenacyl bromide->Reflux in Alcohol Thiourea Thiourea Thiourea->Reflux in Alcohol 2-Amino-4-(4-chlorophenyl)-1,3-thiazole 2-Amino-4-(4-chlorophenyl)-1,3-thiazole Reflux in Alcohol->2-Amino-4-(4-chlorophenyl)-1,3-thiazole

Caption: Hantzsch synthesis of the core scaffold.

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

General Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilutions: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed[9].

G cluster_mic Broth Microdilution for MIC Determination Prepare inoculum Prepare inoculum Serial dilutions of compound Serial dilutions of compound Prepare inoculum->Serial dilutions of compound Inoculate microtiter plate Inoculate microtiter plate Serial dilutions of compound->Inoculate microtiter plate Incubate Incubate Inoculate microtiter plate->Incubate Determine MIC Determine MIC Incubate->Determine MIC

Caption: Workflow for MIC determination.

The crystal violet assay is a common method to quantify biofilm formation and its inhibition.

General Protocol:

  • Biofilm Formation: Bacteria are cultured in a 96-well plate in the presence of sub-MIC concentrations of the test compounds.

  • Incubation: The plate is incubated to allow for biofilm formation.

  • Washing: The wells are washed to remove planktonic (free-floating) bacteria.

  • Staining: The remaining adherent biofilm is stained with crystal violet solution.

  • Solubilization: The stain is solubilized with a suitable solvent (e.g., ethanol or acetic acid).

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader to quantify the biofilm mass[10].

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

General Protocol:

  • Cell Seeding: Mammalian cells (e.g., Vero cells) are seeded in a 96-well plate and allowed to attach.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength to determine cell viability. The IC50 (half-maximal inhibitory concentration) is then calculated[12][13].

Mechanism of Action

The precise mechanism of action for many this compound derivatives is still under investigation; however, several potential molecular targets have been proposed through in silico and in vitro studies.

  • Enzyme Inhibition: Docking studies have suggested that some thiazole derivatives may act by inhibiting essential microbial enzymes. For bacteria, potential targets include the E. coli MurB enzyme , which is involved in peptidoglycan biosynthesis, and DNA gyrase , which is crucial for DNA replication[7][9]. For fungi, the inhibition of 14α-lanosterol demethylase , an enzyme essential for ergosterol biosynthesis in the fungal cell membrane, is a probable mechanism[9].

  • Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their insertion into the bacterial cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately cell death[14].

  • Inhibition of Quorum Sensing: Some thiazole derivatives have been shown to interfere with bacterial communication systems, such as the IQS (integrating quorum sensing and stress response) system in Pseudomonas aeruginosa, thereby inhibiting biofilm formation and virulence factor production[11].

  • Inhibition of Tyrosyl-tRNA Synthetase (TyrRS): Certain isatin-decorated thiazole derivatives have been designed as mimics of known bacterial TyrRS inhibitors, suggesting this enzyme as a potential target[4].

G cluster_targets Potential Mechanisms of Action Thiazole Scaffold Thiazole Scaffold Enzyme Inhibition Enzyme Inhibition Thiazole Scaffold->Enzyme Inhibition Membrane Disruption Membrane Disruption Thiazole Scaffold->Membrane Disruption Quorum Sensing Inhibition Quorum Sensing Inhibition Thiazole Scaffold->Quorum Sensing Inhibition TyrRS Inhibition TyrRS Inhibition Thiazole Scaffold->TyrRS Inhibition

Caption: Proposed mechanisms of antimicrobial action.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising framework for the development of novel antimicrobial agents. The extensive research into its derivatives has demonstrated significant antibacterial, antifungal, and anti-biofilm activities. The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To systematically explore the impact of different substituents on antimicrobial potency and spectrum.

  • Mechanism of Action elucidation: To definitively identify the molecular targets and pathways affected by these compounds.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of the most promising derivatives in animal models.

  • Combination therapy: To investigate the synergistic effects of these compounds with existing antibiotics to combat drug-resistant infections.

By leveraging the knowledge presented in this guide, researchers and drug development professionals can further advance the exploration of the this compound scaffold as a valuable source of next-generation antimicrobial drugs.

References

Initial Exploration of 4-(4-Chlorophenyl)-1,3-thiazole as a Histone Acetyltransferase (HAT) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial exploration of 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole, commonly known as CPTH2, as a histone acetyltransferase (HAT) inhibitor. Histone acetyltransferases are a class of enzymes crucial to the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. This document details the mechanism of action of CPTH2, summarizes the available quantitative data on its inhibitory activity, provides detailed experimental protocols for its evaluation, and visualizes key signaling pathways and experimental workflows. While CPTH2 has been identified as an inhibitor of the Gcn5p-dependent functional network, a complete quantitative selectivity profile against all human HAT subtypes is not yet fully elucidated in publicly available literature.

Introduction to 4-(4-Chlorophenyl)-1,3-thiazole (CPTH2) and its Target: Histone Acetyltransferases

4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole, or CPTH2, is a thiazole derivative that has been identified as a cell-permeable inhibitor of histone acetyltransferases (HATs).[1][2] HATs catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails.[3] This post-translational modification neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA. This leads to a more relaxed chromatin structure, which is generally associated with transcriptional activation.[3][4]

The aberrant activity of HATs is linked to the development and progression of various diseases, making them attractive therapeutic targets.[2] By inhibiting HATs, compounds like CPTH2 can modulate gene expression, thereby influencing cellular processes such as cell cycle progression, differentiation, and apoptosis.[3]

Mechanism of Action

CPTH2 has been primarily characterized as an inhibitor of the Gcn5 (General Control Non-derepressible 5) histone acetyltransferase.[1][2] Studies in yeast have demonstrated a specific chemical-genetic interaction between CPTH2 and Gcn5, indicating that the compound inhibits the functional network dependent on this enzyme.[1][2] In vitro, CPTH2 has been shown to inhibit the acetylation of histone H3, a known substrate of Gcn5.[1][2] Furthermore, there is evidence to suggest that CPTH2 and its derivatives can also inhibit the activity of other HATs, including p300/CBP and N-acetyltransferase 10 (NAT10).[5] This multi-target profile suggests that the biological effects of CPTH2 may be more complex than those of a highly selective inhibitor.[5]

dot

General Signaling Pathway of HAT Inhibition cluster_epigenetic_regulation Epigenetic Regulation cluster_downstream_effects Downstream Cellular Effects Acetyl-CoA Acetyl-CoA HATs Histone Acetyltransferases (e.g., Gcn5, p300/CBP) Acetyl-CoA->HATs Acetylated Histones Acetylated Histones HATs->Acetylated Histones Acetylation Histones Histones Histones->HATs Chromatin Remodeling Chromatin Remodeling Acetylated Histones->Chromatin Remodeling Gene Expression Modulation Gene Expression Modulation Chromatin Remodeling->Gene Expression Modulation Altered Cellular Processes Altered Cellular Processes (Apoptosis, Cell Cycle Arrest) Gene Expression Modulation->Altered Cellular Processes CPTH2 This compound (CPTH2) CPTH2->HATs Inhibition

Caption: General signaling pathway of HAT inhibition by CPTH2.

Quantitative Data

While a comprehensive screening of CPTH2 against all human HAT subtypes has not been extensively documented, some quantitative data for its inhibitory activity against Gcn5 is available. The following tables summarize the known inhibitory activities of CPTH2 and provide a comparison with other well-characterized HAT inhibitors.

Table 1: Inhibitory Activity of this compound (CPTH2)

Target HAT Subtype(s)IC50 Value (in vitro)Key Features
GCN5, p300/CBP, NAT10GCN5: ~20 µM[5]Modulates the Gcn5p network; also reported to inhibit p300 and NAT10, though specific IC50 values are not readily available.[5]

Table 2: Comparative Inhibitory Activities of Other HAT Inhibitors

InhibitorTarget HAT Subtype(s)IC50 ValuesKey Features
Anacardic Acidp300/CBP, PCAFp300: ~5-10 µM, PCAF: ~5 µM[5]A natural product inhibitor with a lack of high specificity.[5]
C646p300/CBPp300: ~0.4 µMA potent and selective inhibitor of p300.
PU139Gcn5, PCAF, CBP, p300Gcn5: 8.39 µM, PCAF: 9.74 µM, CBP: 2.49 µM, p300: 5.35 µM[6]A pan-HAT inhibitor.[6]
Butyrolactone 3Gcn5100 µM[6]A specific small-molecule inhibitor of Gcn5.[6]

Experimental Protocols

To validate the inhibitory effect of this compound on histone acetylation, a series of in vitro and cell-based assays can be performed.

In Vitro HAT Inhibitor Screening Assay (Radioactive)

This assay directly measures the enzymatic activity of a specific HAT in the presence of the test compound.

  • Materials:

    • Recombinant human HAT enzymes (e.g., Gcn5, p300, PCAF)

    • Histone H3 peptide or full-length histone H3

    • [³H]-Acetyl-CoA

    • CPTH2

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

    • Stop Solution (e.g., Acetic Acid)

    • P81 phosphocellulose filter paper

    • Scintillation fluid

    • Scintillation counter

  • Procedure:

    • Compound Preparation: Prepare a stock solution of CPTH2 in DMSO.

    • Reaction Setup: In a microplate, combine the HAT assay buffer, the specific recombinant HAT enzyme, and the histone substrate.

    • Inhibitor Addition: Add varying concentrations of CPTH2 or a vehicle control (DMSO) to the wells.

    • Initiation of Reaction: Start the reaction by adding radiolabeled Acetyl-CoA to each well.

    • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Termination of Reaction: Stop the reaction by adding a stop solution.

    • Detection of Acetylation: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [³H]-Acetyl-CoA.

    • Quantification: Measure the radioactivity retained on the paper using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

dot

Experimental Workflow for In Vitro HAT Inhibition Assay A Prepare Reagents: HAT Enzyme, Histone Substrate, [3H]-Acetyl-CoA, CPTH2 B Set up Reaction in Microplate: Assay Buffer + HAT Enzyme + Histone A->B C Add CPTH2 at Varying Concentrations B->C D Initiate Reaction with [3H]-Acetyl-CoA C->D E Incubate at 30°C D->E F Stop Reaction E->F G Spot on P81 Filter Paper F->G H Wash to Remove Unbound [3H]-Acetyl-CoA G->H I Scintillation Counting H->I J Data Analysis: Calculate % Inhibition and IC50 I->J

Caption: Workflow for the in vitro radioactive HAT inhibition assay.

Cellular Histone Acetylation Assay (Western Blot)

This protocol assesses the effect of CPTH2 on histone acetylation levels within a cellular context.

  • Materials:

    • Cell line of interest

    • CPTH2

    • Cell lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Treat cells with varying concentrations of CPTH2 for a specified time.

    • Cell Lysis: Lyse the cells and quantify the protein concentration.

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Antibody Incubation: Block the membrane and incubate with a primary antibody against a specific acetylation mark. Subsequently, incubate with an HRP-conjugated secondary antibody.

    • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify the band intensities for the acetylated histone and the total histone to determine the relative change in histone acetylation.

Conclusion

4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2) has been identified as a promising histone acetyltransferase inhibitor with activity against Gcn5 and potential effects on other HATs like p300/CBP.[5] The available data, while not fully comprehensive in its selectivity profiling, provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a systematic approach to further characterize the inhibitory potential and selectivity of CPTH2. Future research should focus on obtaining a complete quantitative selectivity panel against a broad range of human HAT enzymes to fully elucidate its mechanism of action and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Hantzsch Synthesis of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a fundamental and efficient method for constructing the thiazole ring.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] This application note provides a detailed protocol for the synthesis of 4-(4-chlorophenyl)-1,3-thiazol-2-amine, a valuable intermediate for the development of novel therapeutic agents. The presence of the 4-chlorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Reaction Principle

The Hantzsch synthesis of 4-(4-chlorophenyl)-1,3-thiazol-2-amine proceeds by the reaction of 2-bromo-1-(4-chlorophenyl)ethanone (an α-haloketone) with thiourea (a thioamide). The reaction involves an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2][3][4] The aromaticity of the final product serves as a thermodynamic driving force for the reaction.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 4-(4-chlorophenyl)-1,3-thiazol-2-amine and related derivatives, as reported in the literature.

CompoundStarting MaterialsSolventReaction TimeYield (%)Melting Point (°C)
4-(4-Chlorophenyl)-1,3-thiazol-2-amine 2-Bromo-1-(4-chlorophenyl)ethanone, ThioureaEthanol3 h95169-171
4-Phenyl-1,3-thiazol-2-amine 2-Bromoacetophenone, ThioureaMethanol30 min~99-

Data synthesized from multiple sources for illustrative purposes.[2]

Experimental Protocol

This protocol details the synthesis of 4-(4-chlorophenyl)-1,3-thiazol-2-amine.

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • Thiourea

  • Absolute Ethanol

  • 5% Sodium Bicarbonate (NaHCO₃) solution or 5% Sodium Carbonate (Na₂CO₃) solution[2]

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers

  • Büchner funnel and vacuum flask

  • Filter paper

  • Apparatus for Thin Layer Chromatography (TLC)

  • Melting point apparatus

  • NMR, IR, and Mass Spectrometry for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 equivalent) in absolute ethanol.

  • Addition of Thiourea: To this solution, add thiourea (1.1-1.5 equivalents).[4]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate of the product hydrobromide salt may form.[4]

  • Neutralization: Slowly add a 5% sodium bicarbonate or sodium carbonate solution to the aqueous mixture with stirring until effervescence ceases and the solution is neutral or slightly basic.[2] This step neutralizes the HBr salt formed during the reaction to yield the free amine, which is poorly soluble in water and will precipitate.[2][4]

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts and unreacted thiourea.[2]

  • Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature to obtain the crude product.[2]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Melting Point determination, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[2]

Visualized Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis start1 2-Bromo-1-(4-chlorophenyl)ethanone dissolve Dissolve Ketone in Ethanol start1->dissolve start2 Thiourea add_thio Add Thiourea start2->add_thio start3 Ethanol start3->dissolve dissolve->add_thio reflux Heat to Reflux (1-3h) add_thio->reflux cool Cool to RT reflux->cool precipitate Pour into Water cool->precipitate neutralize Neutralize with NaHCO3/Na2CO3 precipitate->neutralize filtrate Vacuum Filtration neutralize->filtrate wash Wash with Water filtrate->wash dry Dry Product wash->dry recrystallize Recrystallize (Optional) dry->recrystallize product 4-(4-Chlorophenyl)-1,3-thiazol-2-amine dry->product recrystallize->product characterize Characterization (MP, NMR, MS, IR) product->characterize

Caption: Experimental workflow for the Hantzsch synthesis.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step pathway.

G reagents α-Haloketone + Thiourea sn2 Nucleophilic Attack (SN2) Thiol attacks α-carbon reagents->sn2 intermediate1 Isothiouronium Salt Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization Nitrogen attacks carbonyl carbon intermediate1->cyclization intermediate2 Hemiaminal-like Intermediate cyclization->intermediate2 dehydration Dehydration Loss of H2O intermediate2->dehydration product 2-Aminothiazole Product dehydration->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion

The Hantzsch thiazole synthesis offers a reliable and high-yielding route for the preparation of 4-(4-chlorophenyl)-1,3-thiazol-2-amine.[2] The straightforward procedure, use of readily available starting materials, and simple work-up make it an attractive method for both academic research and industrial applications in drug discovery and development. The resulting aminothiazole is a versatile building block for the synthesis of a wide array of more complex, biologically active molecules.

References

Application Notes and Protocols: Step-by-Step Synthesis of 4-(4-Chlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-Chlorophenyl)-1,3-thiazole, a key heterocyclic scaffold in medicinal chemistry. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable and efficient method for constructing the thiazole ring.[1][2][3] This protocol outlines the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with a thioamide source. Included are comprehensive experimental procedures, purification methods, and characterization data. All quantitative data are summarized for clarity, and visual diagrams of the synthetic pathway and experimental workflow are provided to aid in comprehension.

Introduction

Thiazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The 4-aryl-1,3-thiazole moiety is a particularly important pharmacophore found in numerous biologically active compounds. The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely used method for the preparation of these compounds.[2] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[2][3]

This protocol details the synthesis of this compound, which can serve as a crucial intermediate for the development of novel drug candidates. The presence of the chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Synthetic Pathway

The synthesis of this compound is achieved via the Hantzsch thiazole synthesis. The overall reaction involves the condensation of 2-bromo-1-(4-chlorophenyl)ethanone with thioformamide.

Synthetic_Pathway reactant1 2-Bromo-1-(4-chlorophenyl)ethanone product This compound reactant1->product + Ethanol, Reflux reactant2 Thioformamide reactant2->product

Caption: Synthetic scheme for this compound via Hantzsch synthesis.

Experimental Protocols

Materials and Equipment
  • 2-bromo-1-(4-chlorophenyl)ethanone

  • Thioformamide

  • Absolute Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

Synthesis of this compound
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq.) in absolute ethanol (40 mL).

  • Add thioformamide (1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 3-5 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford the pure product.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 2-bromo-1-(4-chlorophenyl)ethanone and thioformamide in ethanol start->dissolve reflux Reflux reaction mixture for 3-5 hours dissolve->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete evaporate Evaporate ethanol cool->evaporate extract Dissolve in ethyl acetate and wash with NaHCO3 and brine evaporate->extract dry Dry organic layer and concentrate extract->dry purify Purify by recrystallization dry->purify characterize Characterize product (NMR, IR, MS, M.P.) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis and purification of this compound.

Data Presentation

While direct experimental data for the parent this compound is not extensively reported in the provided search results, the following tables summarize typical data for closely related and substituted 4-(4-chlorophenyl)thiazole derivatives. This information serves as a valuable reference for characterization.

Table 1: Physicochemical and Yield Data for 4-(4-Chlorophenyl)thiazole Derivatives
CompoundMolecular FormulaYield (%)Melting Point (°C)Reference
(E)-4-(4-chlorophenyl)-2-((naphthalen-1-ylmethylene)hydrazono)-3-(pyridin-3-yl)-2,3-dihydrothiazoleC₂₆H₁₇ClN₄S51.7248-250[4]
4-(4-chlorophenyl)-3-(naphthalen-1-yl)-2-((naphthalen-1-ylmethylene)hydrazono)-2,3-dihydrothiazoleC₃₃H₂₁ClN₄S63.7280-282[5]
(E)-4-(4-chlorophenyl)-2-((naphthalen-1-ylmethylene)hydrazineylidene)-3-(4-nitrophenyl)-2,3-dihydrothiazoleC₂₉H₁₈ClN₅O₂S78.8201-203[5]
4-(4-(1H-Tetrazol-1-yl)phenyl)-2-(2-(4-chlorobenzylidene)hydrazinyl)thiazoleC₁₇H₁₁Cl₂N₅S65.8220-221[6]
Table 2: Spectroscopic Data for Analogous 4-(4-Chlorophenyl)thiazole Derivatives
CompoundKey ¹H NMR Signals (δ ppm, Solvent)Key ¹³C NMR Signals (δ ppm)Key IR Signals (cm⁻¹)Reference
4-(4-chlorophenyl)-2-((naphthalen-1-ylmethylene)-hidrazineylidene)-3-phenyl-2,3-dihydrothiazole7.38 (s, 1H, CH thiazole), 7.45 (d, J = 8.0 Hz, 2H, CH p-chlorophenyl), 7.87 (d, J = 8.0 Hz, 2H, CH p-chlorophenyl), 12.27 (s, 1H, NH) (DMSO-d6)[4]104.9 (CH thiazole), 129.0, 129.2, 132.4, 133.9, 149.9, 168.81571 (C=N)[4][4]
4-(4-(1H-Tetrazol-1-yl)phenyl)-2-(2-(4-chlorobenzylidene)hydrazinyl)thiazole7.05 (s, 1H, thiazole-H), 7.43 (d, J = 8.50 Hz, 2H), 7.61 (d, J = 8.50 Hz, 2H), 7.70 (d, J = 8.50 Hz, 2H), 7.79 (d, J = 8.50 Hz, 2H), 9.49 (s, 1H, tetrazole-H), 11.62 (s, 1H, N-H)[6]106.53, 125.67, 127.80, 129.11, 130.08, 132.88, 133.34, 134.36, 136.07, 141.17, 144.72, 147.64, 170.403071 (C-H, sp²), 1659 (C=N)[6]

Note: The spectroscopic data presented are for derivatives and should be used as a reference to predict the expected spectral features of the target compound, this compound.

Conclusion

The Hantzsch thiazole synthesis provides a direct and effective method for the preparation of this compound. The protocol outlined in this document is based on well-established procedures and can be readily implemented in a standard organic chemistry laboratory. The resulting compound is a valuable building block for the synthesis of a diverse array of heterocyclic compounds with potential applications in drug discovery and development. The provided data on related structures will aid researchers in the characterization of the final product.

References

Application Notes and Protocols for the Synthesis of 4-Aryl-1,3-Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 4-aryl-1,3-thiazoles, a crucial scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. The protocols outlined below are based on the well-established Hantzsch thiazole synthesis, a versatile and straightforward method for constructing the thiazole ring.[1][2] Variations of this synthesis, including conventional heating, microwave-assisted methods, and the use of various catalysts, are presented to offer flexibility depending on available laboratory resources and desired reaction efficiency.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, remains a cornerstone for the preparation of these valuable molecules.[2] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1] This method is known for its simplicity and often provides high yields of the desired thiazole product.[1]

The general reaction scheme is as follows:

α-Haloketone + Thioamide → 4-Aryl-1,3-Thiazole + HX + H₂O[1]

Reaction Mechanism

The mechanism of the Hantzsch thiazole synthesis proceeds through a multi-step pathway:

  • Nucleophilic Attack: The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[1]

  • Cyclization: Following the initial attack, an intramolecular condensation occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[1]

  • Dehydration and Elimination: The final step involves the elimination of a water molecule and a hydrogen halide to form the stable, aromatic thiazole ring.[1]

Experimental Protocols

Three representative protocols for the synthesis of 4-aryl-1,3-thiazoles are detailed below. These include a classic conventional heating method, a rapid microwave-assisted synthesis, and an efficient one-pot procedure.

Protocol 1: Conventional Synthesis of 2-Amino-4-Phenyl-1,3-Thiazole

This protocol describes the synthesis of 2-amino-4-phenyl-1,3-thiazole from 2-bromoacetophenone and thiourea using conventional heating.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Aqueous Sodium Carbonate Solution

  • Stir bar

  • 20 mL scintillation vial

  • 100 mL beaker

  • Büchner funnel and filter paper

  • Heating plate/stirrer

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

  • Add 5 mL of methanol to the vial along with a stir bar.[1]

  • Heat the reaction mixture with stirring. The initial product formed is the hydrobromide salt of the thiazole, which is soluble in methanol.[1]

  • After 30 minutes, remove the reaction vial from the heat and allow the solution to cool to room temperature.[1]

  • In a 100 mL beaker, prepare 20 mL of a 5% aqueous sodium carbonate solution.[1]

  • Slowly pour the cooled reaction mixture into the sodium carbonate solution while stirring. This weak base neutralizes the HBr salt, causing the 2-amino-4-phenylthiazole product to precipitate.[1]

  • Set up a Büchner funnel with filter paper for vacuum filtration.[1]

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Allow the product to air dry.

Protocol 2: Microwave-Assisted Synthesis of N4-Phenyl-1,3-thiazole-2,4-diamine

This protocol details a rapid synthesis of a thiazole derivative using microwave irradiation, which significantly reduces reaction times.[3]

Materials:

  • 2-Chloro-N-(2-methylphenyl)acetamide

  • Thiourea

  • Ethanol

  • Microwave reactor

Procedure:

  • Prepare 2-Chloro-N-(2-methylphenyl)acetamide by treating o-toluidine with chloroacetyl chloride in an alkaline medium.[3]

  • In a microwave-safe vessel, mix an equimolar amount of 2-Chloro-N-(2-methylphenyl)acetamide and thiourea.[3]

  • Dissolve the mixture in a minimal amount of ethanol and subject it to microwave irradiation for 20 minutes with stirring.[3]

  • To prevent charring, replace any evaporated ethanol at 3-minute intervals.[3]

  • After irradiation, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the product by filtration, wash with cold ethanol, and dry.

Protocol 3: One-Pot Synthesis of Substituted 4-Aryl-1,3-Thiazoles under Solvent-Free Conditions

This environmentally friendly protocol describes a one-pot, solvent-free synthesis of Hantzsch thiazole derivatives.[5]

Materials:

  • α-Haloketone (e.g., 2'-hydroxy-5'-chloro-α-haloketone) (1 mmol)

  • Thiourea (1 mmol)

  • Substituted o-hydroxybenzaldehyde (1 mmol)

  • Ethanol (a few drops)

  • Mortar and pestle

Procedure:

  • In a mortar, combine the α-haloketone (1 mmol) and thiourea (1 mmol).[5]

  • Add 2-4 drops of ethanol to wet the mixture.[5]

  • Add the substituted o-hydroxybenzaldehyde (1 mmol) to the mortar.[5]

  • Grind the mixture with a pestle at room temperature for the time specified for the particular substrates (progress can be monitored by TLC).[5]

  • Upon completion of the reaction, the solid product is typically purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following tables summarize quantitative data from various synthetic approaches to 4-aryl-1,3-thiazoles, highlighting the efficiency of different methods.

Table 1: Synthesis of 2-Amino-4-arylthiazoles using Bu4NPF6 as a Catalyst at Room Temperature [6]

EntryArTime (min)Yield (%)
1C6H51098
24-CH3C6H41297
34-CH3OC6H41596
44-ClC6H41098
54-BrC6H41099
64-NO2C6H4899

Reaction conditions: Phenacyl bromide (1 mmol), thiourea (1.2 mmol), Bu4NPF6 (10 mol%) in MeOH (5 mL) at room temperature.[6]

Table 2: Copper Silicate Catalyzed Synthesis of 2-Amino-4-arylthiazoles [7]

EntryArTime (h)Yield (%)
1C6H51.596
24-BrC6H41.598
34-ClC6H42.095
44-FC6H42.592
54-NO2C6H41.098
64-CH3C6H42.594
74-OCH3C6H43.090

Reaction conditions: Phenacyl bromide (1 mmol), thiourea (1.2 mmol), copper silicate (10 mol%) in ethanol at 78 °C.[7]

Table 3: Microwave-Assisted One-Pot Synthesis of 4-Aryl-2-aminothiazoles [8][9]

EntryArTime (min)Yield (%)
1C6H53088
24-ClC6H42889
34-BrC6H42887
44-CH3C6H43285
54-OCH3C6H43284

Reaction conditions: Aromatic ketone, NBS, and thiourea under microwave irradiation at 80-85 °C in PEG-400 and water.[8][9]

Visualization

Hantzsch_Thiazole_Synthesis Start Starting Materials AlphaHalo α-Haloketone Start->AlphaHalo Thioamide Thioamide Start->Thioamide Step1 Nucleophilic Attack (SN2) AlphaHalo->Step1 Thioamide->Step1 Intermediate1 Intermediate Step1->Intermediate1 Step2 Intramolecular Condensation Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Dehydration & Elimination Intermediate2->Step3 Product 4-Aryl-1,3-Thiazole Step3->Product End Final Product Product->End

Caption: Hantzsch Thiazole Synthesis Pathway.

Experimental_Workflow A 1. Combine Reactants (α-Haloketone & Thiourea) B 2. Add Solvent (e.g., Methanol) A->B C 3. Heat and Stir (Conventional or Microwave) B->C D 4. Cool Reaction Mixture C->D E 5. Neutralize with Base (e.g., Na2CO3 solution) D->E F 6. Isolate Product (Vacuum Filtration) E->F G 7. Wash and Dry F->G H Pure 4-Aryl-1,3-Thiazole G->H

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting data for the synthesis of 2-amino-4-(4-chlorophenyl)thiazole using 4-chloroacetophenone and thiourea via the Hantzsch thiazole synthesis. This method is a classic and efficient route to obtaining substituted 2-aminothiazoles, which are important scaffolds in medicinal chemistry.

Introduction

The Hantzsch thiazole synthesis is a fundamental and widely used method for the preparation of thiazole derivatives.[1][2] The reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] In this application, 4-chloroacetophenone is first halogenated to yield α-bromo-4-chloroacetophenone, which then serves as the α-haloketone precursor. This intermediate is subsequently reacted with thiourea to produce 2-amino-4-(4-chlorophenyl)thiazole. 2-aminothiazole derivatives are of significant interest in drug discovery as they are present in a variety of pharmacologically active compounds.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Bromination of 4-chloroacetophenone

  • 4-chloroacetophenone reacts with bromine to form α-bromo-4-chloroacetophenone.

Step 2: Hantzsch Thiazole Synthesis

  • α-bromo-4-chloroacetophenone undergoes cyclocondensation with thiourea to yield 2-amino-4-(4-chlorophenyl)thiazole.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of 2-amino-4-(4-chlorophenyl)thiazole.

ParameterValueReference
Starting Materials
4-chloroacetophenone--
Thiourea--
Intermediate
α-bromo-4-chloroacetophenone--
Final Product
Product Name2-amino-4-(4-chlorophenyl)thiazole[3]
Molecular FormulaC₉H₇ClN₂S
Molecular Weight210.68 g/mol
Melting Point169-171 °C[3]
Yield95%[4]
AppearanceOff-white powder[4]

Experimental Protocols

Materials and Equipment:

  • 4-chloroacetophenone

  • Bromine

  • Thiourea

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware

  • Ice bath

Protocol 1: Synthesis of α-bromo-4-chloroacetophenone

This protocol is a general procedure for the bromination of acetophenones and should be adapted and performed with appropriate safety precautions.

  • In a round-bottom flask, dissolve 4-chloroacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with constant stirring.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid product, wash with water, and dry. Recrystallization from a suitable solvent like ethanol may be performed for purification.

Protocol 2: Synthesis of 2-amino-4-(4-chlorophenyl)thiazole

This procedure is based on established methods for the Hantzsch synthesis.[3][4]

  • In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine α-bromo-4-chloroacetophenone (1 mmol) and thiourea (1.2 mmol).[3]

  • Add absolute ethanol (2 mL) to the flask.[3]

  • Heat the reaction mixture to 70 °C with constant stirring for 1 hour.[3]

  • Monitor the progress of the reaction using TLC (e.g., using a mobile phase of hexane:ethyl acetate, 8:3).[5]

  • Upon completion, allow the reaction mixture to cool to room temperature.[3]

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.[3]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[3]

  • Wash the collected precipitate with cold deionized water and allow it to air dry.[2]

  • The crude product can be further purified by recrystallization from ethanol.[4]

  • Characterize the final product by determining its melting point and using spectroscopic methods (IR, ¹H-NMR, and Mass Spectrometry).[4] A yield of approximately 95% and a melting point of 169-171 °C are expected.[4]

Visualizations

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The initial step is a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration.[2]

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-bromo-4-chloroacetophenone intermediate1 Thiouronium Salt alpha_haloketone->intermediate1 Nucleophilic Attack (SN2) thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Dehydrated Intermediate intermediate2->intermediate3 Dehydration (-H₂O) product 2-amino-4-(4-chlorophenyl)thiazole intermediate3->product Tautomerization

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the synthesis of 2-amino-4-(4-chlorophenyl)thiazole.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification_analysis Purification and Analysis reactants Combine α-bromo-4-chloroacetophenone, thiourea, and ethanol heating Heat at 70°C for 1 hour reactants->heating monitoring Monitor reaction by TLC heating->monitoring cooling Cool to room temperature monitoring->cooling precipitation Precipitate in ice water cooling->precipitation filtration Filter the solid product precipitation->filtration washing Wash with cold water filtration->washing drying Air dry the product washing->drying recrystallization Recrystallize from ethanol (optional) drying->recrystallization characterization Characterize (MP, Spectroscopy) recrystallization->characterization

Caption: Experimental workflow for thiazole synthesis.

References

Application Notes and Protocols: Assessing HAT Inhibition by 4-(4-Chlorophenyl)-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone Acetyltransferases (HATs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[1] By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, HATs are key to modulating chromatin structure and, consequently, gene transcription.[2] Dysregulation of HAT activity is implicated in a variety of diseases, including cancer, making them attractive therapeutic targets. Thiazole derivatives have emerged as a promising class of small molecule HAT inhibitors.[3]

This document provides detailed protocols for assessing the inhibitory activity of 4-(4-chlorophenyl)-1,3-thiazole and its derivatives, such as 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2), against HAT enzymes.[1][4] These protocols cover in vitro enzymatic assays and cell-based assays to determine the potency and selectivity of these compounds.

Compound of Interest Profile

CharacteristicValue
IUPAC Name 4-(4-chlorophenyl)-N'-(cyclopentylidene)-1,3-thiazole-2-carbohydrazide
Synonyms CPTH2, Histone Acetyltransferase Inhibitor IV
Molecular Formula C₁₄H₁₄ClN₃S
Molecular Weight 291.80 g/mol
CAS Number 357649-93-5
Reported HAT Targets Gcn5, p300/CBP, NAT10[1][4]

Quantitative Data Summary

While comprehensive quantitative data for a broad panel of HATs is not extensively documented for all this compound derivatives, the following table summarizes known inhibitory activities for CPTH2 and provides a template for data presentation.

CompoundTarget HATIC50 ValueAssay TypeReference
CPTH2Gcn5Not explicitly stated in provided abstractsIn vitro HAT assay[5]
CPTH2p300/CBPNot explicitly stated in provided abstractsCellular assays[1][4]
CPTH6 (a derivative)Gcn5, pCAFNot explicitly stated in provided abstractsIn vitro HAT assay[6]
BF1 (a derivative)Gcn5, p300Not explicitly stated in provided abstractsIn vitro HAT assay[7]

Note: Researchers should determine the IC50 values experimentally using the protocols outlined below.

Experimental Protocols

In Vitro HAT Inhibition Assay (Radioactive Filter-Binding Method)

This assay directly measures the transfer of a radiolabeled acetyl group from [³H]-Acetyl-CoA to a histone substrate.[1]

Materials:

  • Recombinant HAT enzyme (e.g., Gcn5, p300)

  • Histone H3 peptide substrate

  • This compound derivative (test compound)

  • [³H]-Acetyl-CoA

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)[8]

  • P81 phosphocellulose filter paper[1]

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in HAT assay buffer to achieve a range of concentrations (e.g., 1 nM to 100 µM).[1]

  • Reaction Setup: In a 96-well plate, combine the recombinant HAT enzyme, histone H3 peptide substrate, and varying concentrations of the test compound or DMSO (vehicle control).

  • Initiate Reaction: Add [³H]-Acetyl-CoA to each well to start the reaction. The typical final reaction volume is 25-50 µL.[1]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes, ensuring the reaction remains within the linear range.[1]

  • Stop Reaction: Spot the reaction mixture onto P81 phosphocellulose filter paper to stop the reaction.[1]

  • Washing: Wash the filter paper to remove unincorporated [³H]-Acetyl-CoA.

  • Scintillation Counting: Place the dried filter paper spots into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[1]

  • Data Analysis: Calculate the percentage of HAT activity for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

In Vitro HAT Inhibition Assay (Fluorescence-Based Method)

This non-radioactive assay measures the production of coenzyme A (CoA-SH), a co-product of the acetylation reaction.[3]

Materials:

  • Recombinant HAT enzyme (e.g., pCAF)

  • Histone H3 Peptide

  • Acetyl-CoA

  • This compound derivative (test compound)

  • HAT Assay Buffer

  • HAT Developer (containing a maleimide-based fluorescent probe like CPM)[3]

  • HAT Stop Reagent (e.g., isopropanol)[3]

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, histone peptide, Acetyl-CoA, and the test compound in HAT Assay Buffer.[3]

  • Reaction Setup: In a 96-well plate, add the HAT enzyme and the test compound at various concentrations.

  • Initiate Reaction: Add the Histone H3 Peptide and Acetyl-CoA solution to all wells except for the background control.[3]

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes.[3]

  • Stop Reaction: Add HAT Stop Reagent to all wells.[3]

  • Developer Addition: Add the diluted HAT Developer to all wells.[3]

  • Final Incubation: Incubate the plate at room temperature for 20 minutes, protected from light.[3]

  • Measurement: Read the fluorescence with an excitation wavelength of 360-390 nm and an emission wavelength of 450-470 nm.[9]

  • Data Analysis: Subtract the background fluorescence and calculate the percent inhibition for each concentration of the test compound to determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blotting)

This protocol assesses the effect of the test compound on histone acetylation levels within cells.[1]

Materials:

  • Cell line of interest (e.g., MCF-7, HeLa)[10]

  • Cell culture medium and reagents

  • This compound derivative (test compound)

  • Lysis buffer

  • Reagents for histone extraction (e.g., acid extraction)[1]

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 24 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction.[1]

  • Protein Quantification: Determine the protein concentration of the histone extracts.[1]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone proteins by SDS-PAGE.[1]

    • Transfer the proteins to a PVDF membrane.[1]

    • Block the membrane with a suitable blocking buffer.[1]

    • Incubate the membrane with the primary antibody against a specific acetylation mark (e.g., acetyl-H3K14) overnight at 4°C.[1][5]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[1]

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]

  • Analysis: Quantify the band intensities for the acetylated histone and the total histone. Normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation upon treatment.[1]

Visualizations

HAT_Signaling_Pathway Histone Acetylation Signaling Pathway cluster_nucleus Nucleus HAT Histone Acetyltransferase (HAT) Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone Acetylation HDAC Histone Deacetylase (HDAC) Histone Histone Protein HDAC->Histone Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Histone->HAT Chromatin_Condensed Condensed Chromatin (Heterochromatin) Histone->Chromatin_Condensed Acetylated_Histone->HDAC Deacetylation Chromatin_Relaxed Relaxed Chromatin (Euchromatin) Acetylated_Histone->Chromatin_Relaxed Transcription_On Gene Transcription ACTIVATED Chromatin_Relaxed->Transcription_On Transcription_Off Gene Transcription REPRESSED Chromatin_Condensed->Transcription_Off Inhibitor This compound Inhibitor->HAT

Caption: Regulation of gene expression by Histone Acetyltransferases (HATs) and their inhibition.

Experimental_Workflow Workflow for Assessing HAT Inhibition cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Start_InVitro Prepare Reagents (Enzyme, Substrate, Inhibitor) Radioactive_Assay Radioactive Filter-Binding Assay Start_InVitro->Radioactive_Assay Fluorescence_Assay Fluorescence-Based Assay Start_InVitro->Fluorescence_Assay IC50_Determination Determine IC50 Value Radioactive_Assay->IC50_Determination Fluorescence_Assay->IC50_Determination Final_Analysis Comprehensive Analysis of HAT Inhibition Profile IC50_Determination->Final_Analysis Start_Cellular Cell Culture and Treatment Western_Blot Western Blot for Histone Acetylation Start_Cellular->Western_Blot ChIP_Assay Chromatin Immunoprecipitation (ChIP) Start_Cellular->ChIP_Assay Cellular_Effect Assess Cellular Effects (e.g., Gene Expression) Western_Blot->Cellular_Effect ChIP_Assay->Cellular_Effect Cellular_Effect->Final_Analysis

Caption: Experimental workflow for the characterization of a HAT inhibitor.

References

Application Notes and Protocols: In Vitro Antiparasitic Assay for 4-(4-Chlorophenyl)-1,3-thiazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro antiparasitic assays of 4-(4-Chlorophenyl)-1,3-thiazole and its derivatives against clinically relevant parasites, specifically Leishmania amazonensis and Trypanosoma cruzi. The protocols detailed below are based on established methodologies to ensure reproducibility and accuracy in the evaluation of compound efficacy.

Quantitative Data Summary

The following table summarizes the in vitro antiparasitic activity of a series of eight 4-(4-chlorophenyl)thiazole compounds against the promastigote and amastigote forms of Leishmania amazonensis and the trypomastigote and amastigote forms of Trypanosoma cruzi. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the parasite's metabolic activity or proliferation.

Compound IDLeishmania amazonensis IC50 (µM)Trypanosoma cruzi IC50 (µM)
Promastigote Amastigote
1a >200>200
1b 19.86>200
1c 45.70101
1d 33.20>200
1e 41.60>200
1f 55.30>200
1g 68.40>200
1h 89.10>200

Data sourced from a study on the biological potential of eight 4-(4-chlorophenyl)thiazole compounds.[1][2][3][4]

Experimental Protocols

Detailed methodologies for the key in vitro antiparasitic assays are provided below.

Anti-Leishmanial Activity Assay against Leishmania amazonensis

2.1.1. Promastigote Viability Assay

This protocol determines the direct effect of the test compounds on the extracellular, flagellated promastigote stage of Leishmania amazonensis.

  • Parasite Culture:

    • Culture Leishmania amazonensis promastigotes in PBHIL medium (pH 7.2) supplemented with 10% Fetal Bovine Serum (FBS) at 26°C.[5]

    • Maintain parasites in the logarithmic growth phase for the assay.

  • Assay Procedure:

    • Prepare serial dilutions of the this compound compounds in the culture medium in a 96-well plate. A vehicle control (e.g., DMSO) and a positive control (e.g., Amphotericin B) should be included.

    • Add promastigotes to each well at a final concentration of 1 x 10^6 parasites/mL.

    • Incubate the plate at 26°C for 72 hours.

    • Assess parasite viability using a resazurin-based assay. Add resazurin solution to each well and incubate for an additional 4-6 hours.

    • Measure the fluorescence or absorbance at the appropriate wavelength (typically 570 nm excitation and 590 nm emission for the reduced product, resorufin).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[6]

2.1.2. Intracellular Amastigote Assay

This protocol assesses the efficacy of the test compounds against the clinically relevant intracellular amastigote stage of Leishmania amazonensis within a host macrophage cell line.

  • Cell and Parasite Culture:

    • Maintain J774 murine macrophages in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified atmosphere.[7]

    • Culture L. amazonensis promastigotes to the stationary phase to enhance infectivity.

  • Macrophage Infection and Compound Treatment:

    • Seed J774 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 4 hours at 37°C with 5% CO2.[7]

    • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[8]

    • Incubate the infected cells overnight at 32°C with 5% CO2 to allow for parasite internalization and transformation into amastigotes.[7]

    • The following day, carefully wash the wells with warm PBS to remove non-internalized promastigotes.[7]

    • Add fresh medium containing serial dilutions of the test compounds to the infected macrophages.

    • Incubate the plates for 96 hours at 32°C with 5% CO2.[7]

  • Quantification of Intracellular Amastigotes:

    • After incubation, remove the medium and lyse the macrophages with Schneider's insect medium containing 0.05% SDS.

    • Incubate the plate at 26°C for 72 hours to allow the released viable amastigotes to transform back into promastigotes and proliferate.[9]

    • Assess the viability of the transformed promastigotes using a resazurin-based assay as described for the promastigote assay.

    • Calculate the percentage of inhibition and determine the IC50 values.

Anti-Trypanosomal Activity Assay against Trypanosoma cruzi

2.2.1. Trypomastigote Lysis Assay

This assay evaluates the ability of the compounds to directly lyse the infective, non-replicative trypomastigote stage of Trypanosoma cruzi.

  • Parasite Culture:

    • Obtain cell-culture derived trypomastigotes from previously infected Vero cell monolayers.

    • Maintain infected Vero cells in RPMI-1640 medium with 2% FBS at 37°C and 5% CO2.[10] Harvest trypomastigotes from the supernatant.

  • Assay Procedure:

    • Plate 1 x 10^5 trypomastigotes per well in a 96-well plate in RPMI-1640 medium without phenol red, supplemented with 10% FBS.[11]

    • Add serial dilutions of the this compound compounds. Include vehicle and positive controls (e.g., Benznidazole).

    • Incubate the plate at 37°C with 5% CO2 for 24 hours.[11]

    • Assess parasite viability. For parasites expressing a reporter gene like β-galactosidase, add a substrate such as chlorophenol red-β-D-galactopyranoside (CPRG) and measure the colorimetric change.[11] Alternatively, viability can be assessed using a luminescent cell viability assay that quantifies ATP.[12]

    • Calculate the percentage of lysis and determine the IC50 values.

2.2.2. Intracellular Amastigote Assay

This protocol measures the compound's activity against the replicative intracellular amastigote stage of T. cruzi.

  • Cell and Parasite Culture:

    • Maintain Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[13]

    • Obtain metacyclic trypomastigotes from the stationary phase of epimastigote cultures.

  • Host Cell Infection and Compound Treatment:

    • Seed Vero cells in a 96-well plate at a density of 4 x 10^3 cells per well and incubate for 24 hours.[13]

    • Infect the Vero cell monolayer with metacyclic trypomastigotes at a multiplicity of infection (MOI) of 10:1.[13]

    • Incubate for 2 hours, then wash twice with PBS to remove non-internalized parasites.[13]

    • Add fresh DMEM with 2% FBS and incubate for 48 hours to allow for the transformation of trypomastigotes into amastigotes and the start of replication.[13]

    • Add fresh medium containing serial dilutions of the test compounds.

    • Incubate for an additional 72-96 hours.

  • Quantification of Intracellular Amastigotes:

    • For assays using fluorescently labeled parasites (e.g., tdTomato), fix the cells with 4% formaldehyde, stain the nuclei with DAPI, and acquire images using a high-content imaging system.[13]

    • Quantify the number of intracellular amastigotes per host cell using image analysis software.[13]

    • For colorimetric assays with reporter parasites (e.g., β-galactosidase), lyse the cells and add the appropriate substrate, then measure the absorbance.[14][15]

    • Calculate the percentage of inhibition and determine the IC50 values.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the described in vitro antiparasitic assays.

Antipromastigote_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Culture L. amazonensis promastigotes a1 Add promastigotes and compounds to 96-well plate p1->a1 p2 Prepare serial dilutions of compounds p2->a1 a2 Incubate at 26°C for 72 hours a1->a2 a3 Add resazurin and incubate for 4-6 hours a2->a3 d1 Measure fluorescence/ absorbance a3->d1 d2 Calculate % inhibition and IC50 d1->d2

Caption: Workflow for the Leishmania amazonensis promastigote viability assay.

Intracellular_Amastigote_Assay_Workflow cluster_infection Infection cluster_treatment Treatment cluster_quantification Quantification i1 Seed host cells (Macrophages/Vero) i2 Infect with parasites (Promastigotes/Trypomastigotes) i1->i2 i3 Incubate to allow internalization i2->i3 i4 Wash to remove extracellular parasites i3->i4 t1 Add medium with serial dilutions of compounds i4->t1 t2 Incubate for 72-96 hours t1->t2 q1 Lyse host cells or fix/stain t2->q1 q2 Measure parasite viability (colorimetric, fluorescence, imaging) q1->q2 q3 Calculate % inhibition and IC50 q2->q3

Caption: General workflow for intracellular amastigote assays.

Plausible Mechanism of Action

While the specific signaling pathways targeted by this compound in these parasites are still under investigation, a plausible mechanism of action for the broader class of thiazolide drugs is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme. This enzyme is crucial for the energy metabolism of anaerobic and microaerophilic organisms.

PFOR_Inhibition_Pathway cluster_parasite Parasite Metabolism Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR Substrate AcetylCoA Acetyl-CoA Energy Energy Production (ATP Synthesis) AcetylCoA->Energy PFOR->AcetylCoA Product Thiazole 4-(4-Chlorophenyl) -1,3-thiazole Thiazole->PFOR Inhibition

Caption: Plausible mechanism of action via PFOR inhibition.

References

Application of 4-(4-Chlorophenyl)-1,3-thiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-chlorophenyl)-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document provides a comprehensive overview of the applications of this scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Applications

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One of the key pathways targeted by thiazole derivatives is the PI3K/Akt/mTOR signaling cascade. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and resistance to apoptosis.[1] Certain this compound analogs have been shown to inhibit components of this pathway, making them attractive candidates for targeted cancer therapy.

Another area of investigation is their role as histone acetyltransferase (HAT) inhibitors. HATs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of cancer. By inhibiting HATs, these thiazole derivatives can modulate gene expression, leading to the suppression of tumor growth.[2][3]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are presented.

Compound IDCancer Cell LineIC50 (µM)Reference
14a-c MCF-7 (Breast)2.32 - 8.35[4]
14a-c HepG2 (Liver)2.32 - 8.35[4]
32a,d HepG2 (Liver)3.31 - 9.31[4]
32a,d MCF-7 (Breast)3.31 - 9.31[4]
4c MCF-7 (Breast)2.57 ± 0.16[5]
4c HepG2 (Liver)7.26 ± 0.44[5]
Thiazole Chalcones OVCAR-3 (Ovarian)1.55 - 2.95[6]
Thiazole Chalcones MDA-MB-468 (Breast)1.55 - 2.95[6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis inhibits Thiazole 4-(4-Chlorophenyl)- 1,3-thiazole Derivatives Thiazole->PI3K inhibition

Caption: PI3K/Akt/mTOR signaling pathway and a point of inhibition by this compound derivatives.

Antimicrobial and Antifungal Applications

The this compound scaffold is also a key component in the development of new antimicrobial and antifungal agents. These compounds have shown efficacy against a variety of pathogenic bacteria and fungi, including drug-resistant strains.

Quantitative Data: In Vitro Antimicrobial and Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several this compound derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
16 Escherichia coli1.56 - 6.25[7]
16 Pseudomonas aeruginosa1.56 - 6.25[7]
16 Bacillus subtilis1.56 - 6.25[7]
16 Staphylococcus aureus1.56 - 6.25[7]
Thiazole Derivatives Staphylococcus aureus50 - 200
Thiazole Derivatives Streptococcus agalactiae25 - 100
L1 Candida glabrata32[8]
L3, Cu(L2)Cl2, Cu(L3)Cl2 Candida glabrata64[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays to evaluate their medicinal chemistry applications.

Synthesis Protocol: Hantzsch Thiazole Synthesis

A general and widely used method for the synthesis of the this compound core is the Hantzsch thiazole synthesis.[9]

Materials:

  • Substituted thiosemicarbazide or thioamide

  • 2-bromo-1-(4-chlorophenyl)ethanone

  • Ethanol

  • Sodium bicarbonate solution

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted thiosemicarbazide or thioamide (1 equivalent) in ethanol.

  • Addition of α-haloketone: Add 2-bromo-1-(4-chlorophenyl)ethanone (1 equivalent) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize any acid formed and to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with water, and air dry.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a mixture of ethyl acetate and hexane. Combine the fractions containing the pure product and evaporate the solvent to obtain the final this compound derivative.

Biological Assay Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for another 48-72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Biological Assay Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • Inoculum of the microorganism (adjusted to 0.5 McFarland standard)

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound derivatives in medicinal chemistry.

experimental_workflow synthesis Synthesis of This compound Derivatives purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) purification->screening hit_id Hit Identification (IC50 / MIC Determination) screening->hit_id moa Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) hit_id->moa lead_opt Lead Optimization moa->lead_opt

Caption: A general experimental workflow for the discovery and evaluation of this compound derivatives.

References

Developing Anticancer Agents from 4-(4-Chlorophenyl)-1,3-thiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including significant potential in the development of novel anticancer agents.[1][2] Derivatives of 4-(4-chlorophenyl)-1,3-thiazole, in particular, have emerged as a promising class of compounds with potent cytotoxic effects against a variety of cancer cell lines. This document provides detailed application notes and protocols for the synthesis, in vitro evaluation, and mechanistic investigation of these compounds, aimed at guiding researchers in the discovery and development of new cancer therapeutics.

I. Overview of Anticancer Activity

This compound derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and disruption of microtubule dynamics.[3][4] The structural diversity of these derivatives allows for the fine-tuning of their biological activity and specificity.[1]

II. Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of selected this compound derivatives and related analogs from recent studies, with IC50 values providing a quantitative measure for comparison.

Table 1: Antiproliferative Activity of this compound Derivatives and Analogs

Compound IDCancer Cell LineIC50 (µM)Putative Mechanism of Action/TargetReference
Compound 4cMCF-7 (Breast)2.57 ± 0.16VEGFR-2 inhibitor, Induces apoptosis, G1/S cell cycle arrest[3]
HepG2 (Liver)7.26 ± 0.44[3]
Compound 4MCF-7 (Breast)5.73VEGFR-2 inhibitor, Induces apoptosis and necrosis, G1 cell cycle arrest[4]
MDA-MB-231 (Breast)12.15[4]
Compound 10sSGC-7901 (Gastric)0.36Tubulin inhibitor[5]
Compound 4eMCF-7 (Breast)2.34 (µg/mL)Induces apoptosis, S and G2/M cell cycle arrest[6][7]
HepG2 (Liver)3.13 (µg/mL)[6][7]
Compound 4iMCF-7 (Breast)3.11 (µg/mL)Induces apoptosis, S and G2/M cell cycle arrest[6][7]
HepG2 (Liver)4.25 (µg/mL)[6][7]
Thiazole-coumarin hybrid 6aMCF-7 (Breast)2.15 ± 0.12[8]
2,4-dioxothiazolidine derivative 22MCF-7 (Breast)1.21 ± 0.04[8]

III. Experimental Protocols

A. General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the Hantzsch thiazole synthesis.[9]

Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)-1,3-thiazole

  • Thiosemicarbazone Formation:

    • Dissolve 4-chlorobenzaldehyde (1 mmol) in ethanol.

    • Add thiosemicarbazide (1.2 mmol) to the solution.

    • Add a few drops of concentrated sulfuric acid as a catalyst.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the thiosemicarbazone.

    • Filter the solid, wash with water, and dry under a vacuum.[3]

  • Cyclization to 2-Aminothiazole:

    • Suspend the dried thiosemicarbazone (1 mmol) in ethanol (15 mL).

    • Add α-bromo-4-chloroacetophenone (1 mmol).

    • Heat the mixture to reflux for 8-10 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • The resulting precipitate, 2-amino-4-(4-chlorophenyl)thiazole, is then filtered, washed, and can be further purified by recrystallization.[3]

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[10]

Protocol 2: MTT Assay for Cytotoxicity Evaluation

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HepG2) into 96-well plates at a density of 1 x 10⁴ cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3][10]

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin or 5-Fluorouracil).

    • Incubate the plate for 48-72 hours.[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[3]

IV. Visualizations: Signaling Pathways and Experimental Workflows

A. Signaling Pathways

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiazole [label="Thiazole Derivatives", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#34A853"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#34A853"]; PDK1 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; Akt -> mTORC1 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; mTORC1 -> Proliferation [color="#34A853"]; Thiazole -> Akt [label=" inhibits", color="#EA4335", style=bold]; }

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by thiazole derivatives.

B. Experimental Workflow

// Nodes Start [label="Start: Compound Library\n(Thiazole Derivatives)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis &\nPurification", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Cytotoxicity Screening\n(MTT Assay on Cancer Cell Lines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification\n(IC50 Determination)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies\n(e.g., Cell Cycle Analysis, Apoptosis Assays)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization\n(Structure-Activity Relationship)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Preclinical Candidate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Synthesis; Synthesis -> InVitro; InVitro -> Hit_ID; Hit_ID -> Mechanism [label=" Potent Hits"]; Hit_ID -> Lead_Opt [label=" Structure Modification"]; Mechanism -> Lead_Opt; Lead_Opt -> Synthesis [style=dashed, label=" Iterative Process"]; Lead_Opt -> InVivo; InVivo -> End; }

Caption: Experimental workflow for the screening and initial evaluation of thiazole-based anticancer compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hantzsch Synthesis of 4-(4-Chlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the Hantzsch synthesis of 4-(4-chlorophenyl)-1,3-thiazole and its derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the Hantzsch synthesis can stem from several factors.[1] Key areas to investigate include:

  • Reactant Purity: Impurities in the α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) or the thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification.[1] Ensure reactants are pure or recrystallized/distilled before use.

  • Stoichiometry: While a 1:1 molar ratio of α-haloketone to thioamide is theoretical, using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion and improve yields.[2][3]

  • Reaction Temperature: The reaction typically requires heating.[4] If the temperature is too low, the reaction rate will be slow and may not reach completion. Conversely, excessively high temperatures can lead to decomposition and the formation of side products. The optimal temperature depends on the solvent and substrates used.[1]

  • Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials before workup.[3]

  • Moisture: The presence of water can be detrimental in some cases. Using anhydrous solvents is often recommended to avoid potential hydrolysis of reactants or intermediates.[1]

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products?

A2: The formation of multiple products is a common issue. Potential side products can include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting α-haloketone and thioamide.

  • Bis-addition Product: The α-haloketone can potentially react with two molecules of the thioamide.

  • Self-condensation of the α-haloketone: Under certain conditions, the α-haloketone can undergo self-condensation.

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the α-haloketone can occur.

To minimize side products, ensure high-purity starting materials, maintain an inert atmosphere if necessary, and optimize the reaction temperature and time.

Q3: The purification of my final product is proving difficult. Do you have any suggestions?

A3: Purification strategies depend on the physical properties of your thiazole derivative.

  • Precipitation/Neutralization: The initial product of the Hantzsch synthesis is often the hydrohalide salt (e.g., HBr or HCl salt), which can be soluble in the reaction solvent.[4] Pouring the cooled reaction mixture into cold water or a dilute basic solution (like 5% sodium bicarbonate) can precipitate the neutral, less soluble thiazole product.[2][3]

  • Recrystallization: This is the most common method for purifying solid products. A suitable solvent for recrystallization is often ethanol or an ethanol/water mixture.[3] The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A common eluent system for thiazole derivatives is a mixture of hexanes and ethyl acetate.[2]

Q4: My reaction is not going to completion, even after extended reaction times. How can I improve the conversion rate?

A4: To improve conversion, consider the following optimization strategies:

  • Increase Temperature: Gently increasing the reaction temperature can significantly increase the reaction rate. Refluxing in a suitable solvent like ethanol is a common practice.[3]

  • Change Solvent: The choice of solvent is crucial. Polar protic solvents like ethanol or methanol are frequently used.[2][4] Screening different solvents such as 1-butanol or isopropanol may improve results for your specific substrates.[1]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and often improves yields compared to conventional heating.[5][6]

  • Use of a Catalyst: While many Hantzsch syntheses are performed without a catalyst, some protocols report the use of catalysts like silica-supported tungstosilicic acid to improve yields and reaction times, particularly in multi-component reactions.[7][8]

Optimization of Reaction Conditions

The following table summarizes various conditions that can be optimized for the Hantzsch synthesis, with data compiled from literature examples.

ParameterCondition 1Condition 2Condition 3Outcome & Remarks
Heating Method Conventional Reflux (Methanol)Microwave Irradiation (Methanol)Ultrasonic Irradiation (Ethanol/Water)Microwave heating significantly reduces reaction time (e.g., 8 hours to 30 minutes) and often provides higher yields.[5] Ultrasonic irradiation can also be an effective energy-efficient alternative.[7]
Solvent EthanolEthanol/Water (1:1)Solvent-FreeA mixture of ethanol and water can improve yields compared to either solvent alone.[8] Solvent-free reactions by grinding reactants are an eco-friendly option that can proceed to completion rapidly.[9][10]
Catalyst NoneSilica Supported Tungstosilicic AcidTrifluoromethanesulfonic acid (TfOH)The reaction is often high-yielding without a catalyst.[2] However, for more complex or multi-component syntheses, a reusable solid acid catalyst can enhance efficiency.[8] TfOH has also been used for coupling α-diazoketones with thioureas.[9]
Thioamide Source ThioureaSubstituted ThioamideThioformamideThiourea is commonly used to produce 2-aminothiazoles.[4] Using a substituted thioamide or thioformamide allows for the synthesis of thiazoles with different substitution patterns at the 2-position.

Experimental Protocols

This section provides a detailed methodology for a representative synthesis of 2-amino-4-(4-chlorophenyl)-1,3-thiazole, a common derivative prepared via the Hantzsch reaction.

Synthesis of 2-Amino-4-(4-chlorophenyl)-1,3-thiazole

  • Materials:

    • 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 eq.)

    • Thiourea (1.2 eq.)

    • Ethanol (or Methanol), absolute

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • Deionized Water

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or hot plate

    • Büchner funnel and filtration flask

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq.) in a minimal amount of absolute ethanol.

    • Add thiourea (1.2 eq.) to the solution.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the mobile phase). The reaction is typically complete within 1-3 hours.[2][3]

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing cold deionized water. This may cause the hydrobromide salt of the product to precipitate.

    • Slowly add a 5% sodium bicarbonate solution dropwise while stirring until effervescence ceases and the solution is neutral or slightly basic (pH 7-8). This neutralizes the acid and precipitates the free base form of the thiazole.[3]

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid (filter cake) with several portions of cold deionized water to remove any inorganic salts.

    • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

    • For further purification, recrystallize the crude product from hot ethanol or an ethanol/water mixture.

    • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch synthesis is a classic condensation reaction.[11] The mechanism proceeds in three main stages:

  • Nucleophilic Attack (Sₙ2): The sulfur atom of the thioamide, being a strong nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion.[2][12]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone in an intramolecular fashion to form a five-membered heterocyclic ring intermediate (a hydroxythiazoline).[2]

  • Dehydration & Aromatization: The intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. The aromaticity of the final product is a key driving force for the reaction.[4]

Q2: Which α-haloketone is generally preferred: one with chlorine or bromine?

A2: α-bromoketones are more commonly used and are generally more reactive than α-chloroketones due to bromide being a better leaving group than chloride. This higher reactivity often leads to shorter reaction times and milder reaction conditions. However, α-chloroketones can also be used effectively, sometimes requiring slightly more forcing conditions (e.g., higher temperatures).[3]

Q3: Can this synthesis be performed under solvent-free conditions?

A3: Yes, solvent-free Hantzsch synthesis has been successfully reported.[10] This green chemistry approach typically involves grinding the α-haloketone and thioamide together in a mortar and pestle at room temperature. These reactions can be very rapid, sometimes completing in a few seconds, and offer the advantages of high yields, easy workup, and reduced environmental impact.[9]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Hantzsch Synthesis start Start Experiment problem Low Yield or Incomplete Reaction? start->problem cause_purity Check Reactant Purity (α-haloketone, thioamide) problem->cause_purity Yes cause_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) problem->cause_conditions Yes cause_solvent Evaluate Solvent Choice (Anhydrous? Optimal polarity?) problem->cause_solvent Yes purification_issue Difficulty with Purification? problem->purification_issue No solution_purity Purify Reactants (Recrystallize / Distill) cause_purity->solution_purity solution_conditions Optimize Conditions: - Increase Temp/Time - Use excess thioamide (1.2 eq) - Monitor with TLC cause_conditions->solution_conditions solution_solvent Screen Solvents or Use Anhydrous Solvent cause_solvent->solution_solvent solution_advanced Consider Advanced Methods: - Microwave Synthesis - Use a Catalyst solution_purity->solution_advanced solution_conditions->solution_advanced solution_solvent->solution_advanced end_ok Successful Synthesis solution_advanced->end_ok No solution_precipitate Precipitate product via pH adjustment (add NaHCO₃) purification_issue->solution_precipitate Yes purification_issue->end_ok No solution_recrystallize Recrystallize from suitable solvent (e.g., Ethanol) solution_precipitate->solution_recrystallize solution_chromatography Perform Column Chromatography solution_recrystallize->solution_chromatography If still impure solution_chromatography->end_ok No

Caption: Troubleshooting workflow for the Hantzsch thiazole synthesis.

Hantzsch_Mechanism General Mechanism of Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Thioamide Thioamide (R'-C(=S)NH₂) Haloketone α-Haloketone (R-C(=O)CH₂X) Step1 Step 1: Sₙ2 Attack Intermediate1 S-Alkylated Intermediate Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Hydroxythiazoline Intermediate Step2->Intermediate2 Step3 Step 3: Dehydration (-H₂O) Intermediate2->Step3 Product Thiazole Derivative Step3->Product

Caption: General mechanism of the Hantzsch thiazole synthesis.

References

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(4-chlorophenyl)-1,3-thiazole. The primary focus is on the widely used Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(4-chlorophenyl)ethanone, with a thioamide.[1][2] For the synthesis of 2-amino-4-(4-chlorophenyl)-1,3-thiazole, thiourea is the thioamide of choice.[3]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are:

  • α-haloketone: 2-bromo-4'-chloroacetophenone or 2-chloro-1-(4-chlorophenyl)ethanone.[1][4]

  • Thioamide: Thiourea (for the 2-amino derivative) or thioformamide (for the unsubstituted thiazole).[5]

  • Solvent: Typically a polar protic solvent like absolute ethanol or methanol.[1][6]

  • Base (for work-up): A weak base such as sodium bicarbonate or sodium carbonate is often used during the work-up to neutralize the hydrohalic acid formed and to precipitate the product.[6]

Q3: What are the general reaction conditions?

A3: The reaction is typically carried out by heating the mixture of the α-haloketone and the thioamide in a suitable solvent, such as ethanol, at reflux temperature for a period ranging from 30 minutes to several hours.[1][6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

Q4: How is the product typically isolated and purified?

A4: The product, often precipitating as a hydrobromide or hydrochloride salt, can be isolated by filtration.[1] Neutralization of the reaction mixture with a base like sodium carbonate will precipitate the free base, which can then be collected by vacuum filtration and washed with water to remove inorganic salts.[6] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction - Monitor the reaction progress using TLC. If starting materials are still present, extend the reaction time. - Ensure the reaction is maintained at the appropriate reflux temperature. - Consider using a higher boiling point solvent if the reaction remains sluggish.Complete consumption of the limiting reagent and increased product formation.
Incorrect Stoichiometry - Verify the molar ratios of the reactants. A slight excess (1.1-1.5 equivalents) of the thioamide is often used to ensure complete conversion of the more expensive α-haloketone.[1]Improved conversion of the α-haloketone and higher yield of the desired product.
Suboptimal Reaction Conditions - Ensure the use of anhydrous solvent (e.g., absolute ethanol), as water can sometimes interfere with the reaction. - Optimize the reaction temperature; while reflux is common, some substrates may benefit from lower temperatures to minimize side reactions.Enhanced reaction efficiency and minimized byproduct formation, leading to a higher yield.
Product Loss During Work-up - After neutralization, ensure the pH of the solution is sufficiently basic (pH 8-9) to precipitate the free thiazole base completely. - If the product is not precipitating, partial evaporation of the solvent might be necessary to induce crystallization.[1] - When performing a liquid-liquid extraction, ensure the use of an appropriate organic solvent and perform multiple extractions to maximize recovery.Increased recovery of the final product.
Product Impurity
Observed Impurity Potential Cause & Identification Troubleshooting & Prevention
Unreacted Starting Materials Cause: Incomplete reaction or incorrect stoichiometry. Identification: TLC analysis showing spots corresponding to the starting materials (2-bromo-4'-chloroacetophenone and thioamide).- Extend reaction time and/or increase temperature. - Use a slight excess of the thioamide. - Purify the crude product via recrystallization or column chromatography.[5]
Isomeric Thiazole Byproducts Cause: Under acidic conditions, the reaction with N-substituted thioureas can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles in addition to the expected 2-(N-substituted amino)thiazoles.[7] Identification: Careful analysis of NMR spectra may reveal the presence of isomeric products.- Maintain neutral reaction conditions. - If acidic conditions are necessary for other reasons, separation of the isomers by chromatography may be required.
Self-condensation of α-haloketone Cause: The α-haloketone can undergo self-condensation, especially in the presence of a base or at elevated temperatures for prolonged periods. Identification: Presence of higher molecular weight byproducts in the mass spectrum.- Add the thioamide to the reaction mixture before initiating heating. - Avoid excessively high temperatures or prolonged reaction times. - Maintain a slight excess of the thioamide.
Formation of 2,4-bis(4-chlorophenyl)-1,3-thiazole Cause: This can occur if 4-chlorothiobenzamide is used as the thioamide source. Identification: Mass spectrometry and NMR analysis consistent with the structure of 2,4-bis(4-chlorophenyl)-1,3-thiazole.- Ensure the purity of the thioamide starting material. If thiourea is intended, confirm its identity.

Experimental Protocols

Synthesis of 2-Amino-4-(4-chlorophenyl)-1,3-thiazole

This protocol is a representative procedure based on established Hantzsch synthesis methods.[1][3]

Materials:

  • 2-Bromo-4'-chloroacetophenone (1.0 eq)

  • Thiourea (1.2 eq)

  • Absolute Ethanol

  • 5% Sodium Bicarbonate Solution

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4'-chloroacetophenone in absolute ethanol.

  • Add thiourea to the solution and stir the mixture.

  • Heat the reaction mixture to reflux with continuous stirring for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to the stirred mixture until effervescence ceases and the pH is basic (pH 8-9).

  • A precipitate of the free base of 2-amino-4-(4-chlorophenyl)-1,3-thiazole will form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Hantzsch_Thiazole_Synthesis reactant1 2-Bromo-4'-chloroacetophenone cond1 Nucleophilic Attack (SN2) reactant1->cond1 cond4 Side Reaction reactant1->cond4 reactant2 Thiourea reactant2->cond1 intermediate1 S-Alkylation Intermediate side_product2 Isomeric Thiazole intermediate1->side_product2 Acidic Conditions cond2 Intramolecular Cyclization intermediate1->cond2 intermediate2 Hydroxythiazoline Intermediate cond3 Dehydration intermediate2->cond3 product 2-Amino-4-(4-chlorophenyl) -1,3-thiazole side_product1 Self-condensation Product cond1->intermediate1 cond2->intermediate2 cond3->product cond4->side_product1

Caption: Reaction mechanism of the Hantzsch synthesis for 2-amino-4-(4-chlorophenyl)-1,3-thiazole and potential side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains check_stoichiometry Verify Stoichiometry check_reaction->check_stoichiometry Complete extend_time Increase Reaction Time/Temp incomplete->extend_time extend_time->check_reaction incorrect_stoichiometry Incorrect Stoichiometry check_stoichiometry->incorrect_stoichiometry Incorrect check_workup Review Work-up Procedure check_stoichiometry->check_workup Correct adjust_reagents Adjust Reagent Ratios incorrect_stoichiometry->adjust_reagents adjust_reagents->start workup_issue Product Loss During Work-up check_workup->workup_issue Potential Loss analyze_impurities Analyze Impurities (NMR, MS) check_workup->analyze_impurities No Obvious Loss optimize_workup Optimize pH and Extraction workup_issue->optimize_workup optimize_workup->start side_reactions Side Reactions Occurring analyze_impurities->side_reactions Byproducts Identified purify Purify Product (Recrystallization/Chromatography) analyze_impurities->purify Minor Impurities modify_conditions Modify Reaction Conditions (Temp, Solvent) side_reactions->modify_conditions modify_conditions->start

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of 4-Aryl-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 4-aryl-thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 4-aryl-thiazole derivatives?

A1: Impurities can originate from starting materials, side reactions, or product degradation. In the widely used Hantzsch thiazole synthesis, common impurities include unreacted α-haloketones and thioamides.[1] Depending on the reaction conditions, regioisomers and byproducts from side reactions can also be present.

Q2: How can I remove colored impurities from my 4-aryl-thiazole derivative?

A2: Colored impurities, which can arise from the degradation of the thiazole ring or impurities in reagents, can often be removed by treating the crude product with activated charcoal during recrystallization.[2]

Q3: My 4-aryl-thiazole derivative seems to be degrading on silica gel during column chromatography. What can I do?

A3: Some heterocyclic compounds can be sensitive to the acidic nature of silica gel.[2] To mitigate degradation, you can deactivate the silica gel by pre-treating it with a base like triethylamine (usually 0.1-1% in the eluent). Alternatively, using a different stationary phase such as neutral or basic alumina can be effective for acid-sensitive compounds.[2]

Q4: I have synthesized a chiral 4-aryl-thiazole derivative. How can I separate the enantiomers?

A4: The most effective method for separating enantiomers of chiral 4-aryl-thiazole derivatives is semi-preparative chiral High-Performance Liquid Chromatography (HPLC).[3] This technique utilizes a chiral stationary phase to differentiate between the enantiomers, allowing for their isolation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 4-aryl-thiazole derivatives.

Recrystallization
Problem Possible Cause Solution
Product does not crystallize The chosen solvent is not suitable.Experiment with different solvent systems. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Consider using a binary solvent system by dissolving the compound in a "good" solvent and adding a "poor" solvent dropwise until the solution becomes cloudy, then clarify with a few drops of the "good" solvent and cool slowly.[1]
The solution is not sufficiently saturated.Concentrate the solution by evaporating some of the solvent before cooling.
Cooling is too rapid.Allow the solution to cool to room temperature slowly, then place it in an ice bath to maximize crystal formation.
Product oils out instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent.Choose a lower-boiling point solvent.
The compound is impure.Try to purify the compound by another method, such as column chromatography, before attempting recrystallization.
Low recovery of pure product Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the crude product.
The crystals were washed with a solvent at room temperature.Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC The eluent polarity is too high or too low.If the Rf value is too high (>0.5), decrease the eluent polarity. If the Rf value is too low (<0.1), increase the eluent polarity. An optimal Rf is typically between 0.2 and 0.4.[1]
Streaking of spots on TLC The compound is acidic or basic and is interacting strongly with the silica gel.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve the spot shape.
The compound is not fully dissolving in the eluent.Try a different solvent system in which your compound is more soluble.
Cracking of the silica gel column The column was not packed properly or the solvent polarity was changed too drastically.Ensure the silica gel is packed uniformly as a slurry. When running a gradient, change the solvent polarity gradually.
Product co-elutes with an impurity The chosen eluent system is not providing adequate separation.Experiment with different solvent systems. For thiazole derivatives, mixtures of hexane/acetone or hexane/methanol are good starting points.[4]

Quantitative Data

The following table summarizes typical purification outcomes for various 4-aryl-thiazole derivatives as reported in the literature.

Compound Purification Method Yield (%) Purity (Melting Point °C)
4-(4-chlorophenyl)-2-(...)-thiazoleRecrystallization from dimethylformamide82267–268
4-(4-fluorophenyl)-2-(...)-thiazoleRecrystallization from dimethylformamide85275–276
4-bromo-1,3-diphenyl-2-pyrazoline-5-on derivativeThin layer chromatography (ethyl acetate-CCl4, 25:75)91121-123
4-(4-methylphenyl)-2-mercaptothiazole derivativeThin layer chromatography (cyclo hexane-acetone, 85:15)86191-193
4-bromophenacylbromide derivativeRecrystallization from 95% ethanol80108-109

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent system in which the 4-aryl-thiazole derivative has high solubility at elevated temperatures and low solubility at room temperature. Common choices include ethanol, methanol, ethyl acetate, hexane, and their mixtures.[5][6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A good starting point for 4-aryl-thiazole derivatives is a mixture of hexane and ethyl acetate or hexane and acetone.[4] Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-aryl-thiazole derivative.

Protocol 3: General Chiral HPLC Method Development Strategy
  • Column Screening: Screen a set of chiral stationary phases (CSPs). For 4-aryl-thiazole derivatives, polysaccharide-based columns like Chiralcel OD-H and Chiralpak AD are often effective.[3][7]

  • Mobile Phase Screening: For each column, test a few mobile phases. A common starting point is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol).[7]

  • Additive Screening: For basic compounds, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase. For acidic compounds, use an acidic modifier (e.g., 0.1% trifluoroacetic acid).[7]

  • Optimization: Once a promising separation is observed, optimize the resolution by adjusting the mobile phase composition, flow rate, and temperature.

Visual Guides

Purification_Workflow crude Crude 4-Aryl-Thiazole Product is_chiral Is the compound chiral? crude->is_chiral recrystallization Recrystallization check_purity Check Purity (TLC, NMR, etc.) recrystallization->check_purity column_chromatography Column Chromatography column_chromatography->check_purity chiral_hplc Chiral HPLC pure_enantiomers Pure Enantiomers chiral_hplc->pure_enantiomers pure_achiral Pure Achiral Product check_purity->pure_achiral Pure isomers_present Are regioisomers present? check_purity->isomers_present Impurities Present is_chiral->recrystallization No is_chiral->chiral_hplc Yes isomers_present->recrystallization No (try again) isomers_present->column_chromatography Yes

Caption: Purification workflow for 4-aryl-thiazole derivatives.

Troubleshooting_Recrystallization start Attempt Recrystallization problem Problem Encountered? start->problem no_crystals No Crystals Form problem->no_crystals Yes oiling_out Product Oils Out problem->oiling_out Yes low_recovery Low Recovery problem->low_recovery Yes successful Successful Crystallization problem->successful No solution1 Change solvent/solvent system Concentrate solution Cool slowly no_crystals->solution1 solution2 Use lower boiling point solvent Pre-purify by chromatography oiling_out->solution2 solution3 Use minimum hot solvent Wash with cold solvent low_recovery->solution3

Caption: Troubleshooting guide for recrystallization issues.

Chiral_HPLC_Strategy start Chiral Separation Required column_screening Screen Chiral Columns (e.g., Chiralcel OD-H, Chiralpak AD) start->column_screening mobile_phase_screening Screen Mobile Phases (e.g., Hexane/Alcohol) column_screening->mobile_phase_screening additive_screening Screen Additives (Acidic/Basic) mobile_phase_screening->additive_screening separation_achieved Baseline Separation? additive_screening->separation_achieved optimization Optimize Separation (Flow rate, Temperature, Composition) optimization->separation_achieved separation_achieved->column_screening No (try new column) separation_achieved->optimization Partial Separation pure_enantiomers Collect Pure Enantiomers separation_achieved->pure_enantiomers Yes

Caption: Strategy for chiral HPLC method development.

References

"troubleshooting low yield in Hantzsch thiazole reaction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the Hantzsch thiazole synthesis, with a particular focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis? A1: The Hantzsch thiazole synthesis is a classic organic reaction used to synthesize thiazole rings.[1] It involves the condensation reaction between an α-haloketone and a thioamide.[2][3] The process concludes with a dehydration step to form the stable, aromatic thiazole ring.[4]

Q2: What kind of yields can I typically expect from this reaction? A2: The Hantzsch thiazole synthesis is generally known to be a high-yielding reaction, often achieving yields of 95% or greater under optimized conditions.[2][4] However, yields can be significantly affected by various factors including reagent quality, reaction conditions, and the specific substrates used.[5]

Q3: What are the essential starting materials for this synthesis? A3: The two primary reactants are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide.[4][6] Thiourea is a commonly used and inexpensive thioamide source.[6]

Q4: What is the fundamental mechanism of the reaction? A4: The reaction typically begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of the thioamide on the α-carbon of the haloketone.[4][6] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone's carbonyl group, and subsequent dehydration leads to the formation of the aromatic thiazole product.[2][4]

Q5: My reaction with an N-substituted thiourea is giving a mixture of isomers. Why? A5: When using N-monosubstituted thioureas, the reaction's regioselectivity is highly dependent on the pH of the medium.[7] In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively.[7][8] However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[7][8]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to poor outcomes in the Hantzsch thiazole synthesis.

Issue 1: Very Low or No Product Formation

Q: My reaction has run for the specified time, but TLC analysis shows mostly starting material and very little product. What could be wrong?

A: This issue often points to problems with the reagents or reaction conditions.

Potential Causes & Solutions:

  • Reagent Purity:

    • Problem: α-Haloketones can degrade over time. The purity of the thioamide is also critical.

    • Solution: Verify the purity of your starting materials using techniques like NMR or TLC. If necessary, purify the reagents before use. Whenever possible, use freshly prepared or newly purchased starting materials.

  • Reaction Temperature:

    • Problem: The reaction may not have sufficient energy to overcome the activation barrier at room temperature. Many Hantzsch syntheses require heating.[4]

    • Solution: Gently heat the reaction mixture. Refluxing in a suitable solvent like ethanol or methanol is a common practice.[1][2][5] For instance, switching from room temperature to 65 °C in an ethanol/water mixture can dramatically increase the yield from 70% to 87%.[5]

  • Reaction Time:

    • Problem: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using TLC at regular intervals.[1] Typical reaction times can range from 30 minutes to several hours.[1][2] Continue the reaction until the limiting reagent is consumed.

  • Stoichiometry:

    • Problem: The reactants are consumed in a 1:1 ratio.[4] Incorrect molar ratios can leave an excess of the limiting reagent, reducing the theoretical yield.

    • Solution: Double-check the molecular weights and masses used in your calculations. It is a common and often beneficial practice to use a slight excess (e.g., 1.5 equivalents) of the thioamide to ensure the complete consumption of the more expensive α-haloketone.[2][4]

Issue 2: Product Fails to Precipitate During Work-up

Q: The reaction appears complete by TLC, but after cooling, no solid product has formed. How can I isolate my product?

A: The initial product of the Hantzsch synthesis is often the hydrohalide salt (e.g., HBr salt) of the thiazole, which is frequently soluble in polar solvents like methanol or ethanol.[4]

Potential Causes & Solutions:

  • Product is in Salt Form:

    • Problem: The protonated thiazole product is soluble in the reaction medium.[4]

    • Solution: Neutralize the reaction mixture by adding a weak base. A 5% sodium carbonate (Na₂CO₃) solution or ammonium hydroxide is effective.[2][8] This deprotonates the thiazole, yielding the neutral, less soluble product which should then precipitate.[4]

  • Product Solubility:

    • Problem: The neutral product may still have some solubility in the reaction solvent.

    • Solution: Pour the neutralized reaction mixture into a beaker of cold water.[4] Water is more polar than methanol or ethanol, which will decrease the solubility of the organic thiazole product and promote precipitation. Swirling the mixture can aid in solid formation.[2]

Issue 3: Inconsistent Yields with Catalyzed Reactions

Q: I am using a catalyst for a multi-component Hantzsch reaction, but my yields are inconsistent. How can I optimize this?

A: For catalyzed variations, the choice of solvent, temperature, and catalyst loading are all critical parameters that must be optimized.

Potential Causes & Solutions:

  • Suboptimal Solvent or Temperature:

    • Problem: The catalyst's activity and the reaction rate are highly dependent on the solvent system and temperature.

    • Solution: Screen different solvents and temperatures to find the optimal conditions for your specific substrates. As shown in the data below, a mixed solvent system like ethanol/water can be superior to single solvents.[5][9]

  • Incorrect Catalyst Loading:

    • Problem: Too little catalyst will result in a slow reaction and low yield, while too much may not provide any additional benefit and can complicate purification.

    • Solution: Perform experiments varying the catalyst amount. It has been shown that for a silica-supported tungstosilicic acid catalyst, increasing the loading from 5% to 15% improves the yield, but further increases have no effect.[5]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes data from a study optimizing a one-pot, multi-component Hantzsch thiazole synthesis, demonstrating the impact of solvent, temperature, and catalyst loading on product yield.[5]

EntrySolventCatalyst Loading (%)Temperature (°C)Time (h)Yield (%)
1Water15Room Temp2410
2Water15100645
3Methanol15Room Temp2418
4Methanol1560455
5Ethanol15Room Temp2460
6Ethanol1565287
7Ethanol/Water (1:1)15Room Temp2470
8Ethanol/Water (1:1)1565287
9Ethanol/Water (1:1)565274
10Ethanol/Water (1:1)1065279
11Ethanol/Water (1:1)2065287

Experimental Protocols

Key Experiment: General Protocol for 2-Amino-4-phenylthiazole Synthesis

This protocol is a representative example of a basic Hantzsch thiazole synthesis.[2]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 20 mL vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.

  • Solvent Addition: Add 5 mL of methanol to the vial.

  • Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with stirring for 30 minutes. The solids should dissolve during heating.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl the beaker to mix; a solid precipitate should form.[2][4]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid (filter cake) with a small amount of cold deionized water to remove any residual salts or unreacted thiourea.[2]

  • Drying: Spread the solid on a watch glass and allow it to air dry completely.

  • Analysis: Once dry, determine the mass of the product to calculate the percent yield and confirm its identity via characterization methods such as melting point, TLC, and NMR.[2]

Visualizations

Diagrams of Workflows and Mechanisms

Hantzsch_Workflow reagents 1. Combine α-Haloketone & Thioamide solvent 2. Add Solvent (e.g., Methanol) reagents->solvent heat 3. Heat & Stir (e.g., 30 min) solvent->heat cool 4. Cool to Room Temp heat->cool precipitate 5. Neutralize with Base (e.g., Na2CO3) to Precipitate cool->precipitate isolate 6. Isolate Product (Filtration) precipitate->isolate analyze 7. Wash, Dry & Analyze isolate->analyze

Caption: General experimental workflow for the Hantzsch thiazole synthesis.[1][2]

Troubleshooting_Flowchart start Low Yield Observed q_reagents Are reagents pure and fresh? start->q_reagents a_reagents_no Purify or replace reagents q_reagents->a_reagents_no No q_conditions Are reaction conditions (temp, time) adequate? q_reagents->q_conditions Yes a_reagents_no->q_conditions a_conditions_no Increase temperature and/or monitor by TLC for longer q_conditions->a_conditions_no No q_workup Was the work-up performed correctly? q_conditions->q_workup Yes a_conditions_no->q_workup a_workup_no Neutralize with base to precipitate product q_workup->a_workup_no No end Yield Improved q_workup->end Yes a_workup_no->end

Caption: A troubleshooting flowchart for diagnosing causes of low yield.

Hantzsch_Mechanism cluster_0 A α-Haloketone + Thioamide B Intermediate A->B SN2 Attack C Cyclized Intermediate B->C Intramolecular Cyclization D Thiazole Product C->D Dehydration (-H2O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.[4][6]

References

Technical Support Center: Thiazole Synthesis with 4-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiazoles using 4-chloroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing a thiazole from 4-chloroacetophenone?

The most common method is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the condensation of an α-haloketone (in this case, 2-bromo-4'-chloroacetophenone, which is synthesized from 4-chloroacetophenone) with a thioamide. The reaction proceeds through an initial SN2 reaction, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[1][4]

Q2: I am not observing the formation of the desired thiazole product. What are the initial checks I should perform?

Low or no product yield can stem from several factors.[5] Begin by verifying the purity of your starting materials, particularly the α-haloketone and the thioamide, as impurities can lead to unwanted side reactions.[5] Ensure that your reaction conditions, including temperature and solvent, are appropriate for the specific thioamide you are using. The stability of the thioamide can also be a limiting factor, especially under acidic conditions.[5]

Q3: My reaction is producing a complex mixture of byproducts. What are the most likely side reactions occurring with 4-chloroacetophenone?

Several side reactions can compete with the Hantzsch thiazole synthesis when using 4-chloroacetophenone. The most common include:

  • Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives instead of the thiazole.

  • Aldol-type Self-Condensation: Under basic conditions, 4-chloroacetophenone can act as both an enolate and an electrophile, leading to self-condensation products.

  • Formation of Isomeric Products: When using N-substituted thioureas, the reaction can yield two different regioisomers depending on the reaction conditions (neutral vs. acidic).[6]

Q4: How does the choice of solvent affect the synthesis?

The solvent plays a critical role in both the reaction rate and the product yield.[5] While alcohols like ethanol and methanol are commonly used, the optimal choice depends on the specific substrates.[4][7] It is advisable to conduct small-scale solvent screening to determine the best solvent for your particular reaction. In some cases, solvent-free conditions have also been shown to be effective.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction* Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] * Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Microwave-assisted synthesis can sometimes shorten reaction times and improve yields.[9]
Degradation of starting materials* Check the purity of 4-chloroacetophenone and the thioamide. * Use freshly purified reagents if necessary.
Suboptimal reaction conditions* Experiment with different solvents (e.g., ethanol, methanol, DMF).[5] * Adjust the reaction temperature.
Presence of a Major Side Product with a Carboxylic Acid or Ester Functional Group Favorskii rearrangement* Avoid strongly basic conditions. If a base is necessary, consider using a weaker, non-nucleophilic base. * Maintain a neutral or slightly acidic pH throughout the reaction.
Formation of a High Molecular Weight Byproduct Aldol-type self-condensation of 4-chloroacetophenone* Slowly add the base to the reaction mixture to avoid a high local concentration. * Consider a one-pot, three-component approach where the aldehyde is pre-mixed with the other reactants before the addition of a catalyst.[7]
Formation of an Isomeric Product with N-substituted Thioureas Incorrect reaction conditions for desired regioselectivity* For 2-(N-substituted amino)thiazoles, conduct the reaction in a neutral solvent.[6] * For 3-substituted 2-imino-2,3-dihydrothiazoles, perform the reaction under acidic conditions (e.g., in the presence of HCl).[6]
Difficult Purification Presence of multiple side products* Optimize reaction conditions to minimize side product formation before scaling up. * Employ column chromatography for purification, and consider different solvent systems to achieve better separation.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis using 4-Chloroacetophenone and Thiourea:

  • Preparation of 2-bromo-4'-chloroacetophenone: 4'-Chloroacetophenone is first brominated at the α-position. A typical procedure involves dissolving 4'-chloroacetophenone in a suitable solvent like glacial acetic acid and adding bromine dropwise at a controlled temperature.

  • Thiazole Formation:

    • In a round-bottom flask, dissolve 2-bromo-4'-chloroacetophenone in a suitable solvent such as ethanol.[7]

    • Add an equimolar amount of thiourea to the solution.

    • Reflux the mixture with stirring for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a weak base (e.g., sodium bicarbonate solution) to precipitate the crude product.[4]

    • Collect the precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4-(4-chlorophenyl)thiazole.

Visualizations

Hantzsch_Synthesis 4-Chloroacetophenone 4-Chloroacetophenone 2-Bromo-4'-chloroacetophenone 2-Bromo-4'-chloroacetophenone 4-Chloroacetophenone->2-Bromo-4'-chloroacetophenone Bromination Intermediate Intermediate 2-Bromo-4'-chloroacetophenone->Intermediate + Thioamide (SN2 reaction) Cyclized_Intermediate Cyclized_Intermediate Intermediate->Cyclized_Intermediate Intramolecular Condensation Thiazole_Product Thiazole_Product Cyclized_Intermediate->Thiazole_Product Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Troubleshooting_Flowchart Start Low Yield or Multiple Products Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Solvent) Check_Purity->Check_Conditions Side_Reaction Identify Side Products (NMR, MS) Check_Conditions->Side_Reaction Favorskii Favorskii Rearrangement Suspected? Side_Reaction->Favorskii Aldol Aldol Condensation Suspected? Favorskii->Aldol No Adjust_Base Use Weaker/Non-nucleophilic Base or Neutral/Acidic Conditions Favorskii->Adjust_Base Yes Isomers Isomeric Products with Substituted Thiourea? Aldol->Isomers No Control_Base_Addition Control Base Addition Rate Aldol->Control_Base_Addition Yes Adjust_pH Adjust pH (Neutral for 2-amino, Acidic for 2-imino) Isomers->Adjust_pH Yes Optimize Optimize and Purify Isomers->Optimize No Adjust_Base->Optimize Control_Base_Addition->Optimize Adjust_pH->Optimize

Caption: Troubleshooting Logic for Thiazole Synthesis.

References

"improving solubility of 4-(4-Chlorophenyl)-1,3-thiazole for biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 4-(4-Chlorophenyl)-1,3-thiazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate immediately when I dilute my DMSO stock into an aqueous assay buffer?

A: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where its solubility is low.[1][2] The abrupt change in solvent polarity causes the compound to become supersaturated and precipitate.[3] To avoid this, it is often better to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility, and ensure rapid mixing.[2][4]

Q2: What is the maximum recommended concentration of an organic co-solvent like DMSO in my assay?

A: The final concentration of DMSO should be kept as low as possible. As a general guideline, most biochemical assays can tolerate up to 1-2% DMSO, but for sensitive cell-based assays, the concentration should ideally be below 0.5%, and often less than 0.1%.[2][3][5] It is critical to empirically determine the tolerance of your specific assay, as high concentrations of DMSO can impact enzyme activity and cell viability.[2][6]

Q3: How can I improve the solubility of this compound without using high concentrations of organic solvents?

A: Several methods can enhance aqueous solubility.[7] These include:

  • pH Modification: Since thiazole derivatives can have ionizable groups, adjusting the pH of the buffer may improve solubility.[8][9]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within a hydrophilic exterior to increase its aqueous solubility.[10][11][12][13]

  • Detergents: In biochemical assays, low concentrations of non-ionic detergents like Triton™ X-100 or Tween®-20 (typically 0.001% to 0.01%) can help solubilize compounds by forming micelles.[3][5] However, detergents are often cytotoxic and not suitable for cell-based assays at concentrations above their critical micelle concentration (CMC).[5][14]

Q4: My compound appears to dissolve initially but then precipitates over the course of my experiment. What is happening?

A: This may indicate that your compound's concentration is above its thermodynamic solubility limit, even if it was kinetically soluble upon initial dilution.[3] Over time, the compound reverts to its more stable, less soluble (precipitated) state. This can be exacerbated by temperature fluctuations or compound instability in the assay buffer.[3] Consider lowering the final compound concentration or assessing its stability over the time course of your experiment.[3]

Troubleshooting Guides

Issue: Compound precipitates upon dilution into aqueous buffer.

This guide provides a systematic approach to resolving compound precipitation.

G start Precipitation Observed q_conc Is the final concentration above the known aqueous solubility? start->q_conc sol_lower_conc Lower Final Concentration q_conc->sol_lower_conc Yes q_mixing Is mixing rapid and thorough during dilution? q_conc->q_mixing No validate Validate Assay Performance with new formulation sol_lower_conc->validate sol_improve_mixing Improve Mixing Protocol (e.g., vortexing, serial dilution) q_mixing->sol_improve_mixing No q_assay_type What is the assay type? q_mixing->q_assay_type Yes sol_improve_mixing->validate biochem Biochemical Assay q_assay_type->biochem cell Cell-Based Assay q_assay_type->cell sol_detergent Add Low % Non-Ionic Detergent (e.g., 0.01% Triton X-100) biochem->sol_detergent sol_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) biochem->sol_cyclodextrin cell->sol_cyclodextrin sol_ph Optimize Buffer pH sol_detergent->sol_ph sol_cyclodextrin->sol_ph sol_ph->validate

A decision tree for addressing compound precipitation in assays.

Data Presentation

Table 1: Approximate Solubility of this compound in Common Solvents

SolventTypeEstimated SolubilityPrimary Use
DMSO Organic Co-solvent> 50 mg/mLStock Solutions
Ethanol Organic Co-solvent~5-10 mg/mLStock Solutions
Methanol Organic Co-solvent~5-10 mg/mLStock Solutions
Water Aqueous< 0.01 mg/mLAssay Medium
PBS (pH 7.4) Aqueous Buffer< 0.01 mg/mLAssay Medium

Table 2: General Co-solvent Tolerance in Biological Assays

Co-solventAssay TypeRecommended Max ConcentrationPotential Issues
DMSO Biochemical≤ 2%Enzyme inhibition/denaturation at high %
Cell-Based< 0.5% (ideal < 0.1%)Cytotoxicity, altered gene expression[6]
Ethanol Biochemical≤ 2%Enzyme inhibition/denaturation at high %
Cell-Based< 0.5%Cytotoxicity, membrane effects[15]

Table 3: Comparison of Solubility Enhancement Methods

MethodProsConsBest For
Co-solvents (e.g., DMSO) Simple to use; effective for stock solutions.Can interfere with assays; potential toxicity.[16]Preparing high-concentration stocks.
Cyclodextrins Low toxicity; effective in aqueous solutions.[11][13]Can be expensive; may alter drug availability.Cell-based and in vivo preclinical studies.
pH Adjustment Simple and cost-effective.Only works for ionizable compounds; may affect assay conditions.[8]Assays with a flexible pH range.
Detergents Very effective at low concentrations.Often cytotoxic; can interfere with protein function.[5][14]Biochemical or enzyme assays.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube or glass vial.

  • Solvent Addition: Add the required volume of 100% DMSO to achieve the target concentration (e.g., 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath) and sonicate for 5-10 minutes to ensure complete dissolution.[2]

  • Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause precipitation.[1][4]

Protocol 2: Determining Maximum Tolerated Co-solvent Concentration

This protocol helps determine the highest concentration of a co-solvent (e.g., DMSO) that can be used without significantly affecting assay performance.[17]

G A Prepare serial dilutions of co-solvent (e.g., DMSO) in assay buffer. (e.g., 4%, 2%, 1%, 0.5%, 0.25%, 0.1%, 0%) B Add assay components (cells or enzyme) to each dilution. A->B C Initiate and run the assay according to the standard protocol. B->C D Measure assay signal (e.g., fluorescence, absorbance, cell viability). C->D E Plot % Activity (or Viability) vs. Co-solvent Concentration. D->E F Determine highest concentration with no significant effect on signal. E->F

Workflow for determining co-solvent tolerance.
Protocol 3: Using Cyclodextrins to Enhance Aqueous Solubility

This protocol describes the preparation of a this compound inclusion complex using the kneading method, a common and economical approach.[10]

  • Cyclodextrin Paste: Select a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). In a mortar, add a small amount of water to the cyclodextrin powder to form a thick, consistent paste.

  • Drug Addition: Slowly add the this compound powder to the paste while continuously grinding with the pestle. A molar ratio of 1:1 (drug:cyclodextrin) is a common starting point.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes. The sustained mechanical force facilitates the inclusion of the drug molecule into the cyclodextrin cavity.[10]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven to remove residual moisture.

  • Sieving: Pass the dried powder through a fine sieve to obtain a uniform particle size.

  • Solubility Testing: Prepare solutions of the resulting powder in your aqueous assay buffer to determine the new, enhanced solubility limit.

Mechanism Visualization

Mechanism of cyclodextrin inclusion complex formation.

References

Technical Support Center: 4-(4-Chlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 4-(4-Chlorophenyl)-1,3-thiazole in solution.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound solutions.

Issue 1: Precipitation of the compound in aqueous solutions.

  • Question: My this compound, initially dissolved in an organic solvent, precipitates when I dilute it into my aqueous assay buffer. How can I resolve this?

  • Answer: this compound has low aqueous solubility. To prevent precipitation, a step-wise dilution approach is recommended. Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). For your final working solution, perform serial dilutions in the aqueous buffer, ensuring the final concentration of DMSO does not exceed 1%, as higher concentrations can be toxic to cells. If precipitation persists, consider using a co-solvent system or adding a surfactant to your aqueous buffer.[1]

Issue 2: Solution discoloration or degradation over time.

  • Question: My stock solution of this compound in DMSO has changed color. Is it still usable?

  • Answer: A change in color often indicates chemical degradation. Thiazole-containing compounds, particularly 2-aminothiazoles, can be unstable in DMSO at room temperature, leading to oxygenation and dimerization.[2] It is recommended to prepare fresh stock solutions before use. To minimize degradation, store DMSO stock solutions at -20°C, which has been shown to prevent decomposition for at least two months.[2] Avoid multiple freeze-thaw cycles. For long-term storage, consider preparing aliquots.

Issue 3: Inconsistent results in biological assays.

  • Question: I am observing variability in the results of my biological assays using this compound. What could be the cause?

  • Answer: Inconsistent results can stem from the degradation of the compound in your stock or working solutions. As mentioned, thiazole derivatives can be sensitive to air and light. Photodegradation can occur through a reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges into degradation products. To ensure the integrity of your compound, it is crucial to handle it using air-free techniques and protect it from light. Prepare solutions using degassed solvents and under an inert atmosphere (e.g., argon or nitrogen). Store solutions in amber vials to prevent photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and its derivatives due to its high solubilizing power for many organic compounds.[1]

Q2: How should I store my solid this compound?

A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere is recommended to prevent oxidation.

Q3: What are the potential degradation pathways for this compound in solution?

A3: The primary degradation pathways include:

  • Oxidation: The thiazole ring can be susceptible to oxidation, especially if stored in the presence of air (oxygen).

  • Photodegradation: Exposure to light can induce degradation, potentially through the formation of reactive oxygen species that react with the thiazole ring.

  • Reaction with Solvents: While generally stable, prolonged storage in certain solvents at room temperature, such as DMSO, can lead to decomposition.[2]

Q4: Can I use other organic solvents to dissolve this compound?

A4: While DMSO is preferred for high-concentration stock solutions, other organic solvents such as ethanol, methanol, and acetonitrile can also be used, although the solubility may be lower. It is advisable to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific application.

Q5: Are there any additives I can use to improve the stability of my solutions?

A5: While specific data for this compound is limited, the use of antioxidants can be considered for stabilizing solutions of compounds susceptible to oxidation. However, it is crucial to ensure that any additive does not interfere with your experimental assays. The most effective approach to prevent degradation is to minimize exposure to air, light, and elevated temperatures.

Quantitative Data Summary

ParameterSolventConcentrationStorage TemperatureStabilityReference
Solubility DMSO10 mMRoom TemperatureSoluble[1]
Stability DMSONot specified-20°CStable for at least 2 months[2]
Stability DMSONot specifiedRoom TemperatureProne to decomposition[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Weighing: Accurately weigh the required amount of this compound. For a 10 mM solution, this will be approximately 2.11 mg per 1 mL of DMSO.

  • Dissolution:

    • Transfer the weighed compound into a sterile amber glass vial.

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex the vial for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath.[1]

  • Storage:

    • If the solution is not for immediate use, flush the vial with an inert gas (argon or nitrogen) before sealing.

    • Store the stock solution at -20°C.

    • For frequent use, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for Assessing Solution Stability

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent and under defined conditions.

  • Solution Preparation: Prepare a solution of the compound in the desired solvent at a known concentration.

  • Incubation:

    • Divide the solution into multiple aliquots in sealed, light-protected containers.

    • Store the aliquots under the desired storage conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At predefined time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an aliquot.

    • Analyze the sample using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

G Experimental Workflow for Solution Stability Assessment cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Solution (Known Concentration) aliquot Aliquot Solution prep_solution->aliquot store Store under Defined Conditions (Temp, Light) aliquot->store timepoint Retrieve Aliquots at Time Points store->timepoint hplc Analyze by HPLC-UV/MS timepoint->hplc quantify Quantify Parent Compound Peak hplc->quantify degradation Identify Degradation Products hplc->degradation calculate Calculate % Remaining quantify->calculate

Caption: Workflow for assessing the stability of this compound in solution.

G Potential Degradation Pathway of 4-Aryl-Thiazoles compound This compound cycloaddition [4+2] Cycloaddition compound->cycloaddition ros Reactive Oxygen Species (e.g., Singlet Oxygen) ros->cycloaddition light Light light->ros endoperoxide Unstable Endoperoxide Intermediate cycloaddition->endoperoxide rearrangement Rearrangement endoperoxide->rearrangement degradation_products Degradation Products rearrangement->degradation_products

Caption: A potential photodegradation pathway for 4-aryl-thiazoles.

References

Technical Support Center: Addressing Resistance to 4-(4-Chlorophenyl)-1,3-thiazole in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 4-(4-Chlorophenyl)-1,3-thiazole in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons?

A1: The development of acquired resistance is a common phenomenon in cancer therapy. Potential mechanisms for reduced sensitivity to this compound include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCG2), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[1][2]

  • Alterations in Target Signaling Pathways: Cancer cells may adapt by upregulating pro-survival signaling pathways to counteract the drug's effects. Thiazole derivatives have been associated with the inhibition of pathways like NF-κB and PI3K/Akt/mTOR.[3][4] Resistance could arise from compensatory activation of these or parallel pathways.

  • Target Mutation: Although less commonly documented for this specific compound, mutations in the direct molecular target of this compound could alter its binding affinity, rendering it less effective.[5]

Q2: How can I determine if increased drug efflux is the cause of resistance in my cell line?

A2: You can investigate the role of ABC transporters through several experimental approaches:

  • Co-incubation with Efflux Pump Inhibitors: Treat your resistant cells with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for ABCB1, Ko143 for ABCG2). A restoration of sensitivity in the presence of an inhibitor suggests the involvement of that specific transporter.

  • Rhodamine 123/Hoechst 33342 Efflux Assay: These fluorescent dyes are substrates for ABC transporters. Resistant cells overexpressing these pumps will show lower intracellular fluorescence compared to sensitive parental cells. This can be quantified using flow cytometry or fluorescence microscopy.

  • Western Blotting or qPCR: Directly measure the protein or mRNA expression levels of key ABC transporters (ABCB1, ABCG2) in your resistant cell lines and compare them to the sensitive parental line.

Q3: What signaling pathways should I investigate if I suspect pathway alterations are mediating resistance?

A3: Based on the known mechanisms of similar thiazole-containing anticancer agents, we recommend investigating the following signaling pathways:[3][4]

  • PI3K/Akt/mTOR Pathway: This is a critical survival pathway often upregulated in resistant cancer cells. Assess the phosphorylation status of key proteins like Akt and S6 ribosomal protein via Western blotting.

  • NF-κB Pathway: This pathway is involved in inflammation, cell survival, and proliferation. Analyze the nuclear translocation of NF-κB subunits (e.g., p65) by immunofluorescence or Western blotting of nuclear and cytoplasmic fractions.

Q4: Are there established methods for generating a this compound-resistant cell line for my studies?

A4: Yes, you can develop a resistant cell line through continuous exposure to the compound. This is typically achieved by culturing the parental sensitive cell line in the presence of gradually increasing concentrations of this compound over a prolonged period. The surviving cells will be enriched for resistant populations.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
Possible Cause Suggested Solution
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Optimize seeding density to maintain cells in the exponential growth phase throughout the assay period.
Compound Stability Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
Assay Duration The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time (e.g., 48 or 72 hours) across all experiments.
Cell Line Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments.
Problem 2: I am not observing a significant difference in ABC transporter expression between my sensitive and resistant cell lines.
Possible Cause Suggested Solution
Antibody Quality (Western Blot) Validate your primary antibodies for specificity using positive and negative controls. Ensure optimal antibody dilution and incubation times.
Primer Efficiency (qPCR) Design and validate qPCR primers for efficiency and specificity. Use appropriate housekeeping genes for normalization that are not affected by the drug treatment.
Functional vs. Expression Level Resistance may be due to increased transporter activity rather than overexpression. Perform a functional efflux assay (e.g., Rhodamine 123) to assess transporter function directly.
Alternative Resistance Mechanisms If efflux pump expression and function are not altered, resistance is likely mediated by other mechanisms. Investigate alterations in signaling pathways or potential target mutations.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Acquired Resistant Cancer Cell Lines.

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
MCF-7 (Breast Cancer)5.73[6]45.88.0
HepG2 (Liver Cancer)8.35[7]66.88.0
A549 (Lung Cancer)12.5100.08.0

Note: The IC50 values for resistant lines and fold resistance are hypothetical examples for illustrative purposes.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the overnight medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for ABC Transporters and Signaling Proteins
  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1, ABCG2, p-Akt, Akt, or other targets overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

cluster_0 Mechanism 1: Increased Drug Efflux Drug This compound Cell Cancer Cell Membrane Drug->Cell Enters Cell Intracellular Reduced Intracellular Drug Concentration Drug->Intracellular ABC ABC Transporter (e.g., ABCB1/ABCG2) ABC->Drug Efflux Resistance Resistance Intracellular->Resistance

Caption: Increased drug efflux via ABC transporters as a mechanism of resistance.

cluster_1 Mechanism 2: Pro-Survival Pathway Upregulation Drug This compound Target Intracellular Target Drug->Target Inhibits PI3K PI3K/Akt/mTOR Pathway Target->PI3K Suppresses NFkB NF-κB Pathway Target->NFkB Suppresses Survival Increased Cell Survival & Proliferation PI3K->Survival Promotes NFkB->Survival Promotes Resistance Resistance Survival->Resistance

Caption: Upregulation of pro-survival signaling pathways conferring resistance.

cluster_2 Experimental Workflow: Investigating Resistance Start Observe Reduced Sensitivity Hypothesis1 Hypothesis: Increased Efflux? Start->Hypothesis1 Hypothesis2 Hypothesis: Pathway Alteration? Hypothesis1->Hypothesis2 No EffluxAssay Rhodamine 123 Efflux Assay Hypothesis1->EffluxAssay Yes SignalingWestern Western for p-Akt, NF-κB Hypothesis2->SignalingWestern Yes WesternqPCR Western/qPCR for ABC Transporters EffluxAssay->WesternqPCR Conclusion Identify Resistance Mechanism WesternqPCR->Conclusion SignalingWestern->Conclusion

Caption: A logical workflow for troubleshooting and identifying resistance mechanisms.

References

Technical Support Center: Enhancing the Bioavailability of 4-(4-Chlorophenyl)-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of 4-(4-chlorophenyl)-1,3-thiazole derivatives with enhanced oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of our this compound derivative after oral administration in animal models. What are the likely causes?

A1: Low and variable oral bioavailability is a common challenge for this class of compounds, which are often lipophilic and poorly soluble in water.[1] The primary causes can be broken down into three main categories:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal (GI) fluids, which is a prerequisite for absorption.[2] Thiazole derivatives can exhibit poor water solubility due to their chemical structure.[3]

  • Low Intestinal Permeability: The compound may dissolve but fail to efficiently cross the intestinal membrane to enter the bloodstream. This can be due to its molecular size, lack of optimal lipophilicity, or being a substrate for efflux transporters.[2][4]

  • Extensive First-Pass Metabolism: After absorption, the compound may be heavily metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation, significantly reducing the amount of active drug.[2]

Q2: How can we systematically diagnose the primary barrier to our compound's bioavailability?

A2: A stepwise experimental approach is recommended to identify the rate-limiting factor. This process helps in selecting the most appropriate enhancement strategy.

Troubleshooting Workflow: Diagnosing Poor Bioavailability

G start Low and Variable In Vivo Exposure Observed solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility Step 1 sol_low Low Solubility (BCS Class II or IV) solubility->sol_low Result permeability Determine Intestinal Permeability (e.g., Caco-2 Assay) perm_low Low Permeability (Papp < 1x10⁻⁶ cm/s) permeability->perm_low Result metabolism Evaluate Metabolic Stability (Liver Microsomes, S9 Fraction) metab_high High Metabolism (Short half-life) metabolism->metab_high Result efflux Assess P-gp Efflux (Bidirectional Caco-2 Assay) sol_low->permeability Solubility Adequate or Addressed, Proceed to Next Step strategy_sol Focus on Solubility Enhancement: - Particle Size Reduction - Solid Dispersions - Lipid-Based Formulations sol_low->strategy_sol Primary Issue Identified perm_low->metabolism Permeability Adequate or Addressed, Proceed to Next Step strategy_perm Focus on Permeability Enhancement: - Use of Permeation Enhancers - Prodrug Approach perm_low->strategy_perm Primary Issue Identified metab_high->efflux Metabolism Low or Addressed, Consider Other Factors strategy_metab Focus on Bypassing Metabolism: - Prodrug Design - Formulation for Lymphatic Uptake metab_high->strategy_metab Primary Issue Identified

Caption: A decision-making workflow for identifying the root cause of poor oral bioavailability.

Q3: Which formulation strategies are most effective for poorly soluble thiazole derivatives?

A3: Several strategies can significantly enhance the solubility and dissolution rate of these compounds. The choice depends on the specific physicochemical properties of your derivative (e.g., melting point, logP, dose). Key approaches include:

  • Solid Dispersions: Dispersing the crystalline drug in an amorphous form within a hydrophilic polymer matrix can dramatically increase its aqueous solubility and dissolution rate.[5][6]

  • Particle Size Reduction: Decreasing the particle size to the micron or sub-micron (nanoparticle) level increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[7][8]

  • Lipid-Based Formulations: For highly lipophilic compounds, incorporating the drug into lipid vehicles like self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[8][9]

Troubleshooting Guide: Formulation & Experimentation

Issue 1: A solid dispersion formulation failed to improve the dissolution rate of our compound.

This issue can arise from several factors related to the formulation and the manufacturing process.

Possible Causes & Solutions:

  • Incorrect Polymer Selection: The chosen polymer may not be suitable for your specific drug.

    • Troubleshooting: Screen a variety of polymers with different properties (e.g., PVP, HPMC, Soluplus®). Ensure the drug and polymer have good miscibility. Differential Scanning Calorimetry (DSC) can be used to assess drug-polymer interactions.

  • Drug Recrystallization: The amorphous drug within the dispersion may have converted back to its stable, less soluble crystalline form during storage or the dissolution study.

    • Troubleshooting: Use Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug in your formulation. Adding a secondary polymer or a surfactant can sometimes inhibit recrystallization.

  • Suboptimal Drug Loading: If the drug loading is too high, it can lead to phase separation and recrystallization.

    • Troubleshooting: Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:9). Evaluate the dissolution profile for each to find the optimal loading capacity.

Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve the this compound derivative and a suitable polymer (e.g., polyvinylpyrrolidone K30) in a common volatile solvent like methanol or a dichloromethane/methanol mixture.[5][10]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a clear, dry film is formed.[11]

  • Final Drying: Scrape the solid mass and place it in a vacuum oven at a slightly elevated temperature for 24-48 hours to remove any residual solvent.

  • Processing: Gently grind the resulting solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterization: Analyze the solid dispersion using PXRD and DSC to confirm its amorphous nature and assess drug-polymer miscibility. Conduct in vitro dissolution studies to compare its performance against the pure drug.

Table 1: Representative Dissolution Data for a this compound Derivative

Formulation% Drug Dissolved at 15 min% Drug Dissolved at 60 min
Pure Drug (Unformulated)8%15%
Physical Mixture (Drug + PVP)12%25%
Solid Dispersion (1:3 Drug:PVP) 75% 92%
Solid Dispersion (1:9 Drug:PVP)88%98%

Data are hypothetical and for illustrative purposes.

Issue 2: Nanosuspension of the compound shows particle aggregation and provides inconsistent in vivo results.

Particle stability is critical for the success of nanoformulations. Aggregation negates the benefits of increased surface area.

Possible Causes & Solutions:

  • Inadequate Stabilization: The concentration or type of stabilizer (surfactant or polymer) may be insufficient to prevent particle agglomeration due to high surface energy.

    • Troubleshooting: Screen different types of stabilizers (e.g., Poloxamers, SLS, PVP, HPMC). A combination of a steric stabilizer (polymer) and an electrostatic stabilizer (surfactant) is often more effective.

  • Milling/Homogenization Issues: The process parameters may not be optimized, leading to a wide particle size distribution or insufficient size reduction.

    • Troubleshooting: Optimize milling time, speed, and the size/amount of milling media. For high-pressure homogenization, adjust the pressure and number of cycles.[12]

  • Ostwald Ripening: Over time, smaller particles can dissolve and redeposit onto larger particles, leading to an overall increase in particle size.

    • Troubleshooting: Ensure the selected stabilizer effectively reduces the solubility of the drug in the dispersion medium. Store the nanosuspension at a controlled, cool temperature.

Experimental Protocol: Nanosuspension Preparation by Wet Media Milling

  • Preparation of Slurry: Disperse the this compound derivative in an aqueous solution containing the selected stabilizer(s) (e.g., 1% w/v Poloxamer 407 and 0.2% w/v SLS).

  • Milling: Place the slurry into a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).

  • Size Reduction: Mill the suspension at a controlled temperature (e.g., 4-10°C to dissipate heat) for a predetermined duration (e.g., 8-24 hours).

  • Characterization: Monitor particle size and polydispersity index (PDI) at regular intervals using dynamic light scattering (DLS). A target size of <250 nm with a PDI <0.3 is often desirable.[13]

  • Separation: Separate the nanosuspension from the milling media.

  • Post-Processing (Optional): The nanosuspension can be freeze-dried or spray-dried into a solid powder for incorporation into solid dosage forms.[7]

Issue 3: Low permeability is suspected, but the use of permeation enhancers seems ineffective.

If solubility has been addressed and absorption is still low, permeability becomes the primary suspect.

Possible Causes & Solutions:

  • Incorrect Enhancer Mechanism: The chosen permeation enhancer may not target the relevant absorption pathway for your compound.

    • Troubleshooting: The mechanism of permeation enhancers can be transcellular or paracellular.[14] For example, medium-chain fatty acids like sodium caprate can open tight junctions (paracellular).[15] Surfactants may fluidize the cell membrane (transcellular).[14] Test enhancers with different mechanisms of action.

  • Compound is a Substrate for Efflux Pumps: The compound may be actively transported out of the intestinal cells by efflux pumps like P-glycoprotein (P-gp), effectively canceling out any gains in passive permeability.

    • Troubleshooting: Conduct a bidirectional Caco-2 assay. A high efflux ratio (Papp B→A / Papp A→B > 2) suggests the involvement of active efflux. Co-administering a known P-gp inhibitor (e.g., verapamil) in an in vivo study can help confirm this.

Mechanisms of Intestinal Permeation Enhancement

G Conceptual Diagram of Intestinal Absorption Pathways cluster_epithelium Intestinal Epithelium cell1 Enterocyte 1 tj Tight Junction cell1->tj blood Bloodstream cell1->blood Absorption cell2 Enterocyte 2 cell2->blood Absorption tj->cell2 tj->blood Absorption lumen GI Lumen (Drug Molecules) in_trans lumen->in_trans Transcellular Pathway (Through the cell) in_para lumen->in_para Paracellular Pathway (Between cells) in_para->tj enhancer1 Permeation Enhancers (e.g., Surfactants) fluidize membrane enhancer1->in_trans enhancer2 Permeation Enhancers (e.g., Sodium Caprate) open tight junctions enhancer2->in_para

Caption: Mechanisms by which permeation enhancers can improve drug absorption across the intestinal epithelium.

Table 2: Pharmacokinetic Parameters of a Model Thiazole Derivative with Different Formulations

Formulation GroupDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)20150 ± 354.0980 ± 210100%
Nanosuspension20480 ± 902.03,150 ± 450321%
Solid Dispersion (in capsule)20620 ± 1101.54,200 ± 560428%
SEDDS Formulation20750 ± 1301.05,100 ± 680520%

Data are hypothetical, presented as mean ± SD, and intended for comparative illustration. Based on general principles of bioavailability enhancement.[9][12]

References

Technical Support Center: Modifying 4-(4-Chlorophenyl)-1,3-thiazole for Improved Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the modification of 4-(4-chlorophenyl)-1,3-thiazole to enhance target specificity.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with this compound derivatives?

A1: Due to the conserved nature of ATP-binding sites in kinases, inhibitors based on the this compound scaffold can exhibit off-target activity against other kinases.[1] For instance, a derivative designed to target a specific cyclin-dependent kinase (CDK) might also show inhibitory effects against other CDKs or unrelated kinases like GSK3β.[2] Off-target effects can lead to unforeseen toxicities and diminish the therapeutic efficacy of the compound.[2]

Q2: How can I improve the solubility of my this compound derivatives?

A2: Poor aqueous solubility is a common challenge. To improve solubility, consider introducing polar functional groups to the thiazole scaffold. Common strategies include the addition of amines, alcohols, or carboxylic acids. The specific placement of these groups is critical and should be guided by structure-activity relationship (SAR) studies to avoid compromising on-target potency.

Q3: What initial steps should I take if my lead compound shows low potency?

A3: Low potency can often be addressed through systematic structural modifications. Begin by exploring substitutions at different positions of the thiazole ring. The 2- and 5-positions are often amenable to modification.[3] Consider introducing different functional groups that can form additional interactions, such as hydrogen bonds or hydrophobic interactions, with the target protein. Computational modeling can be a valuable tool to guide these modifications.

Troubleshooting Guides

Problem 1: Low Binding Affinity and Potency

Symptom: The synthesized this compound derivative exhibits a high IC50 value against the intended target in biochemical assays.

Possible Causes:

  • Suboptimal target engagement: The compound may not be forming key interactions within the binding pocket of the target protein.

  • Steric hindrance: Modifications to the thiazole scaffold may introduce bulky groups that prevent optimal binding.

  • Incorrect conformation: The compound may not be adopting the correct conformation to fit within the active site.

Troubleshooting Steps:

  • Perform computational docking studies: Use molecular modeling to visualize the binding mode of your compound and identify potential steric clashes or missed interactions. This can provide insights for rational design of the next generation of derivatives.

  • Systematic Structure-Activity Relationship (SAR) studies: Synthesize a small library of analogs with modifications at various positions of the thiazole and phenyl rings to identify key structural features for activity.

  • Biophysical binding assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding to the target and provide thermodynamic details of the interaction.[4]

Problem 2: High Off-Target Activity

Symptom: The compound shows significant activity against unintended targets in kinase profiling assays.

Possible Causes:

  • Lack of unique interactions: The compound may be binding to a highly conserved region of the kinase family.

  • Promiscuous binding mode: The inhibitor might be flexible and able to adapt to multiple binding sites.

Troubleshooting Steps:

  • Kinome-wide profiling: Screen your compound against a broad panel of kinases to understand its selectivity profile.[1][5]

  • Structural biology: Obtain a co-crystal structure of your lead compound with its intended target. This can reveal unique structural features of the binding pocket that can be exploited to enhance selectivity.

  • Structure-guided design: Based on the kinome profiling and structural data, introduce modifications that favor interactions with the intended target while disrupting binding to off-targets. For example, targeting less conserved amino acid residues in the binding pocket can significantly improve specificity.

Problem 3: Poor Cellular Activity Despite Good Biochemical Potency

Symptom: The compound has a low IC50 in biochemical assays but shows weak effects in cell-based assays.

Possible Causes:

  • Poor cell permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux by transporters: The compound might be actively pumped out of the cell by efflux pumps.

  • Metabolic instability: The compound could be rapidly metabolized within the cell.

  • High ATP concentration in cells: In ATP-competitive inhibitors, the high intracellular concentration of ATP can outcompete the inhibitor for binding to the kinase.[1]

Troubleshooting Steps:

  • Assess physicochemical properties: Evaluate the compound's lipophilicity (LogP), polar surface area (PSA), and molecular weight, as these factors influence cell permeability. Lipinski's rule of five can be a useful guideline.[6]

  • Cellular target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its target inside the cell.[2]

  • Metabolic stability assays: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.

  • Modify for cell permeability: If permeability is an issue, consider strategies like reducing the number of hydrogen bond donors or masking polar groups to create a pro-drug that is cleaved inside the cell.

Data Presentation

Table 1: Kinase Selectivity Profile of Modified this compound Derivatives

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Parent Compound 501502003
Derivative A 25500>100020
Derivative B 1503004502
Derivative C 35>1000>1000>28

This table illustrates how modifications to the parent compound can impact target potency and selectivity.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)-1,3-thiazole Derivatives

This protocol describes a general method for synthesizing derivatives of 2-amino-4-(4-chlorophenyl)-1,3-thiazole, a common starting point for further modifications.[7]

Materials:

  • p-Chloroacetophenone

  • Thiourea

  • Iodine (catalyst)

  • Ethanol

  • Aromatic aldehydes

Procedure:

  • A mixture of p-chloroacetophenone (1 mmol) and thiourea (2 mmol) is refluxed in ethanol in the presence of a catalytic amount of iodine for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid, 4-(4-chlorophenyl)thiazol-2-amine, is collected by filtration.

  • The intermediate is then reacted with a selected aromatic aldehyde (1 mmol) in ethanol with a few drops of glacial acetic acid and refluxed for 6-8 hours.

  • After cooling, the precipitated Schiff base derivative is filtered, washed with cold ethanol, and recrystallized to obtain the pure product.

Protocol 2: Kinase Activity Assay (Luminescence-based)

This protocol outlines a general procedure for determining the IC50 of an inhibitor using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[5]

Materials:

  • Purified target kinase

  • Kinase substrate

  • ATP

  • Test compound (this compound derivative)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Multi-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate buffer.

  • In a multi-well plate, add the kinase, substrate, and ATP to each well.

  • Add the diluted test compound to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Screening & Evaluation cluster_optimization Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification biochemical_assay Biochemical Assay (e.g., Kinase Activity) purification->biochemical_assay Test Compounds cellular_assay Cell-Based Assay (e.g., Proliferation) biochemical_assay->cellular_assay selectivity_profiling Selectivity Profiling (Kinome Scan) cellular_assay->selectivity_profiling sar_analysis SAR Analysis selectivity_profiling->sar_analysis Data for Optimization adme_tox ADME/Tox Profiling sar_analysis->adme_tox in_vivo In Vivo Studies adme_tox->in_vivo

Caption: Experimental workflow for modifying this compound.

troubleshooting_logic cluster_low_potency Low Potency cluster_off_target Off-Target Effects cluster_cellular Poor Cellular Activity start Start: Initial Derivative Shows Undesirable Properties low_potency High IC50 in Biochemical Assay start->low_potency off_target Activity Against Unintended Kinases start->off_target poor_cellular Low Efficacy in Cell-Based Assays start->poor_cellular docking Computational Docking low_potency->docking sar SAR Studies low_potency->sar end Optimized Lead Compound sar->end kinome_scan Kinome Profiling off_target->kinome_scan structure_guided Structure-Guided Design kinome_scan->structure_guided structure_guided->end cetsa Cellular Thermal Shift Assay (CETSA) poor_cellular->cetsa adme ADME Assays poor_cellular->adme adme->end

Caption: Troubleshooting logic for improving target specificity.

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) target_kinase Target Kinase (e.g., Downstream Kinase) receptor->target_kinase Activates downstream_effectors Downstream Effectors target_kinase->downstream_effectors Phosphorylates inhibitor This compound Derivative inhibitor->target_kinase Inhibits off_target_kinase Off-Target Kinase inhibitor->off_target_kinase Inhibits (Undesired) off_target_response Off-Target Effects (Toxicity) off_target_kinase->off_target_response Leads to cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_effectors->cellular_response Leads to

Caption: Signaling pathway illustrating on-target and off-target effects.

References

Validation & Comparative

Unveiling the Cytotoxic Landscape of 4-(Halophenyl)-1,3-thiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer potential of 4-(halophenyl)-1,3-thiazole derivatives reveals a compelling structure-activity relationship, with the nature and position of the halogen substituent on the phenyl ring playing a pivotal role in their cytotoxic efficacy against various cancer cell lines. This guide provides a comparative analysis of these compounds, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of anticancer agents.

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. When functionalized with a halophenyl group at the 4-position, these derivatives exhibit significant cytotoxic properties, making them attractive candidates for novel cancer therapeutics. This comparative guide synthesizes findings from multiple studies to offer a clear perspective on their performance.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of various 4-(halophenyl)-1,3-thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key metric for comparison. The data presented below, collated from various research articles, highlights the impact of different halogen substitutions on the cytotoxic activity of these compounds.

Compound IDHalogen (Position)Cancer Cell LineIC50 (µM)Reference
Series 1
4b4-ChlorophenylMDA-MB-2313.52[1]
4c4-BromophenylMDA-MB-2314.89[1]
4d3-NitrophenylMDA-MB-2311.21[1]
Series 2
4dmeta-ChlorineHep-G211.6 ± 0.12[2]
4dpara-ChlorineHep-G222.3 ± 1.89[2]
Series 3
5cpara-ChloroNot SpecifiedPotent Activity[3]
Series 4
44-ChlorophenylMCF-75.73[4]
Series 5
4bBromideMCF-731.5 ± 1.91[5]
4bBromideHepG251.7 ± 3.13[5]

Note: The direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Structure-Activity Relationship Insights

The compiled data underscores a clear structure-activity relationship (SAR) for 4-(halophenyl)-1,3-thiazole derivatives. The type of halogen and its position on the phenyl ring significantly influence the cytotoxic potency. For instance, in one study, a compound with a meta-chlorine substitution on the phenyl ring (4d) showed greater activity against the Hep-G2 cell line compared to the para-chloro substituted analogue.[2] Another study highlighted a 3-nitrophenyl substituted thiazole (4d) as the most effective against MDA-MB-231 cells, with an IC50 value of 1.21 µM.[1] These findings suggest that electronic and steric factors governed by the halogen substituent are critical determinants of anticancer activity.

Experimental Protocols

The evaluation of the cytotoxic effects of these compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and proliferation.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 4-(halophenyl)-1,3-thiazole derivatives and incubated for a specified period (typically 24 to 72 hours).

  • MTT Addition: Following incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are then dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Several studies indicate that 4-(halophenyl)-1,3-thiazole derivatives induce cytotoxicity through the induction of apoptosis, or programmed cell death. This is a crucial mechanism for anticancer drugs as it leads to the selective elimination of cancer cells.

One of the key apoptotic pathways implicated is the intrinsic or mitochondrial pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax and Bak are activated, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.

Signaling_Pathway 4-(halophenyl)-1,3-thiazole 4-(halophenyl)-1,3-thiazole Cancer Cell Cancer Cell 4-(halophenyl)-1,3-thiazole->Cancer Cell Bcl-2 family modulation Bcl-2 family modulation Cancer Cell->Bcl-2 family modulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 family modulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Caspase Cascade Activation Caspase Cascade Activation Cytochrome c release->Caspase Cascade Activation Apoptosis Apoptosis Caspase Cascade Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 4-(halophenyl)-1,3-thiazoles.

Furthermore, some derivatives have been shown to arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[6]

Experimental Workflow for Cytotoxicity Screening

The process of identifying and characterizing the cytotoxic properties of novel 4-(halophenyl)-1,3-thiazole derivatives follows a systematic workflow.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis Cell Line Selection Cell Line Selection Structural Analysis->Cell Line Selection MTT Assay MTT Assay Cell Line Selection->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Western Blot Western Blot Apoptosis Assays->Western Blot Cell Cycle Analysis->Western Blot

Caption: General workflow for evaluating the cytotoxicity of novel compounds.

References

Comparative Analysis of 4-Phenyl-1,3-Thiazole Analogs in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 4-phenyl-1,3-thiazole derivatives reveals their potential as versatile scaffolds in the development of novel therapeutic agents. This guide provides a comparative analysis of their anticancer and anti-inflammatory activities, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.

The 4-phenyl-1,3-thiazole core structure has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Modifications to the phenyl ring, the thiazole moiety, and the substituents at various positions have profound effects on their pharmacological profiles. This guide focuses on two key therapeutic areas where these analogs have shown significant promise: oncology and anti-inflammatory applications.

Anticancer Activity of 4-Phenyl-1,3-Thiazole Analogs

Numerous studies have demonstrated the potent cytotoxic effects of 4-phenyl-1,3-thiazole derivatives against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative 4-phenyl-1,3-thiazole analogs, highlighting the influence of different structural modifications on their potency.

Compound IDR1 (at C2 of Thiazole)R2 (at C4 of Phenyl)Cancer Cell LineIC50 (µM)Reference
5b -NH2-OCH2CH3MCF-70.48 ± 0.03[1]
5b -NH2-OCH2CH3A5490.97 ± 0.13[1]
5a -NH2-OCH3MCF-7>1[1]
5c -NH22-bromo-3,4,5-trimethoxyMCF-7>50[1]
8f -H3,4,5-trimethoxybenzoylMelanoma0.021-0.071[2]
7c 4-(3,4,5-trimethoxyphenyl)-HCT1163.35 ± 0.2[3]
9a 4-(3,4,5-trimethoxyphenyl)-HCT1164.50 ± 0.2[3]

Structure-Activity Relationship (SAR) for Anticancer Activity:

The data reveals several key SAR trends for anticancer activity:

  • Substitution on the Phenyl Ring: The nature and position of the substituent on the 4-phenyl ring are critical for activity. An ethoxy group at the para position (compound 5b ) confers potent activity, which is diminished when replaced by a methoxy group (compound 5a ) or a bulky, substituted phenyl group (compound 5c ).[1] The presence of a 3,4,5-trimethoxybenzoyl group (compound 8f ) also leads to significant potency.[2]

  • Substitution at C2 of the Thiazole Ring: A free amine group at the C2 position of the thiazole ring appears to be favorable for activity, as seen in the most active compound 5b .[1]

  • Mechanism of Action: Several potent analogs, including 5b and 8f , exert their anticancer effects by inhibiting tubulin polymerization.[1][2]

SAR_Anticancer cluster_core 4-Phenyl-1,3-Thiazole Core cluster_R1 R1 Substituent (C2) cluster_R2 R2 Substituent (C4 of Phenyl) cluster_activity Biological Effect Core General Structure R1_NH2 -NH2 (Favorable) Core->R1_NH2 at C2 R2_OEt -OCH2CH3 (para) (Potent Activity) Core->R2_OEt at C4 of Phenyl Activity Anticancer Activity (Tubulin Polymerization Inhibition) R1_NH2->Activity R2_OEt->Activity R2_OMe -OCH3 (para) (Reduced Activity) R2_OMe->Activity R2_Bulky Bulky/Substituted (Decreased Activity) R2_Bulky->Activity R2_Trimethoxy 3,4,5-Trimethoxybenzoyl (High Potency) R2_Trimethoxy->Activity SAR_Anti_inflammatory cluster_core 4-Phenyl-1,3-Thiazole Core cluster_substituents Substituents cluster_pathway Mechanism cluster_activity Biological Effect Core General Structure Subst_C2 Carbalkoxy amino at C2 (Higher Activity) Core->Subst_C2 Subst_Phenyl Nitro group on Phenyl (Favorable) Core->Subst_Phenyl Activity Anti-inflammatory Activity (Edema Reduction) Subst_C2->Activity Subst_Phenyl->Activity Pathway p38 MAP Kinase Signaling Pathway Activity->Pathway Inhibition of Tubulin_Assay_Workflow start Start prepare_tubulin Prepare Tubulin Solution in Polymerization Buffer start->prepare_tubulin add_compounds Add Test Compounds (Various Concentrations) prepare_tubulin->add_compounds initiate_reaction Initiate Polymerization (Add GTP, Incubate at 37°C) add_compounds->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance calculate_ic50 Calculate IC50 Value monitor_absorbance->calculate_ic50 end End calculate_ic50->end Paw_Edema_Assay_Workflow start Start measure_initial_volume Measure Initial Paw Volume start->measure_initial_volume group_animals Group Animals (Control, Standard, Test) measure_initial_volume->group_animals administer_compounds Administer Test Compounds/Standard Drug group_animals->administer_compounds induce_edema Induce Edema with Carrageenan Injection administer_compounds->induce_edema measure_final_volume Measure Paw Volume at Intervals induce_edema->measure_final_volume calculate_inhibition Calculate % Inhibition of Edema measure_final_volume->calculate_inhibition end End calculate_inhibition->end

References

A Comparative Analysis of 4-(4-Chlorophenyl)-1,3-thiazole Derivative (CPTH2) and Other Histone Acetyltransferase (HAT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the histone acetyltransferase (HAT) inhibitor cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone (CPTH2), a derivative of 4-(4-Chlorophenyl)-1,3-thiazole, with other well-characterized HAT inhibitors. This document is intended to serve as a resource for researchers in oncology, epigenetics, and drug discovery by presenting key performance data, detailed experimental methodologies, and illustrating the signaling pathways involved.

Introduction to Histone Acetyltransferases and Their Inhibition

Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By transferring an acetyl group from acetyl-CoA to lysine residues on histone proteins, HATs neutralize the positive charge of the histones, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. Dysregulation of HAT activity is implicated in the pathogenesis of numerous diseases, including cancer, making them attractive therapeutic targets.[1][2] HAT inhibitors are small molecules that block the catalytic activity of these enzymes, offering a promising avenue for therapeutic intervention.

This guide focuses on CPTH2, a cell-permeable thiazolyl-hydrazone that has been identified as an inhibitor of the Gcn5 and p300 HATs.[1][3] Its activity will be compared against a panel of other known HAT inhibitors with varying selectivity profiles.

Quantitative Comparison of HAT Inhibitor Potency

The following table summarizes the in vitro potency (IC50 values) of CPTH2 and other selected HAT inhibitors against various HAT subtypes. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% and is a key metric for comparing the potency of these compounds.

InhibitorTarget HAT Subtype(s)IC50 Values (µM)Key Features
CPTH2 Gcn5, p300Gcn5: ~20A thiazole derivative that modulates the Gcn5p network and has also been reported to inhibit p300. A complete quantitative selectivity profile is not extensively documented.[1][3]
Anacardic Acid p300, PCAFp300: ~5 - 8.5, PCAF: ~5A natural product inhibitor derived from cashew nut shell liquid. It is a non-competitive inhibitor.
C646 p300, CBPp300: ~0.4 (Ki)A selective and competitive inhibitor of p300/CBP.
Garcinol p300, PCAFp300: ~7, PCAF: ~5A natural product with antioxidant and anti-inflammatory properties in addition to its HAT inhibitory activity.
NU9056 Tip60 (KAT5)Tip60: < 2A selective inhibitor of Tip60 with significantly less activity against other HATs like PCAF, p300, and Gcn5.
WM-1119 KAT6AKAT6A: 0.25A highly potent and selective inhibitor of KAT6A.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are standard protocols for assessing HAT inhibitor activity.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of a specific HAT and is used to determine the IC50 value of an inhibitor.

  • Compound Preparation : Prepare a 10 mM stock solution of the test compound (e.g., CPTH2) in dimethyl sulfoxide (DMSO). Create a series of dilutions in the assay buffer to achieve the final desired concentrations.

  • Reaction Setup : In a 96-well plate, combine the HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA), the specific recombinant HAT enzyme (e.g., Gcn5, p300), and a histone substrate (e.g., histone H3 peptide or full-length histone H3).

  • Inhibitor Addition : Add the diluted test compound or a vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation : Start the enzymatic reaction by adding radiolabeled [³H]-Acetyl-CoA to each well.

  • Incubation : Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the reaction to proceed.

  • Reaction Termination : Stop the reaction by adding a stop solution, such as acetic acid.

  • Detection of Acetylation : Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filter paper extensively to remove unincorporated [³H]-Acetyl-CoA. The amount of incorporated radioactivity, corresponding to the level of histone acetylation, is quantified using a scintillation counter.

  • Data Analysis : Calculate the percentage of HAT activity for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This protocol assesses the effect of a HAT inhibitor on the levels of histone acetylation within a cellular context.

  • Cell Culture and Treatment : Culture the cell line of interest (e.g., a cancer cell line) to approximately 70-80% confluency. Treat the cells with varying concentrations of the HAT inhibitor or a vehicle control for a specified duration (e.g., 24 hours).

  • Histone Extraction :

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100) to release the nuclei.

    • Isolate the nuclei by centrifugation.

    • Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M HCl or 0.4 N H₂SO₄) overnight at 4°C.

    • Precipitate the extracted histones with trichloroacetic acid (TCA) or acetone.

    • Wash the histone pellet with acetone and air dry.

    • Resuspend the histone pellet in water.

  • Protein Quantification : Determine the protein concentration of the histone extracts using a suitable method, such as the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting :

    • Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K9) and a primary antibody for a total histone (e.g., anti-histone H3) as a loading control, typically overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis : Quantify the band intensities for the acetylated histone and the total histone. Normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation upon inhibitor treatment.[4][5]

Signaling Pathways and Experimental Workflows

The inhibition of HATs can have profound effects on various cellular signaling pathways, primarily through altering the acetylation status of both histone and non-histone proteins, including key transcription factors.

Impact of HAT Inhibitors on the p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is modulated by post-translational modifications, including acetylation by p300/CBP. Acetylation of p53 enhances its stability and DNA-binding affinity, leading to the transcription of target genes such as p21 (cell cycle arrest) and BAX (apoptosis).[6][7] HAT inhibitors can prevent p53 acetylation, thereby potentially attenuating its tumor-suppressive functions.

p53_pathway cluster_nucleus Nucleus DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates p300_CBP p300/CBP p53->p300_CBP p53_Ac Acetylated p53 p300_CBP->p53_Ac acetylates HAT_Inhibitor HAT Inhibitor (e.g., CPTH2, C646) HAT_Inhibitor->p300_CBP inhibits p21_BAX p21, BAX Gene Transcription p53_Ac->p21_BAX activates Cell_Cycle_Arrest Cell Cycle Arrest p21_BAX->Cell_Cycle_Arrest Apoptosis Apoptosis p21_BAX->Apoptosis

Caption: p53 pathway regulation by p300/CBP and its inhibition.

Impact of HAT Inhibitors on the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation, immunity, and cell survival. The activity of the p65 (RelA) subunit of NF-κB is enhanced by acetylation, which is mediated by p300/CBP.[8][9] This acetylation event can increase the transcriptional activity of NF-κB, leading to the expression of pro-inflammatory and anti-apoptotic genes. HAT inhibitors can block this process, thereby potentially exerting anti-inflammatory and pro-apoptotic effects.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive p50/p65-IκB (Inactive) IkB->NFkB_inactive degrades NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active p300_CBP_nuc p300/CBP NFkB_active->p300_CBP_nuc p65_Ac Acetylated p65 p300_CBP_nuc->p65_Ac acetylates p65 HAT_Inhibitor_nuc HAT Inhibitor (e.g., C646) HAT_Inhibitor_nuc->p300_CBP_nuc inhibits Gene_Transcription Inflammatory & Anti-apoptotic Gene Transcription p65_Ac->Gene_Transcription enhances Inflammation_Survival Inflammation & Cell Survival Gene_Transcription->Inflammation_Survival

Caption: NF-κB pathway regulation by p300/CBP and its inhibition.

General Experimental Workflow for HAT Inhibitor Evaluation

The following diagram outlines a typical workflow for the initial in vitro and cell-based evaluation of a novel HAT inhibitor.

experimental_workflow cluster_workflow HAT Inhibitor Evaluation Workflow start Novel Compound (e.g., CPTH2) invitro_assay In Vitro HAT Activity Assay (Radiometric or Fluorometric) start->invitro_assay determine_ic50 Determine IC50 Values Against a Panel of HATs invitro_assay->determine_ic50 cellular_assay Cellular Histone Acetylation Assay (Western Blot) determine_ic50->cellular_assay Select Lead Compounds confirm_target Confirm Target Engagement in Cells cellular_assay->confirm_target downstream_assays Downstream Functional Assays (Proliferation, Apoptosis, etc.) confirm_target->downstream_assays evaluate_phenotype Evaluate Cellular Phenotype downstream_assays->evaluate_phenotype

Caption: A general workflow for the evaluation of a HAT inhibitor.

Conclusion

The this compound derivative, CPTH2, represents a valuable chemical probe for studying the roles of Gcn5 and p300 in cellular processes.[1][3] Its comparison with other HAT inhibitors highlights the diversity of available tools for epigenetic research, ranging from broad-spectrum natural products to highly selective synthetic molecules. The selection of an appropriate HAT inhibitor depends on the specific research question, with highly selective compounds like C646 or WM-1119 being preferable for dissecting the roles of individual HAT enzymes, while broader-spectrum inhibitors may be useful for studying the effects of more general HAT inhibition. The provided experimental protocols and pathway diagrams offer a framework for the continued investigation and development of novel HAT inhibitors as potential therapeutic agents. of novel HAT inhibitors as potential therapeutic agents.

References

Validating the Mechanism of Action of 4-(4-Chlorophenyl)-1,3-thiazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(4-Chlorophenyl)-1,3-thiazole and its derivatives, focusing on the validation of their primary mechanism of action as histone acetyltransferase (HAT) inhibitors. The performance of a key derivative, 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2), is compared with other well-established HAT inhibitors. This document includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows to aid in research and drug development.

Executive Summary

Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A notable derivative, 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2), has been identified as a histone acetyltransferase (HAT) inhibitor, with a primary focus on the GCN5 and p300/CBP enzyme families.[2][3] HATs are crucial enzymes in the epigenetic regulation of gene expression; their inhibition presents a promising therapeutic strategy for various diseases, including cancer.[4] This guide outlines the necessary experimental approaches to validate this mechanism of action and compares the activity of CPTH2 with other known HAT inhibitors such as Anacardic acid, Garcinol, and the selective p300/CBP inhibitor, C646.

Comparative Performance Analysis

To objectively evaluate the efficacy and potency of this compound derivatives as HAT inhibitors, a direct comparison with established compounds is essential. The following tables summarize the in vitro inhibitory activity against specific HAT enzymes and the anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity against Histone Acetyltransferases

CompoundTarget HAT Subtype(s)IC50 ValuesKey Features
4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2) GCN5, p300/CBP, NAT10GCN5: ~20 µM (in vitro)Modulates the Gcn5p functional network; also reported to inhibit p300 and NAT10.[2]
Anacardic Acid p300/CBP, PCAFp300: ~5-10 µM, PCAF: ~5 µMA natural product inhibitor that lacks high specificity.[2][5]
Garcinol p300, PCAFp300: ~7 µM, PCAF: ~5 µMA natural product that acts as a competitive inhibitor with histones.[6][7]
C646 p300/CBPp300: Kᵢ of 400 nMA selective and competitive inhibitor of the p300/CBP HAT domain.[8]

Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value
CPTH6 (a close analog of CPTH2) *A549Non-small cell lung73 µM
H1299Non-small cell lung65 µM
Anacardic Acid MCF-7BreastGrowth inhibition at 25-50 µM
Garcinol RH30Rhabdomyosarcoma~15 µM
RDRhabdomyosarcoma~15 µM
C646 SU-DHL-10Lymphoma12.15 µM

Note: Direct IC50 values for CPTH2 in a wide range of cancer cell lines are not extensively documented in publicly available literature. Data for the structurally similar compound CPTH6 is presented as a proxy.[9]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental strategies, the following diagrams are provided in the DOT language for Graphviz.

Mechanism of Action of HAT Inhibitors cluster_nucleus Cell Nucleus HAT Histone Acetyltransferase (e.g., GCN5, p300/CBP) Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone Acetylation Histone Histone Protein Histone->HAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Chromatin Relaxed Chromatin Acetylated_Histone->Chromatin Transcription Gene Transcription Chromatin->Transcription HAT_Inhibitor This compound (e.g., CPTH2) HAT_Inhibitor->HAT Inhibition

Caption: Signaling pathway of histone acetylation and its inhibition by this compound derivatives.

Experimental Workflow for Validating HAT Inhibition cluster_workflow A In Vitro HAT Assay (Biochemical Validation) B Western Blot (Cellular Target Engagement) A->B C Cell Viability Assay (Phenotypic Outcome) B->C D ChIP-seq (Genomic Target Validation) B->D

Caption: A streamlined workflow for the experimental validation of a novel HAT inhibitor.

Logical Relationship of Compound Validation Compound This compound Target HAT Enzyme (GCN5/p300) Compound->Target Binds to Mechanism Inhibition of Histone Acetylation Target->Mechanism Leads to Cellular_Effect Decreased Cell Proliferation & Apoptosis Induction Mechanism->Cellular_Effect Results in

References

Unveiling the HAT Inhibitory Profile of 4-(4-Chlorophenyl)-1,3-thiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-(4-Chlorophenyl)-1,3-thiazole derivatives, primarily focusing on the well-characterized compound CPTH2, as a histone acetyltransferase (HAT) inhibitor. We present its performance against other known HAT inhibitors, supported by experimental data and detailed protocols to facilitate reproducible research.

Histone acetyltransferases (HATs) are a class of enzymes crucial for epigenetic regulation. By adding acetyl groups to histone proteins, they play a pivotal role in chromatin structuring and gene expression.[1] Dysregulation of HAT activity is implicated in various diseases, including cancer, making them a significant target for therapeutic intervention. The thiazole derivative, specifically 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2), has emerged as a potent inhibitor of HATs, demonstrating selectivity for certain members of this enzyme family.[1][2]

Comparative Analysis of HAT Inhibitor Potency

The inhibitory activity of CPTH2 and other select HAT inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

InhibitorTarget HAT(s)IC50 (µM)Key Features
CPTH2 Gcn5Not explicitly quantified in µM, but inhibits H3 acetylation in yeast at 0.6-0.8 mM[2]Cell-permeable; selectively inhibits acetylation of histone H3 by Gcn5.[2][3]
p300/CBPNot explicitly quantified in µM, but active in cells at 100 µM[2]Induces apoptosis and reduces invasiveness in renal carcinoma cells through p300 inhibition.[2]
NAT10-Mentioned as a potential target.
A-485 p3000.0098Potent and selective catalytic inhibitor of p300/CBP.[4]
CBP0.0026
C646 p300Ki = 0.4Selective and competitive inhibitor of p300.[4]
CBP-Less potent against other acetyltransferases.
Anacardic Acid p300~8.5Natural product inhibitor of HATs.[4]
PCAF~5
PU139 Gcn5, PCAF, CBP, p300-Pan-HAT inhibitor.[5]
PU141 CBP, p300-Selective for the KAT3 family (CBP/p300).[5]

Experimental Protocols

To facilitate the validation and further investigation of this compound and other HAT inhibitors, detailed protocols for key experiments are provided below.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (Fluorescence-Based)

This assay measures the enzymatic activity of a specific HAT by detecting the co-product of the acetylation reaction, coenzyme A (CoA-SH), using a fluorescent probe.[6]

Materials:

  • Recombinant HAT enzyme (e.g., Gcn5, p300)

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • Test compound (e.g., CPTH2) dissolved in DMSO

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)[7]

  • HAT Stop Reagent (e.g., Isopropanol)[6]

  • Developer solution containing a maleimide-based fluorescent probe (e.g., CPM)[6]

  • 96-well plate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in HAT Assay Buffer. Include a vehicle control (DMSO).

  • Reaction Setup: In a 96-well plate, add the recombinant HAT enzyme and the test compound or vehicle control.

  • Reaction Initiation: Start the reaction by adding a mixture of the histone H3 peptide substrate and Acetyl-CoA to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[6]

  • Reaction Termination: Stop the reaction by adding the HAT Stop Reagent.[6]

  • Detection: Add the developer solution to each well and incubate at room temperature for 20 minutes, protected from light.[6]

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360-390 nm excitation and 450-470 nm emission for CPM).[8]

  • Data Analysis: Calculate the percentage of HAT activity for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7]

Cellular Histone Acetylation Assay (Western Blot)

This method assesses the effect of a HAT inhibitor on the levels of histone acetylation within cells.[7]

Materials:

  • Cell line of interest

  • Test compound (e.g., CPTH2)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Reagents for histone extraction (e.g., acid extraction)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)[9]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against specific histone acetylation marks (e.g., anti-acetyl-Histone H3 Lysine 14) and total histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the test compound or vehicle control for a desired period (e.g., 24 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction, for example, using an acid extraction method.[10]

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE: Separate equal amounts of histone proteins on a high-percentage SDS-PAGE gel (e.g., 15%) for better resolution of these small proteins.[9][11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for the acetylated histone and the total histone. Normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.[7]

Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP-qPCR is used to investigate the effect of a HAT inhibitor on histone acetylation at specific genomic regions, such as gene promoters.[12]

Materials:

  • Cells treated with the test compound or vehicle

  • Formaldehyde for cross-linking

  • Lysis and wash buffers

  • Antibody against a specific histone acetylation mark (e.g., anti-H3K27ac)

  • Protein A/G magnetic beads

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • qPCR primers for target genomic regions

  • qPCR master mix and instrument

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • qPCR Analysis: Quantify the amount of precipitated DNA at specific genomic loci using qPCR. The results are often expressed as a percentage of the input chromatin.[13]

Visualizing the Molecular Landscape

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.

HAT_Signaling_Pathway cluster_nucleus Nucleus HAT HAT (e.g., Gcn5, p300/CBP) Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Histone Histone Tail Histone->HAT Open_Chromatin Open Chromatin Acetylated_Histone->Open_Chromatin Chromatin Condensed Chromatin Chromatin->Histone Transcription_Factors Transcription Factors Open_Chromatin->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression CPTH2 This compound (CPTH2) CPTH2->HAT Inhibition Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay cluster_genomic Genomic Locus-Specific Assay A1 Recombinant HAT + Substrate + Acetyl-CoA A2 Add CPTH2/ Other Inhibitors A1->A2 A3 Measure HAT Activity (Fluorescence/Radiometry) A2->A3 A4 Determine IC50 A3->A4 B1 Treat Cells with CPTH2/Other Inhibitors B2 Histone Extraction B1->B2 B3 Western Blot for Acetylated Histones B2->B3 B4 Quantify Acetylation Levels B3->B4 C1 Treat Cells with CPTH2/Other Inhibitors C2 Chromatin Immunoprecipitation (ChIP) C1->C2 C3 qPCR for Target Gene Promoters C2->C3 C4 Assess Localized Histone Acetylation Changes C3->C4

References

In Vivo Validation of 4-(4-Chlorophenyl)-1,3-thiazole Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo anticancer potential of 4-(4-chlorophenyl)-1,3-thiazole derivatives against established standard-of-care chemotherapeutic agents. Due to the limited availability of public in vivo efficacy data for the specific parent compound, this guide leverages findings on structurally related thiazole analogs and presents a framework for preclinical evaluation. The information is intended for researchers, scientists, and drug development professionals.

Comparative In Vivo Efficacy

The following tables summarize hypothetical in vivo data for a representative this compound derivative (Thiazole-4CP) and compare it with the known efficacy of standard anticancer drugs, Doxorubicin and 5-Fluorouracil, in relevant xenograft models.

Table 1: Comparison of In Vivo Antitumor Activity in a Breast Cancer Xenograft Model (MCF-7)

Compound/DrugMouse StrainDosage RegimenTumor Growth Inhibition (TGI)Survival BenefitCitation
Thiazole-4CP (Hypothetical) Nude Mice20 mg/kg, daily, p.o.~55%ModerateN/A
Doxorubicin Nude Mice4-8 mg/kg, i.p., single doseDelays tumor growthSignificant[1]
Doxorubicin Nude MiceLow-dose nanoparticle formulationSignificantNot specified[2]

Table 2: Comparison of In Vivo Antitumor Activity in a Colon Cancer Xenograft Model (HCT116)

Compound/DrugMouse StrainDosage RegimenTumor Growth Inhibition (TGI)Survival BenefitCitation
Thiazole-4CP (Hypothetical) SCID MiceNot SpecifiedPotent in vivo efficacyNot Specified[3]
5-Fluorouracil Nude Mice50 mg/kg/week62.1%Significant[4]
5-Fluorouracil (in combination) Nude Mice20 mg/kg, i.p.SignificantProlonged[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vivo studies. Below are representative protocols for conducting xenograft studies to evaluate the anticancer efficacy of novel compounds.

Subcutaneous Xenograft Mouse Model Protocol

This protocol outlines the key steps for a cell line-derived subcutaneous xenograft model.[3]

  • Cell Culture and Preparation:

    • Select a human cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

    • Culture cells in appropriate media and conditions.

    • Harvest cells at 80-90% confluency and prepare a single-cell suspension in a serum-free medium or PBS.

    • Ensure cell viability is >95% using a trypan blue exclusion assay.

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old.

    • Acclimatize animals for at least one week before the procedure.

    • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse. Matrigel may be co-injected to improve tumor take rate.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer the test compound (e.g., Thiazole-4CP) and control vehicle or standard drug according to the specified dosage and schedule.

  • Efficacy Evaluation:

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, tumors may be excised for further analyses, such as histology and biomarker assessment.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow of a mouse xenograft study for evaluating the in vivo efficacy of a test compound.

G cluster_prep Preparation cluster_implant Implantation cluster_treat Treatment & Monitoring cluster_analysis Analysis CellCulture Cell Culture (e.g., MCF-7, HCT116) Harvest Harvest & Prepare Cell Suspension CellCulture->Harvest Implantation Subcutaneous Injection into Immunodeficient Mice Harvest->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Drug Administration (Thiazole-4CP, Controls) Randomization->Treatment DataCollection Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection TGI Tumor Growth Inhibition (TGI) Analysis DataCollection->TGI Histo Histopathology & Biomarker Analysis DataCollection->Histo

Caption: Experimental Workflow of a Mouse Xenograft Study.

Putative Signaling Pathway

Based on in vitro studies of structurally similar compounds, a potential mechanism of action for this compound derivatives is the inhibition of Histone Acetyltransferases (HATs).[6][7]

G Thiazole This compound Derivative HATs Histone Acetyltransferases (e.g., p300, GCN5) Thiazole->HATs Inhibition Apoptosis Apoptosis Thiazole->Apoptosis Induction Histone Histone Proteins Acetylation Histone Acetylation HATs->Acetylation Histone->Acetylation Chromatin Open Chromatin Structure Acetylation->Chromatin Transcription Gene Transcription (Oncogenes) Chromatin->Transcription Proliferation Cancer Cell Proliferation & Survival Transcription->Proliferation

Caption: Putative Signaling Pathway Targeted by Thiazole Derivatives.

References

Comparative Cross-Reactivity Profiling of 4-(4-Chlorophenyl)-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-(4-chlorophenyl)-1,3-thiazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While a comprehensive cross-reactivity profile for the parent molecule, this compound, is not publicly available, this guide provides a comparative analysis of its derivatives to infer a potential cross-reactivity and off-target profile. This document summarizes the known biological targets and activities of various substituted this compound analogues, presenting available quantitative data to facilitate an objective comparison. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are included to support further investigation and drug development efforts.

Comparative Biological Activity of this compound Derivatives

The following table summarizes the reported biological activities of various derivatives of this compound. This data, collated from multiple studies, highlights the diverse targets of this class of compounds, suggesting a potential for cross-reactivity that warrants careful consideration during drug development.

Compound/Derivative NameTarget/ActivityQuantitative Data
Cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone] (CPTH2)Histone Acetyltransferase (HAT) Gcn5p InhibitionGrowth inhibition of gcn5Δ yeast strain; in vitro HAT reaction inhibition[1]
4-(4-chlorophenyl)thiazole derivativeVEGFR-2 Kinase InhibitionIC50: 51.09 nM[2]
N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamideCytotoxicity vs. HL-60 (leukemia)High cytotoxicity reported
N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1H-benzimidazol-2-yl)thio]propanamideCytotoxicity vs. HL-60 (leukemia)High cytotoxicity reported
4-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamideAntibacterial (E. coli)MIC: 0.17 mg/mL; MBC: 0.23 mg/mL[3]
Thiazole derivative 8Antifungal (general)MIC: 0.08–0.23 mg/mL; MFC: 0.11–0.47 mg/mL[3]
Thiazole derivative 9Antifungal (general)MIC: 0.06–0.23 mg/mL; MFC: 0.11–0.47 mg/mL[3]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams have been generated.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thiazole 4-(4-chlorophenyl) thiazole derivative Thiazole->VEGFR2 Inhibits

VEGFR-2 signaling pathway, a target of a 4-(4-chlorophenyl)thiazole derivative.

Cross_Reactivity_Workflow Start Test Compound (this compound derivative) Primary_Assay Primary Target Assay (e.g., HAT or Kinase Assay) Start->Primary_Assay Broad_Panel Broad Cross-Reactivity Panel Primary_Assay->Broad_Panel Kinase_Panel Kinase Panel Screening (e.g., 96-well format) Broad_Panel->Kinase_Panel GPCR_Panel GPCR Binding Assays Broad_Panel->GPCR_Panel Other_Enzymes Other Enzyme Panels (e.g., Proteases, Phosphatases) Broad_Panel->Other_Enzymes Cell_Based Cell-Based Assays Kinase_Panel->Cell_Based GPCR_Panel->Cell_Based Other_Enzymes->Cell_Based Cytotoxicity Cytotoxicity/Viability (e.g., MTT Assay) Cell_Based->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cell_Based->Apoptosis Antimicrobial Antimicrobial/Antifungal (MIC Determination) Cell_Based->Antimicrobial Analysis Data Analysis and Selectivity Profiling Cytotoxicity->Analysis Apoptosis->Analysis Antimicrobial->Analysis

General workflow for cross-reactivity profiling of a small molecule therapeutic.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and to aid in the design of further cross-reactivity studies.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, such as VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (4-(4-chlorophenyl)thiazole derivative)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well of a 384-well plate.

    • Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2.5 µL of the VEGFR-2 enzyme solution to all wells except the negative control wells (add buffer instead).

    • Gently mix and incubate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a solution containing the kinase substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km for VEGFR-2.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • HL-60 human leukemia cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine the MBC or MFC, an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

References

A Head-to-Head Comparison of Epigenetic Modulators: 4-(4-Chlorophenyl)-1,3-thiazole Moiety vs. Vorinostat

Author: BenchChem Technical Support Team. Date: December 2025

In the field of epigenetic drug discovery, the modulation of histone acetylation is a cornerstone of therapeutic strategy, primarily targeting malignancies. This guide provides a detailed, data-supported comparison between two compounds that interface with this critical cellular process from opposing mechanistic standpoints: a representative 4-(4-chlorophenyl)-1,3-thiazole derivative, which functions as a histone acetyltransferase (HAT) inhibitor, and Vorinostat (SAHA), an FDA-approved histone deacetylase (HDAC) inhibitor.

This comparison is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms, biological activities, and the experimental frameworks used for their evaluation.

Introduction to the Compounds

4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2) is an experimental compound identified as a histone acetyltransferase (HAT) inhibitor.[1][2] It belongs to a class of thiazole derivatives that prevent the transfer of acetyl groups to histone proteins, specifically targeting HATs like Gcn5 and p300.[2] By inhibiting this acetylation, CPTH2 promotes a condensed chromatin state (heterochromatin), leading to transcriptional repression of target genes. Its anti-proliferative effects have been noted in various cancer cell lines.[2]

Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) is a well-established, potent pan-HDAC inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[3][4] It targets a broad spectrum of HDAC enzymes, including class I, II, and IV.[3][4] Vorinostat's mechanism involves chelating the zinc ion within the active site of HDAC enzymes, which blocks the removal of acetyl groups from histones and other proteins.[4][5] This action results in the accumulation of acetylated histones, promoting a relaxed chromatin structure (euchromatin) and activating the transcription of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[5][6]

Mechanism of Action: A Tale of Two Opposites

The fundamental difference between these two compounds lies in their opposing effects on histone acetylation, a key regulator of gene expression.

  • CPTH2 (HAT Inhibition): Prevents the "writing" of acetylation marks on histones.

  • Vorinostat (HDAC Inhibition): Prevents the "erasing" of acetylation marks on histones.

This dynamic is crucial for cellular homeostasis, and its dysregulation is a hallmark of cancer.[7] The opposing mechanisms are visualized below.

G cluster_0 Epigenetic Regulation of Gene Transcription Chromatin_Condensed Condensed Chromatin (Heterochromatin) Gene Repression HAT HATs (e.g., p300/Gcn5) Chromatin_Condensed->HAT + Acetyl Group Chromatin_Open Open Chromatin (Euchromatin) Gene Transcription HDAC HDACs (Class I, II) Chromatin_Open->HDAC - Acetyl Group HAT->Chromatin_Open HDAC->Chromatin_Condensed CPTH2 CPTH2 (Thiazole Derivative) CPTH2->HAT Inhibits Vorinostat Vorinostat (SAHA) Vorinostat->HDAC Inhibits Acetylation Acetylation Deacetylation Deacetylation

Caption: Opposing mechanisms of CPTH2 (a HAT inhibitor) and Vorinostat (an HDAC inhibitor).

Comparative Biological Activity

While direct head-to-head studies are limited, data compiled from various sources allows for a comparative overview of their biological effects.

Table 1: Summary of Key Characteristics and Biological Effects

FeatureThis compound Derivative (CPTH2)Vorinostat (SAHA)
Primary Target Histone Acetyltransferases (HATs), e.g., Gcn5, p300[2]Histone Deacetylases (HDACs), pan-inhibitor of Class I, II, IV[3][4]
Mechanism Inhibits histone acetylationInhibits histone deacetylation
Effect on Chromatin Promotes condensation (heterochromatin)[2]Promotes relaxation (euchromatin)[6]
Effect on Gene Expression Transcriptional RepressionTranscriptional Activation (e.g., of tumor suppressor genes)[5]
Cellular Outcomes Antiproliferative activity, apoptosis induction (area of active investigation)[2]Cell cycle arrest (G1/S, G2/M), apoptosis induction (intrinsic & extrinsic pathways), inhibition of angiogenesis[3][8]
Approval Status Experimental / Research CompoundFDA-approved for Cutaneous T-cell Lymphoma[4]

Quantitative Performance Data

Quantitative data, such as IC50 values (the half-maximal inhibitory concentration), are crucial for assessing potency. It is critical to note that these values are highly dependent on the assay conditions, cell lines, and specific enzymes used. The following table presents data compiled from separate studies and should be interpreted with caution.

Table 2: Comparative In Vitro Potency

CompoundTarget / Cell LineCancer TypeActivity MetricValue (nM)Reference
Vorinostat HDAC1 (enzyme)-IC5010 - 102[9][10]
HDAC3 (enzyme)-IC5020[9]
MV4-11 (cells)Acute Myeloid LeukemiaIC50636[11]
Daudi (cells)Burkitt's LymphomaIC50493[11]
A549 (cells)Lung CarcinomaIC501640[11]
Thiazole Derivatives HDACs (enzyme)-IC5010 - 131[12] (structurally related compounds)
SW620 (cells)Colon CancerIC50Low µM range[12] (structurally related compounds)

Note: Specific IC50 data for CPTH2 as a HAT inhibitor is not widely available in public literature. The data for "Thiazole Derivatives" refers to structurally related compounds that were synthesized and tested for HDAC inhibition, demonstrating the versatility of the thiazole scaffold.[12] Some thiazole-based hydroxamic acids have shown HDAC inhibition potency greater than Vorinostat in specific assays.[12]

Experimental Protocols

Evaluating the efficacy and mechanism of novel epigenetic modulators requires a standardized set of experiments. Below are detailed methodologies for key assays.

In Vitro HDAC/HAT Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a recombinant HAT or HDAC enzyme.

  • Objective: To determine the IC50 value of the test compound against a specific enzyme.

  • Principle: A fluorogenic substrate is used which, when deacetylated by an HDAC or acetylated by a HAT, can be cleaved by a developer enzyme to produce a fluorescent signal. The signal intensity is inversely (for HDACs) or directly (for HATs) proportional to the enzyme's activity.

  • Methodology:

    • Reaction Setup: In a 96-well microplate, combine the recombinant enzyme (e.g., human HDAC1 or p300), the fluorogenic substrate, and the assay buffer.

    • Compound Addition: Add the test compound (CPTH2 or Vorinostat) across a range of concentrations (e.g., 1 nM to 100 µM) to respective wells. Include a "no inhibitor" control and a "no enzyme" background control.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Development: Add the developer solution (containing a protease like trypsin) to each well and incubate at 37°C for 15-30 minutes. This step terminates the primary reaction and generates the fluorescent signal.

    • Measurement: Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em).

    • Data Analysis: Subtract background fluorescence, normalize the data to the "no inhibitor" control, and plot the percent inhibition versus the log of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This cell-based assay measures the effect of a compound on cell proliferation and viability.

  • Objective: To determine the GI50 (50% growth inhibition) or CC50 (50% cytotoxic concentration) of the compound in cancer cell lines.

  • Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549, Jurkat, SW620) into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to untreated control cells and plot cell viability against compound concentration to determine the GI50/CC50 value.

Western Blot for Histone Acetylation

This assay provides direct evidence of the compound's effect on histone acetylation levels within the cell.

  • Objective: To visualize the change in global acetylation of specific histone residues (e.g., Acetyl-Histone H3, Acetyl-Histone H4) following compound treatment.

  • Methodology:

    • Cell Treatment & Lysis: Treat cultured cancer cells with the test compound (e.g., 5 µM Vorinostat) for a set time (e.g., 24 hours). Harvest and lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) or a total histone control (e.g., anti-total-H3).

      • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. An increase in the band intensity for acetyl-H3 in Vorinostat-treated cells would be expected.

G cluster_0 In Vitro Compound Evaluation Workflow Start Start: Cancer Cell Lines Culture Cell Culture & Seeding (96-well plates) Start->Culture Treatment Compound Treatment (Dose-Response, 48-72h) Culture->Treatment Viability Cell Viability Assay (e.g., MTT / CTG) Treatment->Viability Lysis Cell Lysis for Protein Extraction Treatment->Lysis Data Data Analysis: IC50 / GI50 Calculation Viability->Data Western Western Blot Analysis (e.g., for Acetyl-H3) Lysis->Western Western->Data Enzyme In Vitro Enzyme Assay (Recombinant HAT/HDAC) Enzyme->Data Parallel Assay End End: Determine Potency & Mechanism Data->End

Caption: A general experimental workflow for in vitro evaluation of epigenetic modulators.

Conclusion

The comparison between the this compound derivative (CPTH2) and Vorinostat highlights two distinct strategies for targeting the epigenetic machinery in cancer therapy. Vorinostat, an HDAC inhibitor, functions by promoting histone hyperacetylation, a mechanism that has been clinically validated. In contrast, CPTH2, a HAT inhibitor, induces histone hypoacetylation, representing an alternative but less explored therapeutic avenue.

While Vorinostat is a well-characterized drug with a broad inhibitory profile, the thiazole scaffold represents a versatile chemical starting point from which potent and potentially selective modulators of epigenetic enzymes can be developed. For researchers, the choice between these compounds depends on the therapeutic hypothesis: whether the goal is to reactivate silenced tumor suppressor genes (favoring an HDAC inhibitor like Vorinostat) or to repress oncogenes that are dependent on HAT activity. Further head-to-head studies are necessary to fully elucidate the comparative therapeutic potential and specific applications for each class of compound.

References

Evaluating the Therapeutic Index of 4-(4-Chlorophenyl)-1,3-Thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a central focus of modern drug discovery. Among the myriad of heterocyclic compounds, 4-(4-Chlorophenyl)-1,3-thiazole derivatives have emerged as a promising class of molecules with potent cytotoxic activity against various cancer cell lines. This guide provides a comprehensive evaluation of the therapeutic index of these derivatives, offering a comparative analysis with alternative anti-cancer agents, supported by experimental data and detailed methodologies.

Comparative Analysis of In Vitro Efficacy

Numerous studies have demonstrated the in vitro anti-proliferative effects of this compound derivatives across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for assessing cytotoxic efficacy. The following tables summarize the IC50 values of various this compound derivatives from recent studies.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
4c MCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
4c HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
4b MDA-MB-231 (Breast Cancer)3.52Sorafenib1.18
4d MDA-MB-231 (Breast Cancer)1.21Sorafenib1.18
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL--

Table 1: In Vitro Cytotoxic Activity of this compound Derivatives. This table highlights the potent anti-proliferative activity of specific derivatives against various cancer cell lines, with some compounds showing efficacy comparable to or greater than the standard reference drugs.

Therapeutic Index: A Critical Evaluation

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective dose and the toxic dose.

Therapeutic Index (TI) = Toxic Dose (TD50) / Effective Dose (ED50)

While extensive in vitro data exists for this compound derivatives, a comprehensive evaluation of their therapeutic index is currently limited by the scarcity of publicly available in vivo toxicity and efficacy data. The determination of parameters such as LD50 (lethal dose for 50% of the population) or TD50 (toxic dose for 50% of the population) from preclinical animal studies is essential for an accurate TI calculation.

In the absence of specific in vivo data for this class of compounds, a definitive therapeutic index cannot be calculated. However, some studies on structurally related thiazole derivatives suggest a favorable toxicity profile, indicating a potentially wide therapeutic window. Further in vivo studies are imperative to establish the safety and efficacy of this compound derivatives and to accurately determine their therapeutic index.

Comparison with Alternative Cancer Therapies

To provide a broader context, it is useful to compare the potential of this compound derivatives with established anti-cancer agents that target similar pathways.

Drug ClassMechanism of ActionAdvantagesDisadvantages
Kinase Inhibitors (e.g., Sorafenib) Inhibit specific kinases involved in cell signaling pathways like VEGFR.Targeted therapy, often orally available.Development of resistance, off-target effects.
Taxanes (e.g., Paclitaxel) Inhibit microtubule function, leading to cell cycle arrest and apoptosis.Broad-spectrum activity against various cancers.Neurotoxicity, myelosuppression.
Platinum-Based Drugs (e.g., Cisplatin) Cross-link DNA, leading to apoptosis.Highly effective against certain cancers.Nephrotoxicity, ototoxicity, neurotoxicity.

Table 2: Comparison of this compound Derivatives with Other Anti-Cancer Drug Classes. This table provides a high-level comparison of the potential advantages and disadvantages of thiazole derivatives in relation to established therapeutic options.

Signaling Pathways and Mechanisms of Action

The anti-cancer activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two of the most frequently implicated pathways are the VEGFR-2 and apoptosis signaling pathways.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling cascade is a well-established anti-cancer strategy.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Thiazole 4-(4-Chlorophenyl) -1,3-thiazole Derivatives Thiazole->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anti-cancer drugs exert their effects by inducing apoptosis in cancer cells. This compound derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway.

Apoptosis_Signaling_Pathway Thiazole 4-(4-Chlorophenyl) -1,3-thiazole Derivatives Mitochondria Mitochondria Thiazole->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induction.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate evaluation of therapeutic agents. The following sections provide methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Thiazole Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental Workflow for MTT Assay.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol provides a framework for determining the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.

Animals:

  • Healthy, young adult rodents (e.g., rats or mice), typically females.

Procedure:

  • Dose Selection: Select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Dosing: Administer the test substance orally to a group of three animals.

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure:

    • If mortality occurs in two or three animals, the test is terminated, and the substance is classified in a higher toxicity category.

    • If one animal dies, the test is repeated with three more animals at the same dose level.

    • If no mortality occurs, the test is repeated with three animals at the next higher dose level.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity. While this method is not designed to generate a precise LD50, it provides a range of lethal doses.

Acute_Toxicity_Workflow Start Start: Select Starting Dose Dose3 Dose 3 Animals Start->Dose3 Observe Observe for 14 Days Dose3->Observe Mortality Mortality? Observe->Mortality TwoOrThree 2 or 3 Deaths Mortality->TwoOrThree Yes One 1 Death Mortality->One Yes Zero 0 Deaths Mortality->Zero No StopClassify Stop & Classify TwoOrThree->StopClassify Dose3More Dose 3 More Animals (Same Dose) One->Dose3More Dose3Higher Dose 3 More Animals (Higher Dose) Zero->Dose3Higher Dose3More->Observe Dose3Higher->Observe

Caption: OECD 423 Acute Toxicity Workflow.

Conclusion

This compound derivatives represent a promising avenue for the development of novel anti-cancer therapeutics. Their potent in vitro cytotoxicity against a variety of cancer cell lines, coupled with their potential to modulate key signaling pathways such as VEGFR-2 and apoptosis, underscores their therapeutic potential. However, the critical evaluation of their therapeutic index is hampered by the current lack of comprehensive in vivo data. Future research should prioritize in vivo efficacy and toxicity studies in relevant animal models to establish a clear safety and efficacy profile. This will be instrumental in determining the true clinical potential of this exciting class of compounds and their place in the landscape of cancer therapy.

Safety Operating Guide

Proper Disposal of 4-(4-Chlorophenyl)-1,3-thiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 4-(4-Chlorophenyl)-1,3-thiazole, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Assessment and Characterization

Hazard CategoryClassificationPrecautionary Statements
Health Hazards Acute Toxicity, Oral (Category 3)[1]Toxic if swallowed.[1]
Skin Corrosion/Irritation (Category 2)[1]Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 1)[1]Causes serious eye damage.[1]
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.
Environmental Hazards May cause long-lasting harmful effects to aquatic life.Avoid release to the environment.
Physical Hazards SolidStable under normal conditions.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of as contaminated waste after handling.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]
Body Protection A lab coat or chemical-resistant apron. A complete suit protecting against chemicals may be required depending on the scale of handling.[1]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Collection

  • Collect waste this compound in a dedicated, compatible, and clearly labeled hazardous waste container.

  • Ensure the container is in good condition, with a secure, leak-proof lid.

  • Do not mix with incompatible materials.

Step 2: Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Record the date when the waste was first added to the container.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area.

  • The storage area should be away from general laboratory traffic and incompatible chemicals.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[1]

  • Provide the disposal service with a complete and accurate description of the waste, including its hazards. The UN number for a similar toxic solid is UN 2811.[1]

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and environmental health and safety (EHS) department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste assess_hazards Assess Hazards (Treat as Hazardous Waste) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe collect_waste Collect in a Labeled, Compatible Container wear_ppe->collect_waste label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date collect_waste->label_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Service store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(4-Chlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data for 4-(4-Chlorophenyl)-1,3-thiazole is limited. One available Safety Data Sheet (SDS) indicates no known hazards[1]. However, due to the general nature of thiazole derivatives and related chemical structures, which can present risks such as skin, eye, and respiratory irritation, it is imperative to handle this compound with caution[2][3]. The following guidelines are based on best practices for handling potentially hazardous laboratory chemicals.

This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of this compound.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is recommended when handling this compound. This is based on guidelines for similar chemical compounds[4].

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.
Face Shield (worn over safety goggles)EN166Recommended for handling large quantities or when there is a significant risk of splashing[5].
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals[4][5].
Body Protection Laboratory CoatLong-sleeved, flame-retardantProtects skin and personal clothing from contamination[4].
Respiratory Protection N95 or higher NIOSH-approved respiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols[2][4].

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[2].

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE[2].

  • Minimize Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols[2].

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and laundered before reuse[3].

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container[2].

  • Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3].

  • Segregation: Store separately from foodstuffs and other reactive chemicals.

Emergency Procedures

In the event of accidental exposure, follow these immediate steps:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[2][3].
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops[2][3].
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][3].
Ingestion Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention[2][3].

Disposal Plan

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations[6].

  • Waste Identification: this compound and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash[6][7].

Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon emergency Follow Emergency Procedures (Spill or Exposure) handle_reaction->emergency If spill/exposure occurs cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency->cleanup_decon

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-1,3-thiazole
Reactant of Route 2
4-(4-Chlorophenyl)-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.